2-chloro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHNVUMFPGVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-1H-indole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1H-indole is a halogenated derivative of the indole scaffold, a ubiquitous and privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 2-position significantly modulates the electronic properties and reactivity of the indole ring, making it a valuable and versatile building block in the synthesis of complex organic molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, an analysis of its reactivity, and an exploration of its applications in modern drug discovery.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of this compound is crucial for its effective use in research and development.
Structural and Physical Characteristics
This compound is a solid at room temperature.[1] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7135-31-1 | [1][2] |
| Molecular Formula | C₈H₆ClN | [2] |
| Molecular Weight | 151.59 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C | [3] |
| Boiling Point (Predicted) | 293.0 ± 13.0 °C | [3] |
| InChIKey | HBZHNVUMFPGVHW-UHFFFAOYSA-N | [2] |
Spectroscopic Data
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being sensitive to solvent and concentration.[5] The protons on the benzene ring (H-4, H-5, H-6, and H-7) will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (approximately δ 7.0-7.8 ppm). The H-3 proton on the pyrrole ring is expected to appear as a singlet or a narrow triplet.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The carbon atom bearing the chlorine (C-2) will be significantly influenced by the electronegative halogen. Based on data for similar compounds, the C-2 signal is expected to be in the region of δ 125-130 ppm.[4][7][9] The other carbon signals of the benzene and pyrrole rings will appear in the aromatic region (approximately δ 100-140 ppm).
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹.
-
C-H Aromatic Stretch: Multiple sharp bands just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Typically observed in the 1200-1350 cm⁻¹ range.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
1.2.3 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 151. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 153 with about one-third the intensity of the molecular ion peak is expected.[6] Fragmentation patterns would likely involve the loss of a chlorine atom or hydrogen cyanide from the pyrrole ring.[6]
Part 2: Synthesis and Purification
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the availability of starting materials and desired scale.
Synthetic Strategies
A common and effective method for the synthesis of 2-haloindoles involves the use of N-halosuccinimides.[10][11][12][13] A plausible synthetic route starting from readily available indole is outlined below.
Figure 1: Proposed synthesis of this compound from 1H-indole.
2.1.1 Detailed Experimental Protocol: Synthesis from 1H-Indole
Disclaimer: This is a generalized protocol based on known reactions of indoles and should be optimized for safety and yield in a laboratory setting.
Materials:
-
1H-Indole
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole (1.0 equivalent) in anhydrous THF or DCM.
-
Addition of NCS: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[11][14][15][16][17][18][19] The choice of solvent is critical for successful recrystallization.
2.2.1 Solvent Selection
An ideal recrystallization solvent for this compound should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems to explore for indoles include:
-
Single Solvents: Ethanol, methanol, isopropanol, toluene, or hexane.
-
Solvent Mixtures: Hexane/ethyl acetate, hexane/acetone, or ethanol/water.[15][20]
2.2.2 General Recrystallization Protocol
Figure 2: General workflow for the purification of this compound by recrystallization.
Part 3: Chemical Reactivity
The chlorine atom at the C-2 position significantly influences the reactivity of the indole ring, creating opportunities for diverse chemical transformations.
Electrophilic Substitution Reactions
The indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution, with the C-3 position being the most reactive site.[21][22][23][24] The presence of the electron-withdrawing chlorine atom at C-2 deactivates the pyrrole ring to some extent but still directs electrophiles primarily to the C-3 position. Common electrophilic substitution reactions include:
-
Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride and dimethylformamide introduces a formyl group at the C-3 position.
-
Friedel-Crafts Acylation: Acylation with acid chlorides or anhydrides in the presence of a Lewis acid also occurs at C-3.
-
Mannich Reaction: Reaction with formaldehyde and a secondary amine yields a gramine derivative at the C-3 position.
Nucleophilic Substitution Reactions
The C-2 position of this compound is susceptible to nucleophilic substitution, allowing for the displacement of the chloride ion.[1][10][12][13][25][26][27][28][29][30] This reactivity is crucial for the construction of more complex indole derivatives.
Figure 3: General scheme for nucleophilic substitution at the C-2 position of this compound.
This transformation can be achieved through various methods, including:
-
Direct Nucleophilic Aromatic Substitution (SNAE): Strong nucleophiles can directly displace the chloride, although this often requires harsh reaction conditions.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-, copper-, or nickel-catalyzed reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position under milder conditions.
Part 4: Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the field of oncology.[3][5][21][23][24][29][31][32][33][34][35][36]
Anticancer Agents
Indole derivatives are known to exhibit a wide range of anticancer activities through various mechanisms. The this compound moiety can be incorporated into molecules designed to target:
-
Kinase Inhibition: Many kinase inhibitors, which are crucial in cancer therapy, feature an indole core. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases, such as EGFR, VEGFR, and CDKs, thereby inhibiting signaling pathways involved in cell proliferation and survival.[21][31][32][34]
-
Tubulin Polymerization Inhibition: Some indole derivatives exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][35] this compound can serve as a starting point for the synthesis of such compounds.
Anticonvulsant Agents
This compound is a key intermediate in the synthesis of 2-pyrrolidinone derivatives, which have shown potent anticonvulsant activity.[3] This highlights its importance in the development of novel treatments for neurological disorders such as epilepsy.
Conclusion
This compound is a strategically important heterocyclic building block with a rich and versatile chemistry. Its unique combination of a privileged indole scaffold and a reactive chlorine handle at the 2-position provides medicinal chemists with a powerful tool for the synthesis of diverse and complex molecules. A thorough understanding of its physical properties, synthetic routes, and reactivity is paramount for its effective utilization in the quest for novel and improved therapeutics. The continued exploration of the chemical space around the this compound core promises to yield new drug candidates with significant therapeutic potential.
References
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- 2. This compound | C8H6ClN | CID 640840 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Sciencemadness Discussion Board - recrystallize 2-Chloro-1H -benzimidazole? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 26. A new method for indole functionalization. Nucleophilic displacement reactions of [η6-(4- or 5-chloroindole)](η5-cyclopentadienyl)ruthenium(II) hexafluorophosphates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 31. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
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- 36. Indole [webbook.nist.gov]
A Technical Guide to the Spectroscopic Characterization of 2-chloro-1H-indole
Executive Summary
2-chloro-1H-indole is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules. However, its utility is matched by its inherent instability, making rapid and accurate structural confirmation paramount. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It explains the causality behind experimental choices, outlines robust analytical protocols, and offers a framework for integrating multimodal data to ensure the structural integrity of this compound for downstream applications.
Introduction: The Challenge of an Unstable Intermediate
The indole scaffold is a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the C-2 position creates a reactive site ripe for further functionalization, particularly through cross-coupling reactions. However, this reactivity also contributes to the compound's limited stability. Unlike more robust isomers, this compound is prone to degradation and must often be used immediately after its synthesis.
Consequently, unambiguous spectroscopic verification is not merely a procedural step but a critical quality control checkpoint. This guide provides the foundational spectral data and interpretive logic required to confidently identify and assess the purity of this compound.
Synthesis and In-Situ Analysis Considerations
The synthesis of this compound is commonly achieved through the treatment of oxindole with phosphorus oxychloride (POCl₃) or a similar chlorinating agent. Given the compound's instability, it is best practice to perform spectroscopic analysis on a freshly prepared sample with minimal workup to prevent decomposition.
Field Insight: Samples should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (freezer storage is recommended) and analyzed promptly. For NMR analysis, the sample should be prepared and loaded into the instrument without delay.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of this compound, providing a detailed map of the proton and carbon environments.
Experimental Protocol: NMR Acquisition
A self-validating protocol ensures that the acquired data is reliable and reproducible.
-
Sample Preparation: Dissolve ~5-10 mg of freshly prepared this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is standard.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans are typically required due to the low natural abundance of ¹³C.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments. The data presented is based on established chemical shift principles for substituted indoles.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H) | 8.1 - 8.4 | Broad Singlet | - | Position and broadening are highly dependent on solvent and concentration. In DMSO-d₆, this peak is typically sharper and further downfield. |
| H7 | ~7.60 | Doublet | ~7.9 | Aromatic proton adjacent to the nitrogen and part of the benzene ring. |
| H4 | ~7.55 | Doublet | ~8.1 | Aromatic proton on the opposite side of the benzene ring from H7. |
| H5 | ~7.15 | Triplet | ~7.6 | Aromatic proton coupled to both H4 and H6. |
| H6 | ~7.10 | Triplet | ~7.5 | Aromatic proton coupled to both H5 and H7. |
| H3 | ~6.45 | Singlet | - | Proton on the pyrrole ring. The lack of an adjacent proton (C2 is substituted) results in a singlet. Its upfield shift is characteristic of the electron-rich pyrrole ring. |
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The presence of the electronegative chlorine atom at C-2 has a significant downfield effect on its chemical shift. Data is predicted based on values for related haloindoles and standard chemical shift tables.[2][4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~127.5 | Directly attached to the chlorine atom, resulting in a downfield shift compared to unsubstituted indole. The exact shift can vary with the solvent. |
| C7a | ~136.0 | Bridgehead carbon adjacent to the nitrogen. |
| C3a | ~129.0 | Bridgehead carbon adjacent to the pyrrole ring. |
| C5 | ~122.0 | Aromatic methine carbon. |
| C4 | ~120.5 | Aromatic methine carbon. |
| C6 | ~120.0 | Aromatic methine carbon. |
| C7 | ~111.0 | Aromatic methine carbon, typically the most upfield of the benzene ring carbons. |
| C3 | ~101.0 | The most upfield carbon, characteristic of the C-3 position in indoles. Its high shielding is due to the electron-donating effect of the nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups present in the molecule.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
-
Instrument Setup: Record a background spectrum of the clean ATR crystal (diamond or germanium).
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
IR Spectral Data and Interpretation
The IR spectrum confirms the presence of the indole core and the carbon-chlorine bond.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3400 | N-H stretch | Medium | A relatively sharp peak characteristic of the N-H bond in the indole ring. Broadening may occur due to hydrogen bonding. |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium-Weak | Confirms the presence of protons on the aromatic and pyrrole rings. |
| 1620 - 1450 | C=C stretch (Aromatic) | Strong-Medium | Multiple sharp bands indicative of the indole aromatic system. |
| 750 - 700 | C-H bend (out-of-plane) | Strong | A strong band in this region often indicates ortho-disubstitution on a benzene ring, consistent with the indole structure. |
| 850 - 550 | C-Cl stretch | Strong-Medium | The presence of a band in this region is indicative of the carbon-chlorine bond, though it can sometimes be obscured by other vibrations in the fingerprint region. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI-MS)
Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns useful for structural confirmation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) if the sample is sufficiently volatile and stable.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
MS Data and Interpretation
The mass spectrum of this compound has a highly diagnostic feature due to the isotopic abundance of chlorine.
| m/z Value | Interpretation | Notes |
| 151 | [M]⁺ | The molecular ion peak corresponding to the molecule containing the ³⁵Cl isotope. The exact mass is 151.0189 Da.[6] |
| 153 | [M+2]⁺ | The isotopic peak corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the m/z 153 peak should be approximately one-third (32.5%) of the m/z 151 peak, creating a characteristic 3:1 ratio that is a definitive indicator of a single chlorine atom. |
| 116 | [M-Cl]⁺ | A fragment resulting from the loss of the chlorine radical. |
| 115 | [M-HCl]⁺ | A common fragmentation pathway for chloro-heterocycles, representing the loss of a neutral HCl molecule. |
| 89 | [C₇H₅]⁺ | Further fragmentation of the indole ring after the initial loss of HCl, often corresponding to a benzonitrile or related cation radical. |
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. The workflow below illustrates the logical process for confirming the structure of this compound.
Caption: Integrated workflow for the structural confirmation of this compound.
This workflow demonstrates a self-validating system. MS and IR provide rapid, high-confidence checks for molecular formula and key functional groups. This data then provides the necessary context for the detailed analysis of 1D NMR spectra, which ultimately confirms the precise atomic connectivity and completes the structural assignment.
Conclusion
The spectroscopic characterization of this compound is a critical, multi-faceted process that requires careful sample handling and an integrated approach to data analysis. The distinct isotopic signature in its mass spectrum, characteristic N-H and C-Cl vibrations in its IR spectrum, and the unique chemical shifts in its ¹H and ¹³C NMR spectra provide a comprehensive fingerprint for this valuable synthetic intermediate. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Substitution patterns on the indole ring are critical for modulating biological activity, making unambiguous characterization essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for these heterocyclic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-chloro-1H-indole, a key intermediate in the synthesis of various bioactive molecules. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present a detailed assignment of the spectra, and provide a standardized protocol for data acquisition. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development.
The Significance of NMR in the Characterization of Substituted Indoles
The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring. Even minor structural changes can lead to significant alterations in pharmacological profiles. Therefore, precise and unequivocal structural confirmation is paramount in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides a detailed atomic-level map of the molecular architecture. For a molecule like this compound, NMR allows us to:
-
Confirm the core indole structure: The characteristic chemical shifts and coupling patterns of the indole ring protons and carbons provide a unique fingerprint.
-
Verify the position of the chloro substituent: The electronic effects of the chlorine atom induce predictable changes in the chemical shifts of nearby nuclei, confirming its location at the C2 position.
-
Assess purity: The presence of impurities can be readily detected and quantified.
This guide will equip the reader with the foundational knowledge and practical insights required to confidently interpret the ¹H and ¹³C NMR spectra of this compound.
Foundational Principles of NMR Spectroscopy for this compound
The NMR spectrum is a plot of radiofrequency signal intensity versus chemical shift. Two key parameters form the basis of spectral interpretation:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like chlorine) "deshield" nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" nuclei, shifting their signals to lower values (upfield).[3][4][5] Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[6]
-
Spin-Spin Coupling (J): This arises from the interaction of the magnetic moments of neighboring nuclei, causing signals to split into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of adjacent non-equivalent nuclei and their dihedral angles.[7]
The structure and numbering of this compound are shown below. The chlorine atom at the C2 position significantly influences the electronic distribution within the molecule, which is reflected in its NMR spectra.
Caption: Structure and numbering of this compound.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound displays signals for the N-H proton and the five aromatic protons. The electron-withdrawing chlorine atom at C2 deshields the H3 proton, while the protons on the benzene ring exhibit characteristic coupling patterns.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | ~8.1 (broad) | s | - |
| H3 | ~6.4 | s | - |
| H4 | ~7.5 | d | ~8.0 |
| H7 | ~7.5 | d | ~8.0 |
| H5 | ~7.1 | t | ~7.5 |
| H6 | ~7.1 | t | ~7.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4][6]
Detailed Signal Assignments:
-
H1 (N-H): The proton attached to the nitrogen typically appears as a broad singlet in the downfield region (around 8.1 ppm). Its broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange. The exact chemical shift is highly sensitive to solvent, concentration, and temperature.[1]
-
H3: The presence of the electronegative chlorine atom at the adjacent C2 position causes a slight downfield shift for the H3 proton, which typically appears as a singlet around 6.4 ppm.
-
H4 and H7: These protons on the benzene ring are in ortho positions to the fused pyrrole ring and are deshielded, appearing as doublets around 7.5 ppm. They couple with their respective neighboring protons (H5 and H6).
-
H5 and H6: These protons are in the meta and para positions relative to the pyrrole fusion and are more shielded, resonating as triplets around 7.1 ppm. They exhibit coupling to their two neighboring protons.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by hybridization, substitution, and electronic effects.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~100 |
| C3a | ~129 |
| C4 | ~120 |
| C5 | ~121 |
| C6 | ~120 |
| C7 | ~111 |
| C7a | ~136 |
Note: Chemical shifts are approximate and can vary with the solvent.[8][9]
Detailed Signal Assignments:
-
C2: The carbon atom directly bonded to the chlorine atom is significantly deshielded and appears around 125 ppm.
-
C3: This carbon is adjacent to the electron-withdrawing C2-Cl group and is found at approximately 100 ppm.
-
C3a and C7a: These are the bridgehead carbons where the two rings are fused. C7a, being adjacent to the nitrogen, is more deshielded (~136 ppm) than C3a (~129 ppm).
-
C4, C5, C6, and C7: These carbons of the benzene ring resonate in the typical aromatic region between 111 and 121 ppm. The C7 carbon, being ortho to the nitrogen, is the most shielded among this group.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra suitable for unambiguous structural elucidation, a standardized experimental procedure is crucial.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]
Caption: NMR experimental workflow.
Protocol 2: ¹H NMR Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, ensuring sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Protocol 3: ¹³C NMR Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse with NOE ('zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Protocol 4: Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Calibration: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or TMS (0.00 ppm).[6]
-
Integration and Analysis: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. Pick the peaks in both ¹H and ¹³C spectra and assign them to the corresponding nuclei.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable tool for the structural verification of this compound and its derivatives. A thorough understanding of chemical shifts and coupling constants, guided by the principles outlined in this guide, enables researchers to confidently confirm molecular structures, ensuring the integrity of their synthetic intermediates and final compounds. The provided protocols offer a standardized approach to data acquisition and processing, promoting reproducibility and accuracy in the characterization of these important heterocyclic molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. unn.edu.ng [unn.edu.ng]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-chloro-1H-indole
This guide provides a detailed exploration of the mass spectrometric behavior of 2-chloro-1H-indole, a significant heterocyclic compound in chemical research and drug development. Understanding its fragmentation pattern is crucial for its unambiguous identification and structural elucidation in complex matrices. This document will delve into the theoretical underpinnings of its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, supported by data from closely related analogs and established fragmentation principles.
Introduction: The Significance of this compound
This compound serves as a versatile building block in organic synthesis, finding application in the development of pharmaceuticals and agrochemicals. Its halogenated indole scaffold is a common motif in many biologically active molecules. Mass spectrometry is an indispensable tool for the characterization of such compounds, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide will provide researchers and drug development professionals with the necessary insights to confidently identify and interpret the mass spectra of this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | --INVALID-LINK--[1] |
| Molecular Weight | 151.59 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 151.0189 Da | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
Electron Ionization (EI) Mass Spectrometry
Predicted Electron Ionization Fragmentation Pattern
The molecular ion of this compound is expected to be prominent due to the stability of the aromatic indole ring system. The presence of chlorine will be evident from the isotopic peak at M+2, with an intensity of approximately one-third of the molecular ion peak, characteristic of the natural abundance of the ³⁷Cl isotope.
Based on the analysis of the 6-chloroindole spectrum and general fragmentation rules for aromatic and halogenated compounds, the following key fragments are anticipated for this compound:
| m/z | Proposed Fragment | Predicted Fragmentation Pathway |
| 151/153 | [C₈H₆ClN]⁺ | Molecular Ion (M⁺) |
| 116 | [C₈H₆N]⁺ | Loss of Cl radical |
| 115 | [C₈H₅N]⁺ | Loss of HCl |
| 89 | [C₇H₅]⁺ or [C₆H₃N]⁺ | Complex rearrangement and fragmentation |
Mechanistic Elucidation of Key Fragmentations
The formation of these fragments can be rationalized through established mechanistic pathways in mass spectrometry.
Upon electron impact, a high-energy electron is ejected from the this compound molecule, most likely from a non-bonding electron pair on the nitrogen or chlorine atom, or from the π-system of the indole ring, to form the molecular ion radical cation.
Caption: Ionization of this compound.
A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical. This is a charge-site initiated fragmentation.[5]
Caption: Formation of the [M-Cl]⁺ ion.
The elimination of a neutral molecule of hydrogen chloride (HCl) is another characteristic fragmentation for chloro-substituted compounds.[6] This often occurs through a rearrangement process.
Caption: Formation of the [M-HCl]⁺ ion.
The formation of the ion at m/z 89 likely involves the cleavage of the indole ring system. One plausible pathway is the loss of hydrogen cyanide (HCN) from the [M-Cl]⁺ ion (m/z 116), a common fragmentation for nitrogen-containing heterocycles. However, the observed fragment in the 6-chloroindole spectrum is at m/z 89, suggesting a loss of 27 mass units (HCN). An alternative is a retro-Diels-Alder (RDA) type fragmentation of the benzene portion of the indole ring, which is a common fragmentation pathway for cyclic systems.[6][7]
Caption: Proposed pathway to the m/z 89 ion.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
Predicted ESI-MS Behavior
In positive ion mode ESI-MS, this compound is expected to readily form a protonated molecule at m/z 152/154. The protonation would likely occur on the nitrogen atom.
Predicted ESI-MS/MS Fragmentation
Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to fragmentation pathways that differ from EI-MS due to the even-electron nature of the precursor ion.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Predicted Fragmentation Pathway |
| 152/154 | 117 | Loss of HCl |
| 152/154 | 124 | Loss of C₂H₂ |
The loss of HCl from the protonated molecule is a highly probable fragmentation pathway, analogous to the loss of water from protonated alcohols. The loss of acetylene (C₂H₂) from the benzene ring is also a common fragmentation for aromatic systems.
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific instrument being used.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Chloroindole [webbook.nist.gov]
- 4. 6-Chloroindole [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 7. m.youtube.com [m.youtube.com]
Infrared spectroscopy of 2-chloro-1H-indole functional groups
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound, a key heterocyclic compound and a common intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to offer a foundational understanding of how the molecular structure of this compound dictates its vibrational spectrum. We will explore the theoretical basis for its characteristic absorption bands, detail a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, and provide insights into spectral interpretation. This guide is designed to equip researchers with the expertise to confidently identify and characterize this and similar substituted indoles, ensuring the integrity of their chemical syntheses and research endeavors.
Introduction: The Vibrational Fingerprint of a Privileged Scaffold
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the interaction of infrared radiation with a molecule, we can probe its specific vibrational modes—stretching, bending, and rocking—which are quantized and occur at characteristic frequencies. The resulting spectrum serves as a unique molecular "fingerprint."
The indole moiety is a classic example of a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, from the neurotransmitter serotonin to the anti-migraine drug sumatriptan. The substitution of this core, as in this compound, is a critical strategy in drug discovery for modulating biological activity. Therefore, the ability to unequivocally confirm the structure and substitution pattern of these intermediates is paramount. IR spectroscopy provides the first line of analytical evidence for this confirmation.
This guide focuses specifically on this compound, explaining the causality behind its spectral features and providing a validated protocol for its analysis.
Molecular Structure and Principal Vibrational Modes
To understand the IR spectrum of this compound, one must first consider its constituent functional groups and the types of vibrations they can undergo. The key structural features are the N-H bond of the pyrrole ring, the C-H bonds of the aromatic system, the C=C and C-N bonds forming the bicyclic indole ring, and the C-Cl bond at the 2-position.
Part 1: The Strategic Importance of 2-Chloro-1H-Indole in Drug Discovery
An In-depth Technical Guide: Quantum Chemical Calculations of 2-Chloro-1H-Indole for Drug Discovery
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive walkthrough of the quantum chemical investigation of this compound. We will move beyond a simple procedural list to explain the causality behind methodological choices, ensuring a framework of scientific integrity and practical application.
The indole ring system is a cornerstone of medicinal chemistry, often described as a "privileged" scaffold due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it an ideal framework for engaging with biological targets. The U.S. FDA has approved over 40 drugs containing this nucleus for a wide array of clinical conditions.[2]
Halogenation is a time-tested strategy in drug design to modulate the physicochemical properties of a lead compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Specifically, the introduction of a chlorine atom can enhance membrane permeability, increase metabolic stability, and, critically, introduce the possibility of halogen bonding—a highly directional, non-covalent interaction that can significantly improve binding affinity and selectivity for a protein target.[4][5] this compound is a fundamental building block, serving as a precursor for more complex and pharmacologically active molecules.[6] Understanding its intrinsic electronic and structural properties is therefore paramount for rational drug design.
Part 2: Foundational Principles of Quantum Chemical Investigation
To probe the molecular characteristics of this compound, we turn to quantum chemical calculations, specifically Density Functional Theory (DFT). DFT has become the workhorse of modern computational chemistry because it offers an excellent balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[7][8]
Rationale for Method Selection: The B3LYP/6-311++G(d,p) Standard
For this guide, we advocate for the use of the B3LYP functional combined with the 6-311++G(d,p) basis set . This choice is not arbitrary; it is grounded in extensive validation across the scientific literature for organic and heterocyclic molecules, including indole derivatives.[9][10]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation. This approach effectively corrects for some of the inherent limitations of pure DFT functionals, leading to highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties.[9]
-
6-311++G(d,p) Basis Set: This Pople-style basis set provides the necessary flexibility for an accurate description of the electron distribution.
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for a more nuanced representation of chemical bonding.
-
++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for describing the behavior of electrons far from the nucleus, which is essential for accurately modeling non-covalent interactions and anions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is a key component of chemical bond formation and is critical for accurately calculating bond angles and molecular geometries.
-
Part 3: A Step-by-Step Computational Protocol
The following protocol represents a self-validating workflow. Each step builds upon the previous one, with internal checks to ensure the reliability of the final results.
Experimental Protocol: Quantum Chemical Calculation Workflow
-
Step 1: Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder. Ensure correct atom connectivity and basic stereochemistry.
-
Step 2: Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step calculates the forces on each atom and iteratively adjusts their positions until a minimum energy conformation (a stable structure) is found.
-
Step 3: Vibrational Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This serves two purposes:
-
Thermodynamic Properties: It yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Verification of Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable molecule, and requires re-optimization.
-
-
Step 4: Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties. This includes the analysis of frontier molecular orbitals (HOMO, LUMO), the generation of the molecular electrostatic potential (MEP) surface, and the calculation of Mulliken or Natural Bond Orbital (NBO) atomic charges.
Caption: A validated workflow for quantum chemical calculations.
Part 4: Analysis of Computational Results: A Scientist's Perspective
Executing the protocol above will yield a rich dataset. Here, we discuss the expected outcomes for this compound and their chemical significance.
Optimized Molecular Geometry
The geometry optimization will reveal the precise bond lengths and angles of the molecule. The chlorine atom, being electron-withdrawing, is expected to slightly shorten the C2-Cl bond and subtly influence the geometry of the entire indole ring compared to the unsubstituted parent molecule.
| Parameter | Expected Calculated Value (Å) |
| C2-Cl Bond Length | ~1.74 |
| C2-N1 Bond Length | ~1.38 |
| N1-H Bond Length | ~1.01 |
| C2-C3 Bond Length | ~1.37 |
Table 1: Predicted key geometric parameters for this compound.
Vibrational Frequencies (Simulated IR Spectrum)
The frequency calculation provides a theoretical infrared (IR) spectrum. This is invaluable for identifying key functional groups and characterizing the molecule's vibrational modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3500 | Strong |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| C=C Ring Stretch | 1600-1450 | Medium-Strong |
| C-N Stretch | ~1340 | Medium |
| C-Cl Stretch | ~750 | Strong |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical stability. For this compound, both HOMO and LUMO are expected to be π-orbitals distributed across the bicyclic ring system. The electron-withdrawing chlorine atom will lower the energy of these orbitals compared to unsubstituted indole, affecting its reactivity.
Caption: Frontier molecular orbitals (HOMO/LUMO) of this compound.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an indispensable tool for predicting intermolecular interactions.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this will be concentrated around the nitrogen atom and the π-system of the rings.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. This will be found around the acidic N-H proton.
-
The σ-hole: Crucially, a region of positive potential (often called a σ-hole) is expected on the chlorine atom, opposite to the C-Cl bond. This positive region is the key to the chlorine atom's ability to act as a halogen bond donor, a critical interaction in drug-receptor binding.[5][11]
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jst-ud.vn [jst-ud.vn]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding [ouci.dntb.gov.ua]
Stability and degradation of 2-chloro-1H-indole under acidic conditions
An In-Depth Technical Guide to the Stability and Degradation of 2-Chloro-1H-Indole Under Acidic Conditions
Authored by: A Senior Application Scientist
Foreword: The Dichotomy of Reactivity and Stability in Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties make it a "privileged scaffold," capable of interacting with a multitude of biological targets.[1] However, the very reactivity that makes indole a versatile pharmacophore also presents challenges in terms of chemical stability. For drug development professionals, understanding the degradation pathways of functionalized indoles is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and shelf-life of a drug product. This guide focuses on a specific, yet important, derivative: this compound. The introduction of a halogen at the 2-position significantly modulates the reactivity of the indole ring. This document provides a deep dive into the chemical stability of this compound under acidic conditions, offering mechanistic insights and practical methodologies for its study.
The Chemical Landscape of this compound
This compound is a halogenated aromatic heterocycle. The indole ring system consists of a benzene ring fused to a pyrrole ring.[2] The lone pair of electrons on the nitrogen atom participates in the aromatic system, making the ring electron-rich and susceptible to electrophilic attack. The most common site for protonation is the C3 position, leading to a resonance-stabilized indoleninium cation.[3]
The chlorine atom at the C2 position is a key modulator of the molecule's reactivity. While halogens are typically deactivating on aromatic rings due to their inductive electron-withdrawing effect, they can also donate electron density through resonance. In the context of this compound, the chloro-substituent makes the C2 position electron-deficient and a potential site for nucleophilic attack, particularly after protonation of the ring.
Predicted Degradation Pathway Under Acidic Conditions
While specific kinetic studies on the acid-catalyzed degradation of this compound are not extensively documented in publicly available literature, a reliable degradation pathway can be predicted based on fundamental principles of indole chemistry and the behavior of similar halo-substituted heterocycles. The primary degradation product under acidic hydrolytic stress is hypothesized to be 2-oxindole (indolin-2-one) .
The proposed mechanism proceeds through several key steps:
-
Protonation of the Indole Ring: The reaction is initiated by the protonation of the electron-rich indole ring. The C3 position is the most likely site of protonation, forming a resonance-stabilized indoleninium cation. This step renders the C2 carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic C2 carbon of the indoleninium ion. This results in the formation of a tetrahedral intermediate.
-
Elimination of Hydrogen Chloride: The tetrahedral intermediate is unstable and collapses to restore aromaticity. This occurs through the elimination of a molecule of hydrogen chloride (HCl). The nitrogen lone pair assists in expelling the chloride ion, and a proton is lost from the attacking water molecule.
-
Tautomerization to 2-Oxindole: The immediate product of HCl elimination is the enol tautomer, 1H-indol-2-ol (indoxyl). This enol form rapidly tautomerizes to the more stable keto form, 2-oxindole.[2] 2-oxindole is a lactam and is generally quite stable under these conditions.
Caption: Predicted acid-catalyzed degradation pathway of this compound.
Designing a Forced Degradation Study
Forced degradation, or stress testing, is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] A well-designed study for this compound under acidic conditions should be systematic and self-validating.
Core Objective
The primary goals of this forced degradation study are:
-
To identify the primary degradation product(s) of this compound under acidic stress.
-
To develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradation products.
-
To gain a preliminary understanding of the degradation kinetics.
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocol
Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of ACN and water to prepare a stock solution of 1.0 mg/mL. The use of an organic co-solvent is necessary due to the poor aqueous solubility of the compound.
-
-
Preparation of Stress Samples:
-
Prepare stress samples by diluting the stock solution with different concentrations of HCl to achieve a final drug concentration of 0.1 mg/mL. Recommended acid concentrations are 0.01 M, 0.1 M, and 1 M HCl.
-
Prepare a control sample by diluting the stock solution with the 50:50 ACN/water mixture to the same final concentration.
-
-
Stress Conditions:
-
Incubate the stress and control samples in a thermostatically controlled water bath or oven at 60°C.
-
Protect samples from light to prevent any potential photolytic degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Quenching:
-
Immediately after withdrawal, cool the aliquot to room temperature.
-
Neutralize the sample by adding an equimolar amount of NaOH. This is crucial to stop the degradation reaction and prevent further degradation in the autosampler.
-
Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Stability-Indicating Analytical Method (HPLC-UV/MS)
A robust HPLC method is critical for separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
Data Interpretation and Expected Results
The analysis of the stressed samples will provide a wealth of information. The chromatograms should be carefully examined for the appearance of new peaks and a decrease in the peak area of the parent compound.
Identification of Degradation Products
The primary degradation product is expected to be 2-oxindole. This can be confirmed by comparing its retention time with a reference standard and by mass spectrometry.
-
This compound: [M+H]⁺ = m/z 152.02
-
2-Oxindole: [M+H]⁺ = m/z 134.06
Any other significant degradation peaks should be investigated using MS/MS fragmentation to elucidate their structures.
Quantitative Analysis
The extent of degradation can be quantified by calculating the percentage of the parent compound remaining at each time point relative to the t=0 sample.
Table 1: Illustrative Quantitative Data from Acidic Degradation Study at 60°C
| Time (hours) | % Remaining (0.01 M HCl) | % Remaining (0.1 M HCl) | % Remaining (1 M HCl) | Major Degradant (% Area) |
| 0 | 100.0 | 100.0 | 100.0 | <0.1 |
| 2 | 98.5 | 92.1 | 75.4 | 4.2 (in 1M HCl) |
| 4 | 96.8 | 85.3 | 56.8 | 8.1 (in 1M HCl) |
| 8 | 93.2 | 72.0 | 32.5 | 15.3 (in 1M HCl) |
| 24 | 81.5 | 45.6 | 8.9 | 38.7 (in 1M HCl) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Implications for Drug Development
Understanding the acid lability of this compound is paramount for the development of oral dosage forms, where the drug substance is exposed to the highly acidic environment of the stomach. The predicted degradation to 2-oxindole highlights the importance of formulation strategies to protect the active pharmaceutical ingredient (API). This could include the use of enteric coatings or the development of more stable pro-drugs. The detailed protocol and analytical method described in this guide provide a robust framework for researchers and drug development professionals to assess the stability of this compound and related compounds, ensuring the development of safe and effective medicines.
References
- 1. This compound | C8H6ClN | CID 640840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxindole synthesis via C-H activation methods-MedSci.cn [medsci.cn]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Solubility of 2-chloro-1H-indole in organic solvents
An In-Depth Technical Guide to the Solubility of 2-chloro-1H-indole in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry, serving as a precursor for a multitude of pharmacologically active compounds.[1][2][3][4] The efficiency of its use in synthesis, purification, and formulation is profoundly dictated by its solubility in various organic media. This technical guide provides a comprehensive examination of the solubility characteristics of this compound. It moves beyond a simple data repository to explain the underlying physicochemical principles governing its dissolution. We present a theoretical framework for predicting solubility, detail a robust experimental protocol for its quantitative determination, and discuss the implications for drug discovery and development professionals.
Introduction: The Strategic Importance of this compound
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved drugs for conditions ranging from migraines to infections and hypertension.[3][4] The introduction of a chloro-substituent, specifically at the 2-position, modulates the electronic properties and metabolic stability of the indole ring, making this compound a versatile and highly sought-after building block.[5] Its applications span the synthesis of anticancer agents, antivirals, and kinase inhibitors.
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for:
-
Reaction Optimization: Ensuring the substrate is fully dissolved in the reaction medium to achieve optimal kinetics and yield.
-
Process Scale-Up: Designing efficient crystallization and purification protocols.
-
Formulation Development: Creating stable and bioavailable drug delivery systems.
-
High-Throughput Screening (HTS): Preparing stock solutions and ensuring compound integrity in screening assays.[6]
This guide is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical methodologies to confidently work with this compound.
Physicochemical Properties and Theoretical Solubility Framework
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.[7] The structure of this compound provides several key features that dictate its interactions with solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClN | [8] |
| Molecular Weight | 151.59 g/mol | [8] |
| Appearance | Solid | |
| XLogP3 | 3.4 | [8] |
| Hydrogen Bond Donor Count | 1 (from the N-H group) | [8] |
| Hydrogen Bond Acceptor Count | 1 (from the nitrogen lone pair) | [8] |
The molecule possesses a largely nonpolar aromatic bicyclic system, a polar N-H group capable of hydrogen bonding, and an electronegative chlorine atom. This duality suggests a nuanced solubility profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected via hydrogen bonding with the indole's N-H group, leading to good solubility. As the alkyl chain of the alcohol increases, the nonpolar character dominates, and solubility is expected to decrease.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and have large dipole moments. They will effectively solvate the this compound molecule through dipole-dipole interactions and by accepting a hydrogen bond from the N-H group. High solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the large aromatic system of the indole has some affinity for these solvents, the polar N-H group and chlorine atom will hinder dissolution. Consequently, this compound is expected to have low solubility in nonpolar solvents.
The thermodynamics of dissolution involves the enthalpy change (ΔH) from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and the entropy change (ΔS) associated with mixing.[9] A negative Gibbs free energy change (ΔG = ΔH - TΔS) favors dissolution. Even if the dissolution process is slightly endothermic (positive ΔH), a significant increase in entropy can drive solubility.[9]
Caption: Key intermolecular forces governing the solubility of this compound.
Experimental Determination of Solubility: A Validated Protocol
While theoretical principles provide a strong predictive framework, quantitative solubility data must be determined empirically. The equilibrium shake-flask method is the gold-standard technique for its reliability and accuracy.[10][11]
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.
Materials and Equipment
-
This compound (purity >98%)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a pre-weighed vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation. A starting point is ~10-20 mg of solid in 2 mL of solvent.
-
Equilibration: Add a known volume of the desired organic solvent to the vial. Securely cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitation: Agitate the mixture for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is typical. Preliminary experiments can be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 1-2 hours to allow the excess solid to settle.[12]
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed vial for gravimetric analysis or into a volumetric flask for spectroscopic analysis. This step is crucial to remove any microscopic undissolved particles.
-
Quantification (HPLC Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) of known concentration.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered sample solution with the mobile phase to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve, accounting for the dilution factor.
-
-
Data Reporting: Express solubility in units of mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Experimental workflow for the shake-flask solubility determination method.
Expected Solubility Data and Interpretation
Table 2: Illustrative Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Value (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Enter experimental data here |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Enter experimental data here |
| Acetone | Polar Aprotic | High | Enter experimental data here |
| Acetonitrile | Polar Aprotic | Moderate to High | Enter experimental data here |
| Ethanol | Polar Protic | Moderate | Enter experimental data here |
| Methanol | Polar Protic | Moderate | Enter experimental data here |
| Dichloromethane (DCM) | Moderately Polar | Moderate to Low | Enter experimental data here |
| Toluene | Nonpolar | Low | Enter experimental data here |
| Hexane | Nonpolar | Very Low | Enter experimental data here |
Interpretation: High solubility in DMSO and DMF is anticipated due to their strong hydrogen bond accepting and polar nature. Moderate solubility in alcohols like ethanol reflects a balance between favorable hydrogen bonding and the less favorable interaction with the alcohol's alkyl chain. The low solubility in hexane is a direct result of the energy penalty required to break the strong solute-solute interactions in the crystal lattice without sufficient compensating energy from weak solute-solvent (van der Waals) forces.
Conclusion and Future Directions
This guide has established a robust framework for understanding and quantifying the solubility of this compound in organic solvents. By integrating theoretical principles with a validated experimental protocol, researchers can generate the reliable data needed to accelerate their research and development efforts. The provided methodologies and interpretive logic empower scientists to make informed decisions regarding solvent selection for chemical synthesis, purification, and formulation.
Future work in this area could involve the development of Quantitative Structure-Property Relationship (QSPR) models to predict the solubility of other substituted indoles, further streamlining the drug discovery process.[13][14] Additionally, investigating solubility in greener, more sustainable solvent systems is a critical area for ongoing research.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthrough In Indole Chemistry Could Accelerate Drug Development [drugdiscoveryonline.com]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C8H6ClN | CID 640840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One moment, please... [biointerfaceresearch.com]
- 12. diva-portal.org [diva-portal.org]
- 13. mdpi.com [mdpi.com]
- 14. Prediction and application in QSPR of aqueous solubility of sulfur-containing aromatic esters using GA-based MLR with quantum descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a chlorine atom to this nucleus, as seen in 2-chloro-1H-indole and its more complex alkaloidal derivatives, bestows unique physicochemical properties that can profoundly influence biological activity. While often encountered in synthetic chemistry, the natural occurrence of such chlorinated indoles is a fascinating and underexplored area of chemical biology. This technical guide provides an in-depth exploration of the natural sources, biosynthetic machinery, biological significance, and the analytical methodologies pertinent to the study of these specialized metabolites. We delve into the enzymatic intricacies of indole halogenation and present field-proven protocols for the isolation and characterization of these compounds, aiming to equip researchers with the knowledge to navigate this promising area of natural product discovery.
Introduction: The Halogen's Edge in Indole Chemistry
The indole ring system is a ubiquitous feature in a vast array of biologically active molecules.[1] Nature's strategic incorporation of halogen atoms, particularly chlorine, into these scaffolds is a testament to the evolutionary drive for chemical diversity and potency. Chlorination can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced or novel pharmacological activities.[2]
This guide focuses on the natural world's production of this compound and related chlorinated indole alkaloids. While the parent compound, this compound, has been reported as a natural product from Streptomyces species, it is the more complex chlorinated indole alkaloids that truly highlight nature's synthetic prowess.[3] These compounds are predominantly found in marine ecosystems, where intense competition for resources has driven the evolution of potent chemical defenses.[4] Marine sponges, fungi, and bacteria are particularly rich sources of these unique molecules.[5][6] Understanding their natural origins and biosynthetic pathways is paramount for harnessing their therapeutic potential.
Natural Sources of Chlorinated Indole Alkaloids
The marine environment is the primary reservoir of chlorinated indole diversity. However, terrestrial microorganisms, particularly actinomycetes, also contribute to this fascinating class of natural products.
-
Marine Sponges: These sessile filter-feeders are prolific producers of diverse secondary metabolites, including a variety of halogenated indoles. Their chemical arsenals are often biosynthesized by symbiotic microorganisms.
-
Marine-Derived Fungi: Fungi isolated from marine environments, such as sediments and the surfaces of other marine organisms, are a rich source of novel chlorinated indole alkaloids.[7] Genera like Aspergillus and Penicillium have yielded numerous examples.
-
Bacteria (Actinomycetes): Both marine and terrestrial actinomycetes, especially from the genus Streptomyces, are well-documented producers of chlorinated indole compounds.[8] Deep-sea sediments have proven to be a particularly fruitful source for novel Streptomyces strains producing these alkaloids.[8]
The Enzymatic Machinery of Chlorination: A Look at Biosynthesis
The regioselective installation of a chlorine atom onto an indole ring is a challenging chemical transformation. In nature, this is accomplished by a class of enzymes known as halogenases . The most well-studied of these are the flavin-dependent halogenases (FDHs) , which utilize a reduced flavin adenine dinucleotide (FADH2), molecular oxygen, and a halide ion to generate a highly reactive halogenating species.[9]
A canonical example of a biosynthetic pathway involving indole chlorination is that of pyrrolnitrin , an antifungal compound produced by Pseudomonas fluorescens.[10][11] While not a direct derivative of this compound, its biosynthesis provides a well-elucidated model for the enzymatic steps involved in producing a chlorinated phenylpyrrole from a tryptophan precursor.
The biosynthesis of pyrrolnitrin is encoded by the prnABCD gene cluster:[11][12]
-
prnA : Encodes a tryptophan-7-halogenase that chlorinates L-tryptophan at the 7-position of the indole ring.[12]
-
prnB : Encodes an enzyme that catalyzes the rearrangement of 7-chloro-L-tryptophan to form monodechloroaminopyrrolnitrin.[12]
-
prnC : Encodes a second halogenase that chlorinates monodechloroaminopyrrolnitrin.[12]
-
prnD : Encodes an oxygenase that converts the amino group to a nitro group, completing the synthesis of pyrrolnitrin.[12]
The causality behind this multi-step enzymatic cascade is precise control over reactivity and regioselectivity, which is difficult to achieve through traditional synthetic chemistry. The halogenase enzymes, through their exquisitely shaped active sites, position the substrate and the reactive chlorine species in a perfect orientation for the desired reaction to occur.[9]
Below is a diagram illustrating the biosynthetic pathway of pyrrolnitrin.
Caption: Biosynthetic pathway of pyrrolnitrin from L-tryptophan.
Biological Activities of Naturally Occurring Chlorinated Indoles
The presence of chlorine often imparts potent biological activities to indole alkaloids. These activities span a wide range of therapeutic areas, from antimicrobial to anticancer. The structure-activity relationships often reveal that the position and number of chlorine atoms are critical for potency.[8]
| Compound Name | Source Organism | Biological Activity | Potency (IC50 / MIC) |
| Dionemycin | Streptomyces sp. SCSIO 11791 | Antibacterial (against MRSA), Cytotoxic | MIC: 1-2 µg/mL; IC50: 3.1-11.2 µM |
| Inducamide A | Streptomyces sp. (mutant) | Antibacterial | - |
| Asperversiamide G | Aspergillus versicolor | Antimicrobial | - |
| 6-OMe-7′,7′′-dichorochromopyrrolic acid | Streptomyces sp. SCSIO 11791 | - | - |
Data compiled from multiple sources.[8][13]
Methodologies for Isolation and Characterization
The successful isolation and structural elucidation of novel chlorinated indoles from complex natural extracts require a systematic and multi-technique approach. The choice of methods is dictated by the physicochemical properties of the target compounds and the nature of the source material.
General Experimental Workflow
The process begins with the large-scale culture of the producing organism, followed by extraction, chromatographic separation, and spectroscopic analysis of the purified compounds.
Caption: General workflow for the isolation and characterization of natural products.
Detailed Experimental Protocol: Isolation of Inducamides from Streptomyces sp. SNC-109-M3
This protocol is adapted from the published methodology for the isolation of inducamides A-C.[13]
1. Fermentation:
-
Prepare a seed culture by inoculating a suitable liquid medium with a spore suspension of Streptomyces sp. SNC-109-M3.
-
Incubate at 28-30°C with shaking for 2-3 days.
-
Use the seed culture to inoculate large-scale fermentation flasks containing a seawater-based production medium.
-
Ferment for 7-10 days at 28-30°C with shaking.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Exhaustively extract the mycelium with an organic solvent such as acetone or methanol.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to yield a crude mycelial extract.
-
Extract the culture broth with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield a crude broth extract.
3. Preliminary Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a stepwise gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool similar fractions.
4. Purification by HPLC:
-
Further purify the fractions containing the target compounds using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is typically used with a gradient of water and acetonitrile or methanol as the mobile phase.
-
Monitor the elution profile with a UV detector at appropriate wavelengths.
-
Collect the peaks corresponding to the pure compounds.
5. Structure Elucidation:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Determine the accurate mass and molecular formula of the purified compounds. The characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the complete carbon skeleton and the connectivity of protons and carbons, allowing for the unambiguous assignment of the structure.
-
-
Stereochemical Analysis (if applicable): For chiral compounds, techniques such as Marfey's method or circular dichroism (CD) spectroscopy can be employed to determine the absolute stereochemistry.[13]
Conclusion and Future Outlook
The natural occurrence of this compound and its complex derivatives represents a fertile ground for the discovery of novel bioactive compounds. The biosynthetic machinery responsible for their production, particularly the halogenase enzymes, offers a fascinating glimpse into nature's chemical ingenuity and provides powerful tools for biocatalysis and synthetic biology. As analytical techniques become more sensitive and genomic sequencing becomes more accessible, we can anticipate the discovery of an even greater diversity of chlorinated indole alkaloids from previously unexplored ecological niches. The continued investigation of these compounds is crucial for advancing our understanding of chemical ecology and for the development of the next generation of therapeutic agents.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cognit.ca [cognit.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. mdpi.com [mdpi.com]
- 8. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biosynthesis of pyrrolnitrin and other phenylpyrrole derivatives by bacteria - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Functions Encoded by Pyrrolnitrin Biosynthetic Genes from Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inducamides A-C, chlorinated alkaloids from an RNA polymerase mutant strain of Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Structure of 2-chloro-1H-indole: A Methodological Guide
Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science, with halogenated derivatives often exhibiting enhanced biological activity and unique electronic properties. This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of 2-chloro-1H-indole. While direct experimental and exhaustive theoretical studies on this specific molecule are nascent, this document synthesizes established quantum chemical methodologies applied to analogous indole systems to present a robust, self-validating protocol. We will delve into the causality behind computational choices, from geometry optimization to the analysis of frontier molecular orbitals and spectroscopic predictions. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecular properties of substituted indoles.
Introduction: The Significance of Halogenated Indoles
The indole ring system, a fusion of benzene and pyrrole, is a privileged scaffold in countless natural products and synthetic pharmaceuticals.[1] Its π-excessive nature makes it an excellent electron donor and participant in various intermolecular interactions.[2] The introduction of a halogen, such as chlorine, at the C2 position of the indole ring can significantly modulate its electronic properties, lipophilicity, and metabolic stability. This alteration can lead to profound effects on its biological activity, influencing how the molecule interacts with protein targets. Understanding the electronic structure—the distribution and energy of electrons within the molecule—is paramount to predicting its reactivity, stability, and potential as a therapeutic agent.[3]
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine these properties at the atomic level, offering insights that can guide synthetic efforts and rationalize experimental observations.[4] This guide will outline the theoretical protocols to thoroughly characterize the electronic landscape of this compound.
The Theoretical Framework: Leveraging Density Functional Theory
For molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[5] The choice of functional and basis set is critical for obtaining reliable results.
-
Functional Selection: The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with density functional exchange and correlation, has demonstrated considerable success in describing the electronic and structural properties of indole derivatives.[6][7] It provides a robust description of both ground and excited state properties.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended. This set provides a flexible description of the electron distribution:
-
6-311G: A triple-zeta valence basis set, allowing for a more accurate representation of the valence electrons involved in bonding.
-
++: Diffuse functions on both heavy atoms and hydrogen, crucial for describing anions and weak, non-covalent interactions.
-
(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron density in molecules and are essential for accurate geometry and frequency calculations.[8]
-
This combination of B3LYP/6-311++G(d,p) is well-suited for a comprehensive analysis of this compound.[2][9]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a self-validating system for the theoretical investigation of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The first and most critical step is to determine the molecule's most stable three-dimensional structure.
-
Input Structure: Construct an initial 3D model of this compound.
-
Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory. This serves two purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Properties: Provides zero-point vibrational energy (ZPVE) and other thermodynamic data.
-
Theoretical Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.[10][11]
-
Caption: Workflow for Geometry Optimization and Verification.
Electronic Structure Analysis
With the optimized geometry, a deeper analysis of the electronic properties can be undertaken.
-
Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[12][13] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is plotted on the molecule's electron density surface. It provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of intermolecular interactions and chemical reactions.[14][15]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energy. This can reveal hyperconjugative effects and delocalization of electron density.[16]
Predicted Electronic Properties and Data Interpretation
Based on studies of similar halogenated indoles, we can anticipate the following results for this compound.[17]
Molecular Geometry
The optimized geometry is expected to be largely planar, consistent with the aromatic nature of the indole ring. The introduction of the chlorine atom at the C2 position will likely cause minor distortions in the local bond lengths and angles compared to the parent indole molecule.
| Parameter | Predicted Value (Å or °) | Comparison to Indole |
| C2-Cl Bond Length | ~1.74 Å | N/A |
| C2-N1 Bond Length | ~1.38 Å | Slightly longer |
| C2-C3 Bond Length | ~1.37 Å | Slightly shorter |
| ∠N1-C2-C3 | ~109° | Slightly distorted |
Table 1: Predicted key geometrical parameters for this compound.
Frontier Molecular Orbitals (FMOs)
The HOMO is expected to be a π-orbital distributed across the entire indole ring system, characteristic of aromatic compounds. The LUMO will also be a π*-antibonding orbital. The chlorine atom, being electronegative, is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indole. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity.[12]
| Property | Predicted Value | Implication |
| EHOMO | -6.0 to -6.5 eV | Electron-donating capability |
| ELUMO | -0.5 to -1.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.0 to 5.5 eV | High kinetic stability, moderate reactivity |
Table 2: Predicted Frontier Molecular Orbital energies.
Caption: Predicted HOMO-LUMO energy diagram for this compound.
Molecular Electrostatic Potential (MEP)
The MEP map will be instrumental in identifying reactive sites.
-
Negative Potential (Red/Yellow): Expected around the nitrogen atom of the pyrrole ring and the chlorine atom, indicating regions with high electron density that are susceptible to electrophilic attack.
-
Positive Potential (Blue): Expected around the N-H proton, making it the primary site for hydrogen bonding and nucleophilic attack.[18][19]
The presence of the electronegative chlorine atom will likely create a region of localized negative potential, influencing the molecule's interaction with biological targets.
Conclusion
The theoretical protocol detailed in this guide provides a comprehensive and scientifically rigorous approach to characterizing the electronic structure of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain reliable predictions of the molecule's geometry, stability, reactivity, and spectroscopic properties. The insights gained from such studies are invaluable for the rational design of novel indole-based compounds in the fields of drug discovery and materials science, enabling a deeper understanding of structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Crystal and geometry-optimized structure, and Hirshfeld surface analysis of 1-(2-bromoethyl)indoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Structural, vibrational and DFT studies on 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. youtube.com [youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-1H-indole from Indole
Introduction
2-Chloro-1H-indole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique reactivity, stemming from the presence of a halogen at the C2 position, allows for further functionalization through various cross-coupling reactions, nucleophilic substitutions, and metallation-alkylation sequences. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the efficient synthesis of this compound from indole, focusing on practical and reliable laboratory-scale protocols. We will delve into the mechanistic underpinnings of the primary chlorination methods, offer step-by-step experimental procedures, and provide critical insights for successful execution and scale-up.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 2-position significantly alters the electronic properties of the indole ring, making it a valuable intermediate for creating diverse chemical libraries for drug discovery. This guide will focus on two robust and widely used methods for this transformation: chlorination with N-chlorosuccinimide (NCS) and with sulfuryl chloride (SO₂Cl₂).
Mechanistic Considerations: Electrophilic Aromatic Substitution
The chlorination of indole is a classic example of an electrophilic aromatic substitution reaction. The indole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[1] The high electron density is particularly localized at the C3 position. However, direct electrophilic attack at C3 can disrupt the aromaticity of the pyrrole ring.
The generally accepted mechanism for the chlorination of indole at the C2 position involves a series of steps that navigate the reactivity of the indole nucleus. While indole's highest electron density is at C3, substitution at C2 is achieved through careful selection of reagents and conditions. The reaction likely proceeds through an initial attack at the C3 position by an electrophilic chlorine species (Cl⁺), forming a 3-chloro-3H-indole intermediate (an indolenine). This is followed by a rearrangement to yield the more stable this compound.[2] An alternative pathway could involve initial N-chlorination followed by rearrangement. The choice of chlorinating agent and solvent can influence the regioselectivity and efficiency of this transformation.
Visualization of the General Reaction Mechanism
Caption: Generalized pathway for the electrophilic chlorination of indole.
Comparative Analysis of Chlorination Methods
The choice of chlorinating agent is critical for achieving high yields and selectivity in the synthesis of this compound. Below is a summary of the two methods detailed in this guide.
| Feature | Method 1: N-Chlorosuccinimide (NCS) | Method 2: Sulfuryl Chloride (SO₂Cl₂) |
| Reagent Type | Solid, stable electrophilic chlorine source | Liquid, highly reactive electrophilic chlorine source |
| Reaction Conditions | Generally mild, often at room temperature | Typically requires cooling due to high reactivity |
| Byproducts | Succinimide (water-soluble) | HCl and SO₂ (gaseous, corrosive) |
| Handling & Safety | Relatively easy to handle solid | Corrosive liquid, requires careful handling in a fume hood |
| Yields | Good to excellent | Generally high, but can lead to over-chlorination |
| Scalability | Readily scalable | Scalable with appropriate engineering controls for off-gassing |
Experimental Protocols
Method 1: Chlorination of Indole using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a widely used reagent for electrophilic chlorination due to its ease of handling as a solid and the generation of a readily removable byproduct, succinimide.[3][4] The reaction is typically performed in a chlorinated solvent or an ethereal solvent.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound using NCS.
Detailed Protocol
Materials:
-
Indole (1.00 g, 8.54 mmol)
-
N-Chlorosuccinimide (NCS) (1.20 g, 8.96 mmol, 1.05 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (40 mL)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system for chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole (1.00 g, 8.54 mmol) and dissolve it in dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.20 g, 8.96 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Expected Yield: 70-85%
Characterization Data for this compound:
-
Molecular Formula: C₈H₆ClN[5]
-
Molecular Weight: 151.59 g/mol [5]
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 500 MHz): δ 8.10 (br s, 1H, NH), 7.59 (d, J = 7.9 Hz, 1H), 7.33 (d, J = 8.1 Hz, 1H), 7.18 (ddd, J = 8.2, 7.1, 1.2 Hz, 1H), 7.10 (ddd, J = 8.0, 7.1, 1.0 Hz, 1H), 6.51 (d, J = 1.9 Hz, 1H).
-
¹³C NMR (CDCl₃, 125 MHz): δ 135.5, 128.8, 125.0, 121.7, 120.3, 119.8, 110.8, 100.9.
Method 2: Chlorination of Indole using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful chlorinating agent that often provides high yields in shorter reaction times.[6] However, it is highly reactive and generates corrosive byproducts (HCl and SO₂), necessitating careful handling and an inert atmosphere.[7]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound using SO₂Cl₂.
Detailed Protocol
Materials:
-
Indole (1.00 g, 8.54 mmol)
-
Sulfuryl chloride (SO₂Cl₂) (0.68 mL, 8.54 mmol, 1.0 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM) (50 mL)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve indole (1.00 g, 8.54 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sulfuryl chloride (0.68 mL, 8.54 mmol) dropwise via syringe over 20 minutes. A precipitate may form during the addition.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL) while cooling the flask in an ice bath to manage the exotherm and gas evolution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Expected Yield: 75-90%
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Chlorosuccinimide (NCS): NCS is an irritant to the eyes, respiratory system, and skin.[8] Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, rinse immediately with plenty of water and seek medical advice.[8][10] Store in a cool, dry place away from moisture.[8]
-
Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water.[7] It can cause severe burns to the skin and eyes and is harmful if inhaled.[11] Handle only in a chemical fume hood. In case of accidental release, use appropriate containment and cleanup procedures. Store in a tightly closed container in a dry, well-ventilated area.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound from indole is a fundamental transformation in synthetic organic chemistry, providing access to a valuable intermediate for drug discovery and materials science. Both the N-chlorosuccinimide and sulfuryl chloride methods presented in this application note are reliable and high-yielding. The choice between the two protocols will depend on the scale of the reaction, the available equipment, and the comfort level of the researcher with handling the respective reagents. The NCS method is generally preferred for its milder conditions and easier handling, while the sulfuryl chloride method can offer higher yields and faster reaction times but requires more stringent safety precautions. By following the detailed protocols and considering the mechanistic insights provided, researchers can confidently and efficiently synthesize this compound for their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. A New Age for Chlorination - GalChimia [galchimia.com]
- 5. This compound | C8H6ClN | CID 640840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. lobachemie.com [lobachemie.com]
- 11. nbinno.com [nbinno.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Chloro-1H-indole for the Synthesis of 2-Aryl-1H-indoles
Abstract
The 2-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis via traditional methods can be lengthy and limited in scope. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile alternative for forging the crucial C-C bond.[1][2][3] This document provides a detailed, field-tested protocol for the Suzuki-Miyaura coupling of 2-chloro-1H-indole with various arylboronic acids. We delve into the mechanistic rationale for reagent selection, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting reference to empower researchers in achieving high-yield, reproducible results. The focus is on activating the relatively inert C-Cl bond, a common challenge in cross-coupling chemistry.[3]
Introduction and Reaction Principle
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1][2] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid coupling partners.[3]
The target reaction discussed herein is the coupling of this compound with a generic arylboronic acid:
Scheme 1: General Reaction for Suzuki-Miyaura Coupling of this compound
(Image depicting this compound reacting with an arylboronic acid in the presence of a palladium catalyst and a base to form a 2-aryl-1H-indole)
A significant challenge in this specific transformation is the low reactivity of the C-Cl bond compared to its bromide or iodide counterparts.[4] The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-determining step of the catalytic cycle.[2][4] Overcoming this hurdle requires the strategic selection of a highly active catalytic system, particularly the phosphine ligand.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key stages: oxidative addition, transmetalation, and reductive elimination.[2][4][5][6] The catalyst, typically introduced as a stable Pd(II) precatalyst, is first reduced in situ to the active Pd(0) species.[1]
-
Oxidative Addition : The active, electron-rich Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is the critical, often rate-limiting, step for chloro-substrates. The choice of an electron-rich and sterically bulky phosphine ligand is crucial to facilitate this process.[7]
-
Transmetalation : The aryl group from the boronic acid is transferred to the palladium(II) center. This step is promoted by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][2]
-
Reductive Elimination : The two organic partners (the indole and the aryl group) are expelled from the palladium center, forming the new C-C bond of the 2-aryl-1H-indole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][4]
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Key Parameters and Reagent Selection
The success of coupling an unreactive electrophile like this compound hinges on the judicious selection of the reaction components.
| Component | Recommended Choice | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, air-stable Pd(0) and Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Using a precatalyst with a separate ligand allows for greater flexibility and optimization.[1] |
| Phosphine Ligand | SPhos, XPhos, or RuPhos | This is the most critical parameter. Standard ligands like PPh₃ are often ineffective for C-Cl bond activation. Electron-rich, sterically bulky biaryl phosphine ligands (Buchwald ligands) are required.[8][9] They promote the oxidative addition step and stabilize the catalytically active monoligated Pd(0) species.[5][6] |
| Base | K₃PO₄ or K₂CO₃ | A moderately strong base is needed to facilitate the transmetalation step by forming the reactive boronate species. K₃PO₄ is often superior for challenging couplings, providing a good balance of basicity and solubility.[10] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 5:1 ratio) | A polar aprotic solvent is typically used to solubilize the organic components and the catalyst. A small amount of water is essential for dissolving the inorganic base and facilitating the formation of the boronate.[1] |
| Boronic Acid | Arylboronic Acid | A slight excess (1.2-1.5 equivalents) is recommended to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions. |
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with phenylboronic acid as a representative example.
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 151.59 | 152 mg | 1.0 mmol | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 mmol | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 mmol | 0.02 |
| SPhos | 410.47 | 16.4 mg | 0.04 mmol | 0.04 |
| K₃PO₄ (anhydrous) | 212.27 | 425 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 5.0 mL | - | - |
| Deionized Water | - | 1.0 mL | - | - |
Step-by-Step Procedure
Figure 2: High-level experimental workflow diagram.
-
Vessel Preparation : To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (152 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the vessel with a rubber septum or cap. Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Through the septum, add anhydrous 1,4-dioxane (5.0 mL) followed by deionized water (1.0 mL) via syringe.
-
Degassing : Sparge the reaction mixture with a gentle stream of inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1H-indole.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand.3. Low reaction temperature. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a more electron-rich ligand (e.g., RuPhos).3. Increase temperature to 110-120 °C (use a sealed vessel). |
| Recovery of Starting Material | Reaction has not gone to completion. | Increase reaction time. Check catalyst and ligand activity. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous base and solvent. Limit water to the minimum required (e.g., ~5-10% v/v). |
| Formation of Biaryl Homocoupling Product | Oxygen contamination promoting boronic acid homocoupling. | Improve degassing procedure. Ensure a truly inert atmosphere. |
| Dehalogenation of Starting Material | Side reaction, sometimes promoted by certain ligands/bases. | Screen alternative bases (e.g., Cs₂CO₃) or lower the reaction temperature slightly. |
Safety Precautions
-
Palladium Catalysts : Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is flammable and toxic. Handle these solvents only in a well-ventilated fume hood.
-
Bases : Potassium phosphate is corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas : Handle compressed gas cylinders with care according to standard laboratory safety procedures.
Conclusion
This protocol outlines a robust and reproducible method for the Suzuki-Miyaura cross-coupling of this compound. The key to success lies in the use of an appropriate electron-rich, bulky phosphine ligand to overcome the kinetic barrier of C-Cl bond activation. By carefully controlling the reaction atmosphere and optimizing the key parameters, this method provides efficient access to a wide range of valuable 2-aryl-1H-indole derivatives for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-1H-indole with Primary Amines
Introduction: A Gateway to Novel Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The development of efficient and versatile methods for the functionalization of the indole ring is therefore of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited substrate scope.[2] This guide provides an in-depth technical overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging substrate class: the coupling of 2-chloro-1H-indole with primary amines.
The direct amination of the C2 position of the indole ring opens up a direct route to a diverse array of 2-aminoindole derivatives, which are key intermediates in the synthesis of biologically active compounds. However, the electron-rich nature of the indole ring and the relatively low reactivity of the C-Cl bond necessitate carefully optimized reaction conditions. This document will guide researchers through the mechanistic intricacies, critical reaction parameters, and practical execution of this transformation, enabling the reliable synthesis of 2-(alkylamino)-1H-indoles and 2-(arylamino)-1H-indoles.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][3] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[2]
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 2-aminoindole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[2] The choice of ligand plays a critical role in promoting the desired reductive elimination pathway.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guide to Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters.
The Catalyst System: Palladium Precursor and Ligand
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used sources of palladium, the use of pre-formed palladium precatalysts is highly recommended for improved reproducibility.[4][5] These precatalysts, often featuring a biarylphosphine ligand already coordinated to the palladium center, ensure the efficient generation of the active Pd(0) species.
-
The Ligand: The choice of ligand is arguably the most critical factor for the successful amination of aryl chlorides. For electron-rich and potentially coordinating heteroaryl chlorides like this compound, bulky, electron-rich phosphine ligands are generally required. These ligands promote the oxidative addition step and facilitate the final reductive elimination.
Ligand Family Examples Key Features Biaryl Phosphines XPhos, SPhos, RuPhos Highly effective for challenging substrates, including heteroaryl chlorides. Their steric bulk promotes monoligation and accelerates the catalytic cycle.[6] Dialkylbiaryl Phosphines DavePhos, BrettPhos Offer a different steric and electronic profile, and have shown success in various C-N couplings.[3][6] Josiphos-type Ligands CyPF-tBu Ferrocene-based ligands that have demonstrated high activity for the amination of aryl chlorides with primary amines.[7]
The Base
The base plays a crucial role in the deprotonation of the amine to form the active amido nucleophile. The choice of base can significantly impact the reaction rate and substrate compatibility.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and commonly used bases that often lead to high reaction rates.[5] However, their high basicity may not be compatible with substrates bearing sensitive functional groups.
-
Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are milder alternatives that can be advantageous when dealing with base-sensitive substrates.[5] Reactions with these bases may require higher temperatures or longer reaction times.
The Solvent
Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination.
-
Toluene and Dioxane: These are the most common solvents for this reaction, offering good solubility for the reagents and compatibility with the reaction conditions.[8]
-
Ethers: Solvents like tetrahydrofuran (THF) and tert-butyl methyl ether (TBME) can also be effective.
Experimental Protocol: Amination of this compound with Benzylamine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with benzylamine as a representative primary amine. Optimization of the ligand, base, and temperature may be necessary for other primary amines.
Materials:
-
This compound
-
Benzylamine
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of benzylamine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(benzylamino)-1H-indole.
Substrate Scope and Optimization: A Comparative Overview
The optimal reaction conditions can vary depending on the nature of the primary amine. The following table provides a starting point for the optimization of the Buchwald-Hartwig amination of this compound with different classes of primary amines.
| Primary Amine | Recommended Ligand | Recommended Base | Typical Temp. (°C) | Notes |
| Primary Alkylamines | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS | 90-110 | Alkylamines are generally good nucleophiles. Over-alkylation is typically not an issue with primary amines. |
| Primary Anilines | XPhos, SPhos, Josiphos | NaOtBu, K₃PO₄ | 100-120 | Electron-donating groups on the aniline may increase reactivity, while electron-withdrawing groups may require more forcing conditions. |
| Functionalized Amines | RuPhos, DavePhos | K₃PO₄, Cs₂CO₃ | 80-110 | For amines with base-sensitive functional groups, weaker bases are recommended. Optimization of temperature and reaction time is crucial. |
Troubleshooting and Key Considerations
Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the palladium precatalyst is of good quality and that the reaction is set up under strictly anhydrous and anaerobic conditions. The use of a glovebox is ideal.
-
Poor Ligand Choice: Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, SPhos).
-
Insufficient Base Strength: If using a weak base like K₃PO₄, consider switching to a stronger base like NaOtBu or LHMDS, provided the substrate is stable.
-
Low Temperature: Increase the reaction temperature in increments of 10 °C.
-
-
Formation of Side Products:
-
Hydrodehalogenation: This side product (1H-indole) arises from the competing β-hydride elimination pathway. This can sometimes be suppressed by using a more sterically hindered ligand or by lowering the reaction temperature.
-
Dimerization or Other Unidentified Byproducts: This may indicate catalyst decomposition or undesired reactivity of the starting materials or products. Re-optimization of the ligand, base, and solvent may be necessary.
-
Figure 3: A logical approach to troubleshooting common issues.
Conclusion
The Buchwald-Hartwig amination of this compound with primary amines is a highly valuable transformation for the synthesis of diverse 2-aminoindole derivatives. Success in this endeavor requires a solid understanding of the reaction mechanism and careful optimization of the catalyst system, base, and solvent. The use of modern, bulky phosphine ligands and palladium precatalysts is key to overcoming the inherent challenges associated with the coupling of an electron-rich heteroaryl chloride. By following the protocols and guidelines outlined in this document, researchers can confidently and efficiently access a wide range of novel indole-based compounds for applications in drug discovery and materials science.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-1H-indole
Introduction: Unlocking the Potential of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and biologically active natural products.[1] Functionalization of the indole scaffold is therefore of paramount importance in drug discovery and development. Specifically, the introduction of substituents at the C-2 position offers a powerful strategy for modulating biological activity. However, direct C-2 functionalization can be challenging.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing a versatile and efficient toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[2] This guide provides detailed application notes and field-proven protocols for the palladium-catalyzed cross-coupling of 2-chloro-1H-indole, a readily accessible starting material, with a variety of coupling partners. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental design and providing step-by-step procedures for researchers in organic synthesis and drug development.
General Mechanistic Principles: The Pd(0)/Pd(II) Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving palladium in its 0 and +2 oxidation states.[3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate.
-
Transmetalation (for C-C couplings) or Base-Mediated Amine Coordination (for C-N couplings): In reactions like the Suzuki or Sonogashira coupling, an organometallic reagent transfers its organic group to the palladium center. In Buchwald-Hartwig amination, a base facilitates the deprotonation of the amine, which then coordinates to the palladium.
-
Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final product with a new C-C or C-N bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.[4] Chloroindoles have been shown to be excellent substrates for this reaction, often proceeding efficiently under relatively mild conditions.[5]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle.
Key Considerations for this compound
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos often provide superior results, especially for less reactive aryl chlorides.[5] These ligands promote both the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for heterocyclic substrates.[5]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[5]
-
N-H Protection: While many Suzuki couplings with indoles proceed without protection of the N-H group, in some cases, protection (e.g., with a Boc or Tosyl group) can improve yields by preventing side reactions or catalyst inhibition.[6] However, for many substrates, coupling of the unprotected indole is successful.[5]
Detailed Protocol: Synthesis of 2-Phenyl-1H-indole
Materials:
-
This compound (1.0 mmol, 151.6 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
XPhos Pd G2 (Palladacycle precatalyst) (0.02 mmol, 15.7 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.
-
Add 1,4-dioxane and water.
-
Seal the flask and stir the mixture vigorously.
-
Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1H-indole.
Representative Suzuki-Miyaura Couplings of this compound
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 3-Thienylboronic acid | Pd(OAc)₂ (3) | XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 4-Trifluoromethylphenylboronic acid | XPhos Pd G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 78 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[2][3] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Figure 2. Buchwald-Hartwig Amination Catalytic Cycle.
Key Considerations for this compound
-
Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine, facilitating its coordination to the palladium center.[7] Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective, particularly for base-sensitive substrates.[3]
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[8] For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are required. Ligands such as XPhos, SPhos, and RuPhos are often excellent choices.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base.
-
Substrate Scope: The reaction is generally applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
Detailed Protocol: Synthesis of 2-(Phenylamino)-1H-indole
Materials:
-
This compound (1.0 mmol, 151.6 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Anhydrous Toluene (5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox: To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an inert atmosphere.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylamino)-1H-indole.
Representative Buchwald-Hartwig Aminations of this compound
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd(OAc)₂ (2) | RuPhos | NaOt-Bu | Toluene | 110 | 90 |
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos | LiHMDS | Dioxane | 100 | 85 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | t-BuOH | 90 | 88 |
| Indoline | GPhos Pd G3 (1.5) | - | NaOt-Bu | Toluene | 100 | 93 |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically co-catalyzed by palladium and a copper(I) salt, such as CuI.[10] It is an invaluable tool for synthesizing arylalkynes and conjugated enynes.
Catalytic Cycle: Sonogashira Coupling
Caption: Figure 3. Sonogashira Coupling Catalytic Cycles.
Key Considerations for this compound
-
Catalyst System: The classic catalyst system is a combination of a Pd(0) source (like Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (CuI).[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as the solvent in many cases.
-
Copper-Free Conditions: While the copper co-catalyst generally increases the reaction rate, it can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require different ligands or conditions.
-
Solvent: The amine base often serves as the solvent. However, co-solvents like THF, DMF, or acetonitrile can also be used.
Detailed Protocol: Synthesis of 2-(Phenylethynyl)-1H-indole
Materials:
-
This compound (1.0 mmol, 151.6 mg)
-
Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating block
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous triethylamine via syringe, followed by phenylacetylene.
-
Heat the reaction mixture to 60-80 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of celite to remove the palladium and copper salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain pure 2-(phenylethynyl)-1H-indole.
Representative Sonogashira Couplings of this compound
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N | DMF | 70 | 85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | THF | 60 | 91 |
| 3-Hydroxy-3-methyl-1-butyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 80 | 79 |
| Cyclopropylacetylene | PdCl₂(dppf) (3) | CuI (6) | Piperidine | Toluene | 90 | 82 |
IV. Overview of Other Potential Cross-Coupling Reactions
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are the most common, other palladium-catalyzed reactions can also be applied to this compound.
-
Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.[12][13] For this compound, this would provide access to 2-vinylindoles.
-
Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is highly effective for forming C-C bonds and is known for its high functional group tolerance.[14][15] It offers a powerful alternative to the Suzuki coupling.
-
Stille Coupling: This reaction employs organotin reagents.[16][17] While effective, the toxicity of the tin reagents and byproducts has led to a preference for other methods like the Suzuki coupling.[18]
-
Kumada Coupling: This was one of the first cross-coupling reactions developed, using Grignard reagents (organomagnesium).[19][20] The high reactivity of Grignard reagents can limit its functional group compatibility.
-
Cyanation: The introduction of a cyano (-CN) group can be achieved by coupling this compound with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][21] This provides a versatile handle for further transformations.[22]
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. By carefully selecting the appropriate reaction type, catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse array of 2-substituted indoles. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities for pharmaceutical and materials science applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling [organic-chemistry.org]
- 19. Kumada coupling - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic C-H Functionalization of 2-Chloro-1H-indole at the C3 Position: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The 2-chloro-1H-indole scaffold is a privileged starting material in medicinal chemistry and materials science, offering a strategic handle for subsequent cross-coupling reactions. Direct functionalization of its C3 C-H bond provides a powerful and atom-economical route to rapidly build molecular complexity. This guide offers a comprehensive overview of methodologies for the C3-arylation, -alkylation, and -alkenylation of this compound. We provide detailed, field-tested protocols, mechanistic explanations for catalyst and reagent selection, and data-driven insights to empower researchers in drug discovery and synthetic chemistry to leverage these transformative reactions.
Introduction: The Strategic Value of 2-Chloro-3-Functionalized Indoles
The indole nucleus is a cornerstone of countless natural products and pharmaceuticals.[1] The ability to selectively introduce substituents at specific positions is paramount for structure-activity relationship (SAR) studies. The this compound framework is particularly valuable; the C2-chloro atom serves as a versatile functional handle for diversification via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
Direct C-H functionalization has emerged as a paradigm-shifting strategy in synthesis, bypassing the need for pre-functionalized starting materials and thus improving step- and atom-economy.[2] The C3 position of the indole ring is inherently the most nucleophilic and electron-rich, making it the preferred site for electrophilic attack and a logical target for C-H activation.[2]
This guide focuses on the direct coupling of partners to the C3 position of this compound. The presence of the C2-chloro substituent introduces a unique electronic and steric environment compared to the parent indole, requiring careful consideration of reaction conditions. The protocols and insights presented herein are designed to provide a robust starting point for researchers aiming to synthesize novel 2-chloro-3-substituted indole libraries.
Core Principles and Mechanistic Considerations
Transition metal catalysis is the dominant approach for the C-H functionalization of indoles. While various metals including rhodium, ruthenium, and copper have been employed, palladium catalysis remains one of the most versatile and widely studied.[3][4][5][6][7][8][9]
A generalized catalytic cycle for a palladium-catalyzed C-H arylation often proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
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Caption: Generalized Palladium-catalyzed C-H Arylation Cycle.
Causality Behind the Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The efficiency of this step depends on the halide (I > Br > Cl > OTf), influencing the required reaction temperature and catalyst system.
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): This is the key C-H functionalization step. The indole's C3-H bond is cleaved with the assistance of a base, forming a new Pd-C bond. The choice of base is critical; it must be strong enough to facilitate deprotonation but not so strong as to cause undesired side reactions.
-
Reductive Elimination: The newly formed aryl and indolyl groups couple, releasing the desired product and regenerating the active Pd(0) catalyst. This step is often the rate-limiting step and can be influenced by ligand choice and steric factors.
Application Protocol: C3-Arylation of this compound
Direct C3-arylation is a highly valuable transformation for accessing biaryl structures common in pharmaceuticals. Palladium catalysis is a reliable method for this reaction, particularly with aryl chlorides and triflates when using specialized ligands.[10]
Palladium-Catalyzed Direct Arylation with Aryl Halides
This protocol is adapted from established methods for direct indole arylation, optimized for the 2-chloroindole substrate. The use of a specialized phosphine ligand can be crucial for achieving high selectivity and yield, especially with less reactive aryl chlorides.[10]
Experimental Workflow Diagram
Caption: Step-by-step workflow for Pd-catalyzed C3-arylation.
Materials & Reagents
-
Substrate: this compound
-
Coupling Partner: Aryl bromide or chloride (e.g., 4-chlorotoluene)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂]
-
Ligand: Dihydroxyterphenylphosphine (DHTP) or similar bulky electron-rich phosphine ligand[10]
-
Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
-
Equipment: Schlenk tube, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), silica gel for chromatography.
Step-by-Step Protocol
-
Vessel Preparation: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To the tube, add this compound (1.0 mmol, 1 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), KOtBu (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).
-
Scientist's Note: The order of addition is important. Adding the solids first ensures a homogenous mixture before the solvent is introduced. The catalyst and ligand are sensitive and should be handled under an inert atmosphere.
-
-
Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Expertise Insight: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30 min) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120-140 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-aryl-2-chloro-1H-indole.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary: Representative C3-Arylation Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ (5) | DHTP (10) | KOtBu (2.0) | Dioxane | 140 | 24 | 75-90 | [10] |
| Pd(OAc)₂ (10) | None | K₂CO₃ (2.0) | DMA | 150 | 18 | 60-85 | [11] |
| None | None | KOtBu (3.0) | Dioxane | 110 | 12 | 50-80 | [12] |
Table is illustrative, based on general indole arylation literature. Yields are highly substrate-dependent.[10][11][12]
Application Protocol: C3-Alkylation of this compound
C3-alkylation introduces sp³-hybridized carbon centers, a key step in building drug-like molecules. "Borrowing Hydrogen" or "Hydrogen Autotransfer" catalysis is an elegant, green methodology that uses alcohols as alkylating agents, producing only water as a byproduct.[13][14]
Nickel-Catalyzed Alkylation via Borrowing Hydrogen
This protocol utilizes an inexpensive and earth-abundant nickel catalyst to couple 2-chloroindole with a variety of primary or secondary alcohols.[14]
Mechanistic Rationale The catalyst first dehydrogenates the alcohol to form an aldehyde in situ. The indole then undergoes a condensation reaction with the aldehyde. Finally, the catalyst uses the "borrowed" hydrogen to reduce the resulting intermediate to the final C3-alkylated product.
Step-by-Step Protocol
-
Setup: In a glovebox or under a strict inert atmosphere, charge a pressure-rated vial with a stir bar, this compound (1.0 mmol, 1 equiv.), a nickel catalyst complex (e.g., NiCl₂(dppe), 5 mol%), and a base such as t-AmOK (10 mol%).
-
Reagent Addition: Add the alcohol (1.5 mmol, 1.5 equiv.) and an anhydrous, high-boiling solvent like xylenes (3 mL).
-
Trustworthiness Note: The success of this reaction relies on the catalyst's ability to perform both oxidation and reduction. Using a well-defined, air-stable precatalyst as cited in the literature enhances reproducibility.[14]
-
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 140 °C for 24-48 hours.
-
Workup & Purification: After cooling, follow the same workup and purification procedure as described in the arylation protocol (Section 3.1, steps 6-8). The polarity of the product will be different, requiring adjustment of the chromatography solvent system.
Application Protocol: C3-Alkenylation of this compound
The introduction of a vinyl group at C3 opens avenues for further chemistry, such as Diels-Alder reactions or metathesis. Ruthenium-catalyzed C-H alkenylation offers a direct route to these valuable products. While many protocols require a directing group, conditions for the direct alkenylation of the native indole C3-H bond have been developed.[5]
Ruthenium-Catalyzed Direct Alkenylation
This protocol uses a Ru(II) catalyst and a copper oxidant to couple 2-chloroindole with activated alkenes like acrylates.
Step-by-Step Protocol
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.), [RuCl₂(p-cymene)]₂ (0.05 mmol, 5 mol% Ru), and Cu(OAc)₂·H₂O (2.0 mmol, 2.0 equiv.) as an oxidant.
-
Expertise Insight: The copper salt is not just a base; it acts as a stoichiometric oxidant to regenerate the active Ru(II) catalyst in the catalytic cycle.
-
-
Reagent Addition: Add the activated alkene (e.g., ethyl acrylate, 2.0 mmol, 2.0 equiv.) and a suitable solvent such as t-AmylOH or n-BuOH (4 mL).
-
Reaction: Seal the tube and heat at 120 °C for 12 hours, stirring vigorously.
-
Workup & Purification: Follow the standard workup and purification procedure as described in the arylation protocol (Section 3.1, steps 6-8). The resulting product will likely be a single (E)-alkene isomer.[5]
Conclusion and Future Perspectives
The direct C-H functionalization of this compound at its C3 position is a robust and versatile strategy for the rapid synthesis of complex molecular architectures. The protocols detailed in this guide for arylation, alkylation, and alkenylation provide researchers with a solid foundation for exploring this chemistry. By understanding the underlying mechanisms and the critical role of catalysts, ligands, and reaction conditions, scientists can effectively troubleshoot and adapt these methods for their specific targets. Future developments will likely focus on expanding the substrate scope, developing more sustainable catalysts using earth-abundant metals, and achieving enantioselective transformations to directly generate chiral 3-substituted indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium catalyzed dual C–H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective rhodium-catalyzed 2-C–H 1,3-dienylation of indoles: dual functions of the directing group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C3-Arylation of indoles with aryl ketones via C–C/C–H activations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Transition Metal-Free C3 Arylation of Indoles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 2-amino-1H-indole from 2-chloro-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Aminoindole Scaffold
The 2-amino-1H-indole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Its presence is critical in the development of therapeutics ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases. The inherent synthetic challenge of directly introducing an amino group at the C2 position of the indole ring, a position less reactive towards traditional nucleophilic substitution, underscores the need for robust and versatile synthetic methodologies. This guide provides a detailed exploration of modern catalytic methods for the efficient synthesis of 2-amino-1H-indole from the readily accessible precursor, 2-chloro-1H-indole.
Strategic Approaches to the C2-Amination of Indole
The direct displacement of the chloride in this compound presents a significant hurdle due to the electron-rich nature of the indole ring system, which disfavors classical nucleophilic aromatic substitution (SNAr). However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field. This document will focus on the most powerful and widely adopted of these methods: the Buchwald-Hartwig amination . We will also briefly discuss the potential for copper-catalyzed aminations and the more classical, yet challenging, nucleophilic aromatic substitution under forcing conditions.
The primary challenge in the amination of this compound is the presence of the acidic N-H proton, which can interfere with the catalytic cycle, particularly with the strong bases typically employed. Therefore, a critical consideration in protocol design is the decision of whether to protect the indole nitrogen. We will present protocols for both N-protected and N-unprotected approaches, discussing the merits and drawbacks of each strategy.
Part 1: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the formation of carbon-nitrogen bonds.[1][2] The reaction is highly versatile, with a broad substrate scope and functional group tolerance. The general transformation is depicted below:
Caption: General scheme of the Buchwald-Hartwig amination.
The catalytic cycle, a cornerstone of this reaction's success, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product and regenerate the active catalyst.[3]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 1: Buchwald-Hartwig Amination of N-Protected this compound
Protecting the indole nitrogen can simplify the reaction by preventing side reactions and improving catalyst stability.[4] The choice of protecting group is critical and should be easily installed and removed without affecting other functionalities.[5][6] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice due to its robustness under the basic reaction conditions and its facile removal under acidic conditions.[4]
Table 1: Reaction Parameters for N-Protected Buchwald-Hartwig Amination
| Parameter | Recommended | Range/Alternatives | Rationale |
| Palladium Precatalyst | RuPhos Pd G3 | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are often more air-stable and efficient. RuPhos is a bulky electron-rich ligand suitable for challenging couplings. |
| Ligand | RuPhos | XPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.[3] |
| Base | KHMDS | NaOt-Bu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine. KHMDS is often effective for hindered substrates.[4] |
| Solvent | 1,4-Dioxane or Toluene | THF | Anhydrous, aprotic solvents are essential for the stability of the catalyst and base. |
| Temperature | 100 °C | 80-120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Amine Source | Primary or Secondary Amine | Ammonia equivalents (e.g., Benzophenone imine) | The choice of amine dictates the final product. |
Step-by-Step Protocol:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-SEM-2-chloro-1H-indole (1.0 equiv.), the amine (1.2 equiv.), RuPhos ligand (0.05 equiv.), and the palladium precatalyst (e.g., RuPhos Pd G3, 0.025 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane via syringe. Subsequently, add the base (e.g., KHMDS, 2.0 equiv.) as a solid or a solution in an appropriate solvent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: The resulting N-SEM-2-amino-1H-indole can be deprotected by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or by using tetrabutylammonium fluoride (TBAF) in THF.
Protocol 2: Buchwald-Hartwig Amination of N-Unprotected this compound
Direct amination of unprotected this compound is more atom-economical but can be more challenging.[7] Careful selection of the catalyst system and base is crucial to avoid deactivation of the catalyst by the acidic N-H proton. A study on the amination of N-free 2-chloro-7-azaindole provides a strong starting point for this transformation.[8]
Table 2: Reaction Parameters for N-Unprotected Buchwald-Hartwig Amination
| Parameter | Recommended | Range/Alternatives | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 | Other bulky phosphine ligand precatalysts | BrettPhos has shown efficacy in the amination of N-H containing heterocycles.[8] |
| Ligand | BrettPhos | The ligand is part of the precatalyst. | |
| Base | LiHMDS | NaHMDS, K₃PO₄ | A strong, non-nucleophilic base is necessary. LiHMDS has been successfully used in similar systems.[8] |
| Solvent | THF | 1,4-Dioxane, Toluene | Anhydrous, aprotic solvents are required. |
| Temperature | 65 °C | Room Temperature to 100 °C | Milder conditions may be possible with highly active catalysts. |
| Amine Source | Primary or Secondary Amine |
Step-by-Step Protocol:
-
Preparation: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the amine (1.5 equiv.), BrettPhos Pd G3 (0.03 equiv.), and a magnetic stir bar to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Base Addition: Add LiHMDS (2.5 equiv.) as a solution in THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at 65 °C in a sealed vessel.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Part 2: Alternative Amination Strategies
While the Buchwald-Hartwig amination is the premier method, other strategies can be considered, particularly in specific contexts.
Copper-Catalyzed Amination
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, can be an alternative to palladium-catalyzed methods.[9] These reactions often require higher temperatures but can be more cost-effective. The development of suitable ligands has significantly improved the scope and mildness of these transformations.
Nucleophilic Aromatic Substitution (SNAr)
Direct SNAr on unactivated aryl chlorides is generally difficult.[10][11] However, under forcing conditions with highly potent nucleophiles, such as sodium amide in liquid ammonia, this transformation might be feasible, potentially proceeding through a benzyne-type intermediate. This approach is less common due to the harsh conditions and potential for side reactions.
Conclusion and Future Perspectives
The synthesis of 2-amino-1H-indole from this compound is most effectively achieved through the Buchwald-Hartwig amination. The choice between an N-protected and an N-unprotected strategy will depend on the specific substrate, desired scale, and tolerance of other functional groups. The protocols provided herein offer robust starting points for researchers in drug discovery and chemical synthesis. Further optimization of reaction conditions, particularly through high-throughput screening of catalysts, ligands, and bases, can lead to even more efficient and sustainable synthetic routes to this valuable class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 8. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of acridines via copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
Application Notes and Protocols: The Strategic Use of 2-Chloro-1H-Indole in the Synthesis of Novel Anticonvulsant Drug Candidates
Introduction: The Indole Scaffold as a Privileged Structure in Anticonvulsant Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a "privileged scaffold" in drug design. In the realm of neuroscience, indole derivatives have shown significant promise as anticonvulsant agents, targeting key pathological mechanisms of epilepsy.[2][3] Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, and the search for more effective and safer antiepileptic drugs (AEDs) is a continuous endeavor.[4]
This guide focuses on the strategic application of a specific, highly versatile precursor, 2-chloro-1H-indole , in the synthesis of novel anticonvulsant drug candidates. The presence of the chloro substituent at the C2 position of the indole ring is not merely an incidental feature; it is a key functional handle that allows for a diverse range of chemical transformations, paving the way for the creation of extensive libraries of potential anticonvulsant compounds.
The Rationale Behind Using this compound: A Chemist's Perspective
The utility of this compound as a starting material stems from the reactivity of the C-Cl bond. This bond is susceptible to nucleophilic substitution, allowing for the introduction of various pharmacophoric groups at the 2-position of the indole ring.[5][6] This is particularly advantageous in anticonvulsant drug design, where the introduction of moieties capable of interacting with key neurological targets is paramount.
Furthermore, the chloro group can influence the electronic properties of the indole ring, potentially modulating the binding affinity of the final compound to its target receptor. The strategic placement of this halogen atom provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of the synthesized molecules.
Synthetic Pathways to Novel Indole-Based Anticonvulsants from this compound
The following section outlines a representative synthetic pathway for the development of a novel series of indole-based anticonvulsant candidates, starting from this compound. This protocol is a composite of established synthetic methodologies in indole chemistry and is designed to be a robust starting point for researchers in the field.
Diagram of the Proposed Synthetic Workflow
Caption: A generalized synthetic workflow for the preparation of anticonvulsant candidates from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
This protocol details the initial steps of functionalizing the this compound core.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
N-Alkylation:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-2-chloro-1H-indole.
-
-
Vilsmeier-Haack Formylation:
-
To a stirred solution of anhydrous DMF (3.0 eq.) in DCM at 0 °C, add POCl₃ (1.5 eq.) dropwise.
-
Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1-benzyl-2-chloro-1H-indole (1.0 eq.) in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-2-chloro-1H-indole-3-carbaldehyde.
-
Protocol 2: Synthesis of a Hypothetical Anticonvulsant Candidate
This protocol illustrates the subsequent steps to introduce a pharmacophore known for anticonvulsant activity.
Materials:
-
1-Benzyl-2-chloro-1H-indole-3-carbaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
4-Aminophenol
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Knoevenagel Condensation:
-
To a solution of 1-benzyl-2-chloro-1H-indole-3-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and the product should precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.
-
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, combine the Knoevenagel product (1.0 eq.) and 4-aminophenol (1.2 eq.) in anhydrous toluene.
-
Reflux the mixture for 8-12 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final anticonvulsant candidate.
-
Mechanism of Action: Targeting the Epileptic Brain
The anticonvulsant activity of indole derivatives can be attributed to their interaction with several key neurological targets involved in the pathophysiology of epilepsy.[4][7] The primary mechanisms include:
-
Modulation of Voltage-Gated Ion Channels: Many anticonvulsants exert their effects by blocking voltage-gated sodium and calcium channels.[1][8] This action reduces the repetitive firing of neurons, a hallmark of seizure activity. The synthesized indole derivatives, with their specific substitutions, can be designed to interact with these channels, stabilizing the inactivated state and thereby reducing neuronal hyperexcitability.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[9] Enhancing GABAergic signaling can suppress seizure activity. Indole-based compounds can act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, making it less likely to fire an action potential.[10]
Diagram of a Potential Mechanism of Action
Caption: Potential molecular targets for indole-based anticonvulsant drugs.
Data Presentation: Characterization of a Hypothetical Anticonvulsant Candidate
| Compound ID | Structure | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Anticonvulsant Activity (MES test, ED₅₀ mg/kg) |
| IND-AP-01 | (Structure Image Placeholder) | C₂₅H₁₈N₄O | 390.44 | 65 | 210-212 | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would need to be generated and validated.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established chemical reactions. The purity and identity of all synthesized compounds must be rigorously confirmed at each step using standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
The anticonvulsant activity should be evaluated using standardized animal models of epilepsy, such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, with appropriate positive controls (e.g., phenytoin, carbamazepine).[2][3]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel indole-based anticonvulsant drug candidates. Its inherent reactivity allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. The protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers dedicated to the discovery and development of the next generation of antiepileptic therapies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel anticonvulsant drugs targeting voltage-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Chloro-1H-Indole in Modern Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and its ability to mimic peptide structures and bind to a variety of enzymes.[1] Among its many derivatives, 2-chloro-1H-indole stands out as a particularly versatile and strategic building block. The chlorine atom at the C2 position serves as an exceptionally useful synthetic handle, primarily as an effective leaving group in metal-catalyzed cross-coupling reactions. This reactivity allows for the systematic and efficient introduction of a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies. This guide provides an in-depth overview of the synthetic utility of this compound, detailed protocols for its key transformations, and case studies illustrating its application in the discovery of novel therapeutic agents.
The Synthetic Value of the C2-Chloro Substituent
The utility of this compound in medicinal chemistry is fundamentally tied to the reactivity of the C-Cl bond. While the indole ring system is electron-rich, the C2-halogen bond is readily activated by transition metal catalysts, particularly palladium. This enables a suite of powerful cross-coupling reactions that are otherwise difficult to achieve at this position. The chlorine atom offers a balance of reactivity and stability, making it less prone to premature degradation than its bromo or iodo counterparts while still being sufficiently reactive under appropriate catalytic conditions. This allows for sequential, site-selective modifications, a crucial advantage in complex multi-step syntheses.
The primary transformations leveraged by medicinal chemists are palladium-catalyzed cross-coupling reactions, which have become indispensable tools in drug discovery for their reliability and broad substrate scope.[2][3] These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space for lead optimization.
Core Synthetic Protocols for this compound Diversification
The following protocols provide generalized yet robust methodologies for the functionalization of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents is often necessary for specific substrates.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura C-C Cross-Coupling
Objective: To introduce aryl or heteroaryl substituents at the C2 position of the indole core.
Scientific Rationale: The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in medicinal chemistry.[3] Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and high tolerance for various functional groups. Introducing (hetero)aryl moieties at the C2 position allows chemists to probe π-stacking interactions, modulate physicochemical properties like lipophilicity and solubility, and introduce new vectors for hydrogen bonding, all of which are critical for optimizing a compound's potency and pharmacokinetic profile.
Experimental Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., microwave vial), add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand. For challenging couplings, pre-formed catalysts like Pd(dppf)Cl₂ may be used.
-
Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Examples of Suzuki-Miyaura Coupling
| Entry | Boronic Acid Partner | Catalyst/Base | Solvent | Yield (%) | Application/Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | ~85-95 | General C-C bond formation |
| 2 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | DMF | ~70-85 | Synthesis of bioactive heterocycles[4] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene | ~90 | Modulating electronic properties |
Protocol 2.2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
Objective: To introduce primary or secondary amine functionalities at the C2 position.
Scientific Rationale: The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds.[2] Introducing an amino group at the C2 position of indole is a powerful strategy for improving aqueous solubility and creating key hydrogen bond donor/acceptor interactions with biological targets. This modification is frequently employed in the development of kinase inhibitors and other targeted therapies.[5]
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or LHMDS, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%). Using pre-formed palladium-ligand complexes can also be effective.
-
Solvent and Degassing: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.
-
Reaction Execution: Seal the vessel and heat to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Case Studies in Drug Discovery
The true value of this compound is demonstrated by its successful application in the synthesis of clinical candidates and tool compounds across various therapeutic areas.
Case Study 3.1: HIV-1 Integrase Inhibitors
Researchers have designed and synthesized novel indole-2-carboxylic acid derivatives as potent HIV-1 integrase strand transfer inhibitors.[6] The synthetic strategy often involves an initial functionalization of a 2-chloro-indole precursor, which is later elaborated into the final carboxylic acid. The substituent introduced at the C2 or C3 position via cross-coupling is critical for establishing key interactions within the enzyme's active site.[6]
Case Study 3.2: CysLT1 Antagonists for Asthma Therapy
A novel class of highly potent and selective CysLT1 antagonists for the treatment of asthma was developed based on a 3-substituted 1H-indole-2-carboxylic acid scaffold.[7] The synthesis starts from a 4,6-dichloro-1H-indole-2-carboxylate, where the chlorine atoms serve as handles for subsequent reactions. The presence of the halogen is essential for building the complex molecular architecture required for high-affinity binding to the CysLT1 receptor.[7]
Case Study 3.3: Anti-Chagas Disease Agents
In the search for new treatments for Chagas disease, a series of 1H-indole-2-carboxamides were identified with potent activity against Trypanosoma cruzi.[8] The optimization of this series involved synthesizing analogs with various substitutions on the indole ring. Starting from precursors like 5-chloro-1H-indole-2-carboxylic acid, medicinal chemists were able to explore the SAR, although challenges in improving metabolic stability and solubility were noted.[8] This highlights the role of chloro-indoles in the early stages of lead discovery and optimization.
Experimental Considerations and Troubleshooting
-
Catalyst and Ligand Choice: The success of a cross-coupling reaction is highly dependent on the catalyst-ligand system. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are often required for challenging C-N couplings, while C-C couplings may proceed with more common phosphine ligands.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Maintaining a strict inert atmosphere (N₂ or Ar) throughout the setup and reaction is crucial to prevent catalyst degradation and ensure reproducibility.
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like carbonates or phosphates are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like sodium tert-butoxide are typically necessary to facilitate the catalytic cycle.
-
Side Reactions: A common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen. This can often be minimized by ensuring the reaction environment is free of water (for C-N couplings) and by carefully controlling the reaction temperature and time.
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its C2-chloro substituent provides a reliable and strategically important reaction site for modern palladium-catalyzed cross-coupling reactions. This enables the efficient synthesis of diverse compound libraries, facilitating rapid SAR exploration and the optimization of lead compounds. The protocols and case studies presented here underscore the power of this reagent in the development of novel therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of 2-Chloro-1H-Indole Derivatives as Potential Kinase Inhibitors
Introduction
Protein kinases are fundamental enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, which has positioned them as one of the most critical classes of therapeutic targets in modern drug discovery. The journey of developing a kinase inhibitor, from initial concept to a clinical candidate, is a rigorous process that relies on a cascade of precise biochemical, cellular, and pharmacokinetic evaluations.
Within the vast chemical space explored for kinase inhibition, the indole scaffold has emerged as a "privileged structure" due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase hinge region. This guide focuses specifically on 2-chloro-1H-indole derivatives, a subclass that leverages the unique electronic properties of the chlorine substituent to enhance binding affinity and modulate selectivity. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the synthesis, characterization, and preclinical evaluation of these promising compounds.
Section 1: The this compound Scaffold: Rationale and Binding Hypotheses
The strategic placement of a chlorine atom at the C2 position of the indole ring is a key design element. This modification serves multiple purposes in the context of structure-activity relationships (SAR). The electron-withdrawing nature of the halogen can modulate the pKa of the indole N-H group, influencing its hydrogen-bonding capabilities with the kinase hinge region. Furthermore, the chloro group can engage in specific halogen bonding or occupy small hydrophobic pockets, contributing to enhanced potency and, in some cases, improved selectivity against off-target kinases.
A typical binding mode involves the indole N-H forming a crucial hydrogen bond with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The rest of the molecule, including various substituents at other positions of the indole ring, then explores adjacent hydrophobic and hydrophilic pockets to achieve high-affinity binding.
Caption: General binding mode of a this compound inhibitor in a kinase active site.
Section 2: General Synthetic Protocol for this compound Derivatives
The synthesis of these derivatives often begins with commercially available indole precursors. A common and effective strategy involves the chlorination of an intermediate such as an oxindole, followed by further modifications. The following protocol is a representative example and may require optimization for specific target molecules.
Protocol 2.1: Synthesis of a Substituted this compound
-
Step 1: N-Protection of Indole (Optional but Recommended)
-
Dissolve the starting substituted indole (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add a protecting group reagent, for example, benzyl bromide or tosyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate. Purify via column chromatography.
-
-
Step 2: Oxidation to Oxindole
-
Dissolve the N-protected indole (1.0 eq) in a mixture of acetonitrile and water.
-
Add N-Bromosuccinimide (NBS) or a similar oxidizing agent and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with sodium thiosulfate solution, extract with an organic solvent, and purify.
-
-
Step 3: Chlorination of the Oxindole
-
Dissolve the N-protected oxindole (1.0 eq) in a high-boiling point solvent like toluene.
-
Add phosphorus oxychloride (POCl₃, 3-5 eq) and heat the mixture to reflux (typically 100-110 °C).
-
Maintain reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Carefully cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the this compound product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient).
-
-
Step 4: Functionalization (e.g., Suzuki Coupling)
-
If further diversification is needed (e.g., at position 5 or 6 if brominated), the this compound can be used in cross-coupling reactions.
-
Combine the brominated this compound (1.0 eq), a boronic acid (1.5 eq), a palladium catalyst like Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq) in a solvent mixture (e.g., Dioxane/Water).
-
Degas the mixture and heat under an inert atmosphere (e.g., 90 °C) until completion.
-
Work up the reaction by filtering the catalyst, extracting the product, and purifying by chromatography.
-
-
Step 5: Deprotection (if applicable)
-
Removal of the N-protecting group is performed under standard literature conditions to yield the final this compound derivative.
-
Section 3: Biochemical Characterization of Kinase Inhibition
The initial evaluation of a new compound is to measure its ability to inhibit the catalytic activity of the target kinase in a purified, in vitro system. This provides a direct measure of potency (e.g., IC₅₀) and is crucial for guiding initial SAR. Luminescence-based assays that quantify ATP consumption are widely used due to their high sensitivity and throughput.
Application Notes & Protocols: Investigating the Role of 2-Chloro-1H-indole in Agricultural Chemistry Research
Abstract: The indole scaffold is a cornerstone in the discovery of bioactive molecules, with many derivatives finding applications as plant growth regulators, fungicides, and herbicides.[1][2] This document provides a comprehensive guide for researchers investigating the potential of 2-chloro-1H-indole, a halogenated derivative, in agricultural chemistry. While direct agrochemical applications of this compound are not yet widely established, its structural similarity to known bioactive compounds and its role as a key intermediate in the synthesis of plant defense phytoalexins, such as cyclobrassinon, make it a compelling candidate for screening and development.[3] These application notes offer a rationale for its investigation, detailed protocols for its synthesis and derivatization, and standardized bioassays for evaluating its potential fungicidal and herbicidal activities.
Section 1: Introduction and Rationale for Investigation
The indole ring system is a privileged scaffold in medicinal and agricultural chemistry due to its ability to mimic peptide structures and participate in various biological interactions.[4][5] Natural indole compounds like indole-3-acetic acid (IAA) are fundamental plant hormones regulating nearly all aspects of development.[2] The introduction of substituents onto the indole core can dramatically alter its biological activity, a strategy extensively used in the development of novel pesticides.[1]
The focus of this guide, this compound, presents several compelling reasons for investigation:
-
Halogenation Effect: The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, often leading to increased bioactivity. This principle is observed in many commercial pesticides and pharmaceuticals. The study of related chloro-substituted heterocycles, such as 2-chloromethyl-1H-benzimidazole derivatives, has demonstrated potent antifungal properties, suggesting a similar potential for chloro-indoles.[6]
-
Synthetic Versatility: The chlorine atom at the 2-position of the indole ring is a versatile chemical handle. It can be readily displaced or modified, making this compound an excellent starting material for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
Link to Natural Plant Defense: The derivative, this compound-3-carbaldehyde, is a known precursor in the synthesis of indole phytoalexins—antimicrobial compounds produced by plants in response to pathogen attack.[3] This inherent connection to plant defense mechanisms provides a strong rationale for exploring its potential as an exogenously applied plant protectant or as a lead for compounds that induce plant resistance.
This guide provides the foundational protocols to empower researchers to synthesize this compound and its key derivatives and to systematically evaluate their biological potential in an agricultural context.
Section 2: Synthesis and Characterization Workflows
The first step in evaluating a compound's potential is its reliable synthesis and purification. The following protocols describe the preparation of this compound and a key derivative, this compound-3-carbaldehyde.
Synthesis Workflow Diagram
Caption: Workflow for synthesis of this compound and its formylation.
Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the chlorination of indoles.
Rationale: This procedure utilizes sulfuryl chloride (SO₂Cl₂) as an effective chlorinating agent for the electron-rich indole ring. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting material. The reaction is run at low temperature to control reactivity and minimize side-product formation.
Materials:
-
1H-Indole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Dissolve 1H-indole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfuryl chloride (1.1 equivalents) in DCM dropwise to the stirred indole solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring progress by TLC.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Synthesis of this compound-3-carbaldehyde
Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for formylating electron-rich aromatic rings. A complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, which attacks the C3 position of the indole ring, the most nucleophilic site.
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture by adding 10% NaOH solution until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound-3-carbaldehyde.[7]
-
Confirm the structure using NMR, IR, and mass spectrometry.
Section 3: Protocols for Bioactivity Screening
The following protocols provide standardized methods for preliminary screening of this compound and its derivatives for antifungal and herbicidal activity.
Bioassay Screening Workflow Diagram
References
- 1. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-3-CARBALDEHYDE | 5059-30-3 [chemicalbook.com]
- 4. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 5. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Note: Palladium-Catalyzed Synthesis of 2-Aryl-1H-Indoles from 2-Chloro-1H-Indole
Abstract
The 2-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of 2-aryl-1H-indoles via palladium-catalyzed cross-coupling reactions, utilizing the readily accessible 2-chloro-1H-indole as the starting material. We present detailed, field-proven protocols for the Suzuki-Miyaura and Stille couplings, offering insights into reaction mechanisms, optimization strategies, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking robust and scalable methods for the construction of this important heterocyclic motif.
Introduction: The Significance of 2-Aryl-1H-Indoles
The indole nucleus is a cornerstone of biologically active molecules.[5][6] When functionalized with an aryl group at the C2-position, the resulting 2-aryl-1H-indole derivatives exhibit a remarkable spectrum of therapeutic activities.[1] For instance, certain 2-arylindoles have been identified as promising NorA efflux pump inhibitors in Staphylococcus aureus, while others serve as GPR40 agonists or exhibit potent antiviral properties.[1][2][7]
Given their therapeutic potential, the development of efficient and versatile synthetic routes to 2-aryl-1H-indoles is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy, allowing for the direct formation of the C2-aryl bond from halo-indole precursors.[8][9] This note focuses on the use of this compound, an advantageous starting material due to its stability and accessibility, as a substrate in these powerful transformations.
Strategic Overview: Palladium-Catalyzed Cross-Coupling
The formation of a C(sp²)-C(sp²) bond between the indole C2 position and an aryl group is most effectively achieved through palladium-catalyzed cross-coupling. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][11] While 2-bromo- and 2-iodoindoles are more reactive, 2-chloroindoles are often more cost-effective and stable, making them attractive for large-scale synthesis. The key to success with less reactive aryl chlorides lies in the judicious selection of the catalyst system, particularly the supporting ligand.
Two of the most reliable methods for this transformation are:
-
Suzuki-Miyaura Coupling: Utilizes an organoboron reagent (boronic acid or ester) as the coupling partner. It is widely favored due to the low toxicity, high stability, and commercial availability of the boron reagents.[8][12][13]
-
Stille Coupling: Employs an organotin reagent (stannane). This method is known for its tolerance of a wide array of functional groups and its insensitivity to moisture or oxygen, although the toxicity of tin compounds is a significant drawback.[14][15][16]
A critical consideration in these reactions is the acidic N-H proton of the indole ring. In unprotected indoles, this proton can interfere with the catalytic cycle, potentially by forming inactive N-azolyl palladium complexes.[17] While N-protection can circumvent this issue, recent advances in ligand and catalyst design have enabled highly efficient couplings of unprotected N-H indoles, simplifying the synthetic sequence.[17]
Methodology I: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the gold standard for this transformation. The success of coupling an aryl chloride like this compound hinges on using a catalyst system that promotes the challenging oxidative addition step. Modern, sterically demanding, and electron-rich phosphine ligands, such as SPhos and XPhos, are exceptionally effective.[17][18]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Cl bond of the 2-chloroindole. The organoboron reagent, activated by a base, then transfers its aryl group to the palladium center in the transmetalation step. Finally, reductive elimination forms the desired C-C bond and regenerates the active Pd(0) catalyst.[8][10][11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Unprotected this compound
This protocol is adapted from highly successful methods developed for nitrogen-rich heterocycles, which achieve excellent yields under mild conditions.[17] The use of a palladium precatalyst, such as XPhos Pd G2 or SPhos Pd G2, is recommended as they are air- and moisture-stable and generate the active L₁Pd(0) species reliably in solution.[19][20]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2) (0.015 mmol, 1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium phosphate, and the palladium precatalyst.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Place the reaction mixture in a preheated oil bath at 60-80 °C.
-
Stir the reaction for 5-12 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-1H-indole.
Reaction Parameters and Optimization
The choice of catalyst, base, and solvent is crucial for high yields. The following table summarizes key parameters.
| Component | Recommended | Rationale & Comments |
| Pd Source | XPhos/SPhos Pd G2/G3 Precatalysts[17][19] | Air-stable, highly active for C-Cl bond activation. Ensures reliable formation of the active catalyst. Loadings of 1-2 mol% are typical. |
| Ligand | XPhos, SPhos, RuPhos[17][18] | Bulky, electron-rich biaryl monophosphine ligands are essential for promoting the difficult oxidative addition step with aryl chlorides. |
| Base | K₃PO₄, K₂CO₃[17][21] | K₃PO₄ is often superior for activating the boronic acid without promoting base-labile group degradation.[12] |
| Solvent | Dioxane/H₂O, THF/H₂O[10][17] | The aqueous co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step. |
| Temperature | 60–100 °C | Milder temperatures (60 °C) are often sufficient with modern catalysts, which helps to minimize side reactions like protodeboronation of the boronic acid.[17][21] |
Methodology II: The Stille Coupling
Catalytic Cycle
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the transmetalation step, where the aryl group is transferred from the organotin reagent to the palladium center.[14][16][22]
Caption: The catalytic cycle for the Stille cross-coupling reaction.
General Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylstannane (e.g., Aryl-SnBu₃) (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, or Dioxane) (5 mL)
-
Optional: Additive like CuI or LiCl
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound and the palladium catalyst in the anhydrous solvent.
-
Purge the solution with an inert gas for 10-15 minutes.
-
Add the arylstannane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, the reaction mixture can be worked up. A common method to remove tin byproducts is to add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This precipitates the tin fluoride, which can be removed by filtration through Celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry, concentrate, and purify by column chromatography.
Caution: Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Experimental Workflow and Considerations
The overall process, from setup to final product, requires careful attention to technique, particularly in maintaining an inert atmosphere.
Caption: General experimental workflow for the synthesis of 2-aryl-1H-indoles.
Key Considerations:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Rigorous exclusion of air is critical for catalyst longevity and reaction success.
-
Solvent Degassing: Solvents should be degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
N-Protection: If coupling with a sensitive arylboronic acid or if catalyst inhibition is observed, protection of the indole nitrogen may be necessary. Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Bn (benzyl). These strategies, however, add steps to the overall synthesis.
-
Side Reactions: In Suzuki couplings, a common side reaction is the premature protodeboronation of the boronic acid. Using milder conditions, a slight excess of the boronic acid (1.5 equiv), and shorter reaction times can mitigate this issue.[17][21]
Conclusion
The palladium-catalyzed arylation of this compound is a robust and highly effective strategy for accessing the medicinally important 2-aryl-1H-indole scaffold. The Suzuki-Miyaura coupling, facilitated by modern palladium precatalysts and bulky monophosphine ligands, represents the most practical and environmentally benign approach, enabling high yields even with unprotected N-H indoles under mild conditions. While the Stille coupling provides a valuable alternative with broad functional group tolerance, the toxicity of its reagents necessitates careful handling. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize a diverse library of 2-aryl-1H-indole derivatives for applications in drug discovery and materials science.
References
- 1. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Sonogashira Coupling of 2-Chloro-1H-indole with Terminal Alkynes
Introduction: Unlocking the Potential of C-2 Alkynylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in pharmacologically active compounds. The introduction of an alkyne moiety at the C-2 position of the indole ring opens up a vast landscape for further chemical exploration, providing a versatile handle for diversification through click chemistry, cyclization reactions, and further cross-coupling transformations. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a powerful and reliable method for forging C(sp)-C(sp²) bonds.
This guide provides an in-depth exploration of the Sonogashira coupling as applied to a challenging substrate: 2-chloro-1H-indole. Due to the inherent stability of the C-Cl bond, this transformation requires careful optimization of reaction parameters. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights gleaned from extensive literature analysis to empower researchers in drug development and synthetic chemistry to successfully employ this pivotal reaction.
Mechanistic Rationale: The Synergistic Dance of Palladium and Copper
The Sonogashira coupling proceeds through two interconnected catalytic cycles, one involving palladium and the other copper. Understanding this mechanism is paramount for rational troubleshooting and optimization.
The Palladium Cycle: Activation and Reductive Elimination
The palladium cycle commences with the oxidative addition of the this compound to a low-valent Pd(0) species, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.
The Copper Cycle: Acetylide Formation
Concurrently, the copper(I) co-catal
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1H-indole
Welcome to the technical support center for the synthesis of 2-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific, practical challenges you may encounter at the bench. Our goal is to explain the causality behind common issues and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and direct method is the electrophilic chlorination of the indole nucleus. This is typically achieved using a chlorinating agent like N-Chlorosuccinimide (NCS). An alternative, though less common, route involves the conversion of 2-oxindole to the target compound.[1][2] The direct chlorination of indole is often preferred for its operational simplicity but presents significant challenges in regioselectivity.[3]
Q2: Why is the synthesis of this compound notoriously difficult?
The primary challenge lies in the inherent electronic properties of the indole ring. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[4] Consequently, direct chlorination often yields the undesired 3-chloro-1H-indole as the major product. Achieving selectivity for the C2 position requires careful control over reaction conditions to overcome the natural reactivity of the molecule. Furthermore, the this compound product can be unstable, particularly under acidic conditions, leading to degradation or polymerization during workup and purification.[5]
Q3: What are the most common byproducts, and why do they form?
The most common byproducts are:
-
3-Chloro-1H-indole: Forms as the kinetically favored product due to the higher electron density at the C3 position.[6]
-
2,3-Dichloro-1H-indole: Results from over-chlorination if an excess of the chlorinating agent is used or if the reaction is not quenched in time.
-
Oxindoles and Dichloro-oxindoles: These can form through oxidation of the indole ring, a side reaction that can be promoted by certain chlorinating agents or reaction conditions.[7][8]
-
Polymeric tars: Indoles are susceptible to acid-catalyzed polymerization, which can be a major issue during the reaction or upon exposure to acidic purification media like standard silica gel.[5]
Q4: What are the critical safety precautions for this synthesis?
N-Chlorosuccinimide (NCS) is a stable solid but a potent oxidizing agent.[9] Avoid contact with skin and eyes, and always handle it in a well-ventilated fume hood. The reaction can be exothermic, especially on a larger scale. Therefore, it is crucial to control the rate of addition of reagents and maintain proper temperature control. Dichloromethane and tetrahydrofuran (THF), common solvents for this reaction, have their own specific handling and disposal requirements.
Troubleshooting Guide: Common Synthesis Problems
Problem 1: Low or No Yield of this compound
Question: My reaction has a very low yield, or I am only recovering the indole starting material. What are the likely causes?
Answer: This issue typically points to problems with the reagents or reaction conditions. Let's break down the possibilities.
-
Cause A: Inactive Chlorinating Agent N-Chlorosuccinimide (NCS) can degrade over time, especially if not stored properly in a cool, dry place. Hydrolysis can reduce its activity.
-
Solution: Use a fresh bottle of NCS or test the activity of your current stock on a more reactive substrate. Always store NCS tightly sealed and away from moisture.
-
-
Cause B: Suboptimal Solvent Choice The solvent plays a critical role in mediating the reactivity of NCS and influencing the reaction pathway.
-
Solution: Tetrahydrofuran (THF) is often reported as an effective solvent for this transformation.[3] Avoid protic solvents like alcohols, which can react with NCS and complicate the reaction.
-
-
Cause C: Inadequate Reaction Temperature or Time While the reaction can be exothermic, insufficient thermal energy may prevent it from reaching completion, especially if your indole substrate is substituted with electron-withdrawing groups.
-
Solution: Most protocols suggest running the reaction at 0 °C to room temperature. Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). If the reaction stalls, consider allowing it to stir longer at room temperature before concluding it is unsuccessful.
-
Problem 2: Predominant Formation of 3-Chloro-1H-indole
Question: My primary product is 3-chloroindole, not the desired 2-chloro isomer. How can I improve the regioselectivity for the C2 position?
Answer: This is the most classic problem in this synthesis, stemming directly from the indole ring's electronics. The formation of 3-chloroindole is the path of least resistance for the electrophile.
-
Mechanism Insight: The chlorination of indole is an electrophilic aromatic substitution. The initial attack of the electrophilic chlorine (from NCS) occurs preferentially at the electron-rich C3 position. To favor C2 chlorination, conditions must be established that either disfavor the C3 attack or allow for a thermodynamic rearrangement to the more stable 2-chloro isomer, though the latter is less commonly relied upon. The mechanism can be complex, sometimes involving intermediates like N-chloroindole or the in-situ generation of molecular chlorine (Cl₂), which is catalyzed by HCl.[10][11]
-
Solution A: Strict Stoichiometry Control Use a precise 1.0 equivalent of NCS relative to your indole starting material. Adding NCS portion-wise or as a solution via a syringe pump can help maintain a low concentration of the chlorinating agent, which can sometimes suppress side reactions.
-
Solution B: Temperature Management Perform the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming to 0 °C or room temperature). Lower temperatures can sometimes enhance selectivity by favoring a specific reaction pathway, although this is not always guaranteed.
-
Solution C: Alternative Reagents While NCS is most common, exploring other chlorinating systems may provide different selectivity profiles. For example, using sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in specific contexts has been explored for chlorinating indole systems, though these can also lead to 3-chloroindoles or other byproducts.[12]
The workflow for addressing low yield and poor selectivity is summarized below.
Caption: Troubleshooting workflow for low yield and regioselectivity.
Problem 3: Product Degradation During Purification
Question: My product appears as a clean spot on the initial TLC, but after running a silica gel column, the collected fractions are colored (pink, brown, or purple) and show signs of decomposition. What is happening?
Answer: Indoles, and particularly halogenated indoles, are notoriously sensitive to the acidic nature of standard silica gel.[5] The acidic protons on the silica surface can catalyze polymerization or degradation of your electron-rich product.
-
Solution A: Deactivate the Silica Gel This is the most effective and common solution. Neutralize the acidic sites on the silica before introducing your compound.
-
Pack your column with silica gel as you normally would.
-
Flush the packed column with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) that has been modified with 1% triethylamine (NEt₃) . Use several column volumes for the flush.
-
Run the entire chromatography using an eluent that contains 0.5-1% triethylamine . This will keep the silica neutralized throughout the separation.
-
-
Solution B: Use an Alternative Stationary Phase If deactivation is insufficient, switch to a non-acidic stationary phase.
-
Neutral Alumina: Alumina (neutral or basic) is an excellent alternative for acid-sensitive compounds.[5] Note that the elution profile will be different from silica, so you will need to re-develop your solvent system using TLC with alumina plates.
-
Florisil or C18-functionalized silica (for reverse-phase) are other potential options depending on your product's polarity.
-
-
Solution C: Minimize Contact Time Work quickly. Do not let your crude product sit on the column for an extended period. Prepare all your fractions and equipment in advance to run the chromatography as efficiently as possible.
-
Solution D: Rely on Recrystallization If your crude product is a solid and relatively pure (>85-90%), recrystallization is an excellent, non-destructive purification method.[5]
-
Perform a micro-scale solvent screen to find a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane, dichloromethane/hexane).
-
A good solvent will dissolve your compound when hot but result in poor solubility when cold, allowing for the crystallization of pure product upon cooling.
-
Caption: Decision diagram for selecting a purification strategy.
Experimental Protocols
Protocol 1: Synthesis of this compound via NCS Chlorination
This protocol is a generalized procedure based on common literature methods.[3][13] It is essential to optimize conditions for your specific indole substrate.
Materials:
-
Indole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve indole (1.0 eq) in anhydrous THF (use a concentration of approx. 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (1.0 eq) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted NCS. Stir for 10 minutes.
-
Workup - Extraction: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x), water (1x), and finally brine (1x).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue immediately using column chromatography on deactivated silica gel or by recrystallization as described in the troubleshooting section above.
Data Summary Table
The following table summarizes typical reaction parameters. Actual results will vary based on the specific indole substrate.
| Parameter | Condition | Expected Outcome / Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Mild, solid reagent. Stoichiometry is critical to avoid over-chlorination.[14] |
| Stoichiometry | 1.0 eq NCS | Minimizes the formation of di-chlorinated byproducts. |
| Solvent | Anhydrous THF | Aprotic solvent that effectively mediates the reaction.[3] |
| Temperature | 0 °C to Room Temp. | Balances reaction rate with selectivity. Lower temperatures may improve C2 selectivity. |
| Workup Quench | Sat. aq. Na₂S₂O₃ | Safely neutralizes any excess NCS oxidant. |
| Purification | Deactivated Silica / Alumina | Prevents acid-catalyzed degradation of the indole product.[5] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Oxindole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Indole synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Technical Support Center: Functionalization of 2-Chloro-1H-Indole
Welcome to the technical support center for the synthesis and functionalization of 2-chloro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting guides in a direct question-and-answer format, and offer validated protocols to mitigate side reactions and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a useful starting material?
A: this compound is a valuable synthetic intermediate primarily because the chloro-substituent at the C2 position serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1][2] This allows for the introduction of diverse carbon and heteroatom substituents at a position that can be challenging to functionalize directly. The resulting 2-substituted indoles are privileged scaffolds in numerous natural products and pharmaceutical agents.[3]
Q2: What are the main stability concerns when working with this compound?
A: Like many haloindoles, this compound exhibits limited stability.[4] It is sensitive to strong acids, which can promote dimerization or polymerization. It is also susceptible to decomposition over time, especially when exposed to light and air. For these reasons, it is best to use it fresh or store it under an inert atmosphere (Nitrogen or Argon) in a cool, dark place. When beginning any multi-step synthesis, always assess the purity of your starting material.
Q3: Is N-protection necessary before attempting to functionalize this compound?
A: In almost all cases, yes. The N-H proton of the indole is significantly more acidic (pKa ≈ 17) than any of the C-H protons.[5] In reactions involving bases or organometallic reagents (such as Grignard reagents, organolithiums, or conditions for cross-coupling), the N-H will be deprotonated preferentially, quenching the reagent and preventing the desired reaction. Furthermore, the choice of N-protecting group can be a powerful tool to influence regioselectivity in subsequent C-H functionalization steps.[6][7]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific problems encountered during the functionalization of this compound.
Issue Area 1: N-H Protection & Deprotection
Q: I'm trying to protect the indole nitrogen with a tosyl (Ts) group, but I'm getting a low yield and multiple spots on my TLC. What's happening?
A: This is a common issue that often points to suboptimal reaction conditions or base selection.
-
Causality: The deprotonation of the indole nitrogen must be efficient for the subsequent nucleophilic attack on the tosyl chloride to occur cleanly. If the base is too weak or sterically hindered, the reaction will be slow, allowing for side reactions. Conversely, a base that is too strong might promote side reactions with the solvent or the indole ring itself.
-
Troubleshooting & Solutions:
-
Base Selection: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is the standard and most reliable method. Ensure your NaH is fresh and reactive (a grey powder, not white). Potassium carbonate (K₂CO₃) can also be effective, though it may require higher temperatures.[8]
-
Solvent Purity: Ensure your solvent is absolutely anhydrous. Water will quench the sodium hydride and the generated indole anion, halting the reaction.
-
Temperature Control: Add the NaH to the solution of indole at 0 °C to control the initial exothermic deprotonation. After hydrogen evolution ceases, you can allow the reaction to warm to room temperature before adding the tosyl chloride.
-
Alternative Protecting Groups: If tosyl protection remains problematic, consider a Boc group (introduced with Boc₂O and a catalyst like DMAP) or a SEM group (introduced with SEM-Cl and a base like NaH), which often have milder application and removal conditions.
-
| Protecting Group | Introduction Conditions | Removal Conditions | Directing Effect Notes |
| Tosyl (Ts) | TsCl, NaH, THF/DMF | Mg/MeOH; NaOH/MeOH | Electron-withdrawing, can be cleaved under reductive conditions. |
| Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂; or HCl/Dioxane | Easily removed with acid. Less sterically demanding. |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | K₂CO₃, MeOH/H₂O | Directs C-H activation to C7.[7] |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl, NaH, DMF | Mg/MeOH; TBAF | Robust group, easily removed without harsh conditions. |
Issue Area 2: Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki coupling reaction between N-protected 2-chloroindole and a boronic acid is sluggish, and my main recoverable material is the dehalogenated indole. What are the likely causes?
A: This points to a competition between the desired cross-coupling catalytic cycle and an undesired reductive dehalogenation pathway. This is a frequent problem in palladium-catalyzed reactions.[9]
-
Causality: Reductive dehalogenation can occur when the palladium(0) catalyst undergoes oxidative addition into the C-Cl bond, but the subsequent transmetalation step with the boronic acid is too slow.[1] The resulting organopalladium(II) intermediate can then be intercepted by a hydride source (from the solvent, base, or impurities) or undergo other decomposition pathways that lead to the protonated, dehalogenated product.
-
Troubleshooting & Solutions:
-
Ligand Choice is Critical: The ligand stabilizes the palladium catalyst and modulates its reactivity. For an electron-rich heterocycle like indole, a more electron-rich and bulky phosphine ligand is often required to promote both oxidative addition and the subsequent reductive elimination. Try switching from a simple ligand like PPh₃ to a more specialized biarylphosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[10]
-
Optimize the Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step. A common issue is using a base that is not soluble in the reaction solvent or is not strong enough. A combination of K₂CO₃ or Cs₂CO₃ in a solvent mixture like Dioxane/H₂O or Toluene/H₂O is often effective.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Ensure your boronic acid is pure and, if necessary, use a slight excess (1.2-1.5 equivalents).
-
Catalyst Precursor: Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst like Pd(PPh₃)₄. Ensure it is from a reliable source and has not degraded.[11]
-
// Side Reaction Path pd2_intermediate -> dehalogenation [dir=back, style=dashed, color="#EA4335", label="[H⁻] source"]; dehalogenation -> dehalogenated_product [style=dashed, color="#EA4335"];
caption [label="Fig 1. Suzuki Coupling Cycle & Dehalogenation Side Reaction.", shape=plaintext, fontcolor="#202124"]; } enddot
Issue Area 3: Lithiation and C2-Functionalization
Q: I am trying to perform a lithium-halogen exchange on N-protected 2-chloroindole with n-BuLi, but upon quenching with an electrophile, I get a complex mixture and very low yield of the desired 2-substituted product. Why is this failing?
A: Direct lithiation and lithium-halogen exchange on halo-indoles are powerful but sensitive reactions that require strict control over conditions to avoid side reactions.
-
Causality: The C-H protons on the indole ring, especially at the C7 position, can be acidic enough to be deprotonated by strong organolithium bases, leading to a mixture of lithiated species. Furthermore, organolithium reagents can add to the indole π-system if not properly controlled. The choice of organolithium reagent and temperature is paramount.
-
Troubleshooting & Solutions:
-
Temperature is Critical: These reactions must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath). Even slight warming can lead to decomposition or side reactions.[12]
-
Reagent Choice: For lithium-halogen exchange, n-BuLi is often used. However, for direct deprotonation (C-H lithiation), a sterically hindered base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is preferred to prevent nucleophilic addition.[13]
-
Directed ortho Metalation (DoM): The N-protecting group can direct lithiation. A chelating group can direct the organolithium to the C2 position.[14] Conversely, a bulky, non-chelating group can direct lithiation to the C7 position.[7] Ensure your protecting group is compatible with your desired regiochemical outcome.
-
Inverse Addition: Add the organolithium reagent slowly to the solution of the haloindole at -78 °C. This keeps the concentration of the highly reactive organolithium low at all times, minimizing side reactions.
-
Solvent and Additives: Use an anhydrous ethereal solvent like THF or diethyl ether. The addition of a coordinating agent like TMEDA can sometimes accelerate lithiation but may also alter regioselectivity.[15]
-
Validated Experimental Protocols
Protocol 1: N-Tosylation of this compound
This protocol provides a reliable method for protecting the indole nitrogen, a critical first step for many subsequent functionalization reactions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.2 M solution.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[16]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-tosylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C2-arylation of N-protected 2-chloroindole.
-
Preparation: To a Schlenk tube, add N-protected 2-chloroindole (1.0 eq), the desired arylboronic acid (1.3 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1 M.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.[11]
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude residue by flash column chromatography on silica gel to afford the 2-aryl-indole product.
References
- 1. nobelprize.org [nobelprize.org]
- 2. researchgate.net [researchgate.net]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. A Short Review of C7 – H Bond Functionalization of Indole/Indoline - International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium | MDPI [mdpi.com]
- 12. sites.wp.odu.edu [sites.wp.odu.edu]
- 13. researchgate.net [researchgate.net]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Chloro-1H-Indole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, transformation. The coupling of this compound is notoriously difficult due to the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the indole nitrogen.[1][2][3] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound more challenging than with its bromo or iodo analogs?
The primary challenge lies in the first step of the catalytic cycle: oxidative addition.[4] The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than the corresponding C-Br or C-I bonds.[2] Consequently, the oxidative addition of this compound to a Palladium(0) center is kinetically slow and often the rate-limiting step of the entire reaction.[3] This sluggishness requires highly active and specialized catalyst systems to proceed efficiently.[3][5]
Q2: Does the unprotected N-H group on the indole ring interfere with the reaction?
Yes, the indole N-H group can significantly complicate the reaction in two ways:
-
Catalyst Inhibition: The lone pair on the indole nitrogen is Lewis basic and can coordinate to the palladium catalyst.[3] More critically, the N-H proton is acidic and can be deprotonated by the base in the reaction. The resulting anionic indolide species can strongly bind to the palladium center, forming stable complexes that inhibit or completely halt the catalytic cycle.[6]
-
Side Reactions: The acidic N-H can participate in unwanted side reactions, potentially leading to byproduct formation.
While N-protection (e.g., with Boc, SEM, or tosyl groups) is a common strategy to circumvent these issues, developing a robust protocol for the unprotected substrate is highly desirable as it eliminates extra synthesis and deprotection steps.[6]
Q3: What is the fundamental role of the base in this specific coupling?
The base is not merely a proton scavenger. Its crucial role is to activate the boronic acid coupling partner.[5] It reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[7] This activated species is essential for the transmetalation step, where the aryl group is transferred from boron to the palladium center.[5] The choice and strength of the base can dramatically impact the rate of transmetalation and the overall reaction yield.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
For many applications, boronic pinacol esters (Bpin) offer distinct advantages over boronic acids.[1] They are generally more stable, less prone to decomposition, and significantly reduce the likelihood of a key side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source before transmetalation can occur.[3][8] If you are experiencing issues with boronic acid decomposition or observing the corresponding arene byproduct, switching to a pinacol ester is a highly recommended troubleshooting step.
Troubleshooting Guide: Addressing Common Failures
Problem 1: Low to No Product Yield
Q: I'm not getting any of my desired 2-aryl-1H-indole product. My starting material is either unreacted or I see a complex mixture. What's wrong?
This is the most common issue and usually points to a problem with the catalytic system's activity or stability.
Root Cause Analysis & Solutions:
-
Insufficient Catalyst Activity: Your catalyst isn't active enough to break the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate.[9][10]
-
Solution: Employ a modern, highly active catalyst system. This involves a palladium precatalyst paired with a specialized ligand.
-
Palladium Precatalysts: Use air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, or more advanced palladacycles (e.g., Buchwald G3/G4 precatalysts).[1][5][8] These efficiently generate the active Pd(0) species in situ.
-
Ligands: The ligand is critical. Use electron-rich, sterically bulky monophosphine ligands. These ligands accelerate both the difficult oxidative addition and the final reductive elimination step.[2][11] Excellent choices include:
-
-
-
Catalyst Poisoning: As discussed in the FAQ, the indole N-H is a likely culprit.[6]
-
Improper Reaction Setup: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst.[8]
Problem 2: Significant Byproduct Formation
Q: My reaction works, but I get very low yields of the desired product along with several major byproducts. How do I identify and suppress them?
Analyzing byproducts is key to optimizing the reaction. The three most common culprits are dehalogenation, protodeboronation, and homocoupling.
Byproduct Identification and Mitigation:
-
Dehalogenation (Product: 1H-Indole):
-
Cause: The this compound is reduced, replacing the chlorine with hydrogen. This occurs when the palladium intermediate reacts with a hydride source (e.g., solvent, amine bases) instead of the boronic acid.[1][3]
-
Solution:
-
Avoid amine bases like triethylamine if possible.
-
Ensure your solvent is pure and not a potential hydride donor. Toluene, Dioxane, and THF are generally safe choices.[2]
-
-
-
Protodeboronation (Product: Arene from Boronic Acid):
-
Cause: The boronic acid's C-B bond is cleaved by a proton, often from water or an insufficiently strong base, before it can transmetalate.[3][8] This is common with electron-rich or sterically hindered boronic acids.
-
Solution:
-
Switch from a boronic acid to a more stable boronic pinacol ester (Bpin).[1][8]
-
Use a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate the desired transmetalation, allowing it to outcompete the protodeboronation pathway.[12][14]
-
Minimize the amount of water in the reaction. While a small amount can be beneficial for dissolving the base, excess water can promote this side reaction.[15]
-
-
-
Homocoupling (Product: Biaryl from Boronic Acid):
-
Cause: The boronic acid couples with itself. This is often promoted by the presence of oxygen or residual Pd(II) species that have not been fully reduced to active Pd(0).[3][8]
-
Solution:
-
Rigorously degas all solvents and maintain an inert atmosphere throughout the reaction to prevent catalyst oxidation.[13]
-
Use a reliable Pd(0) source or a precatalyst system that ensures efficient and complete generation of the active Pd(0) catalyst. Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ with a suitable ligand can be advantageous.[5]
-
-
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for this compound Coupling
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Chloro-1H-Indole
Welcome to our dedicated technical support guide for navigating the complexities of the Buchwald-Hartwig amination with 2-chloro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and robustness of this crucial C-N bond formation reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound often challenging?
The amination of this compound presents a unique set of challenges primarily due to the electronic properties and structural features of the indole ring. The presence of the N-H proton introduces acidity that can interfere with the catalytic cycle. Additionally, the electron-rich nature of the indole nucleus can influence the reactivity of the C-Cl bond at the 2-position. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to overcome these hurdles and achieve high yields.
Q2: My reaction is showing low to no conversion. What are the most common initial troubleshooting steps?
When faced with a stalled or low-yielding reaction, a systematic approach to troubleshooting is key. Begin by verifying the integrity of your reagents and the reaction setup. Ensure your solvent is anhydrous and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the palladium catalyst.[1] Re-evaluate your choice of catalyst, ligand, and base combination, as this is the most frequent source of issues with challenging substrates like this compound.[2]
Q3: Can the N-H group of the indole interfere with the reaction?
Absolutely. The indole N-H is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations. This can lead to several unproductive pathways, including catalyst inhibition or undesired side reactions.[3][4] In some cases, N-arylation of the indole can occur as a competing reaction.[5] Therefore, selecting a base that is strong enough to facilitate the catalytic cycle but selective enough to avoid unwanted interactions with the indole N-H is a critical optimization parameter.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Potential Cause & Solution
-
Suboptimal Catalyst/Ligand System: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations.[2] This necessitates the use of more active, sterically hindered, and electron-rich phosphine ligands.
-
Recommendation: Employ modern, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[1][4][6][7] These ligands promote the crucial oxidative addition step and stabilize the active catalytic species.[6][7] Consider using palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) for more reliable and reproducible generation of the active Pd(0) species.[8][9]
-
-
Incorrect Base Selection: The choice of base is critical and highly context-dependent.[10][11] A base that is too weak may not effectively deprotonate the amine or the palladium-amine complex, stalling the catalytic cycle. Conversely, an overly strong base can lead to side reactions.
-
Recommendation: For the amination of this compound, strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[12] However, for substrates with sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in combination with a highly active ligand system might be more suitable.[3] Lithium bis(trimethylsilyl)amide (LiHMDS) has also been shown to be effective, particularly for heteroaryl halides.[1][3][4]
-
-
Inappropriate Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism.[10]
Problem 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)
Potential Cause & Solution
-
β-Hydride Elimination: A common side reaction is the hydrodehalogenation of the aryl chloride, where the chlorine atom is replaced by hydrogen. This occurs via β-hydride elimination from the palladium-amide intermediate, competing with the desired reductive elimination to form the C-N bond.[6]
-
Recommendation: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands generally favor the desired reductive elimination pathway.[6] Optimizing the reaction temperature can also be beneficial; sometimes, lowering the temperature can suppress side reactions.
-
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 1.5-3 mol%).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen).
-
Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Add the base (e.g., NaOtBu, 1.4 equiv) under a positive pressure of inert gas.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
| Parameter | Recommended Starting Conditions |
| Palladium Source | XPhos Pd G3 (1-2 mol%) |
| Ligand | XPhos (1.5-3 mol%) |
| Base | NaOtBu (1.4 equiv) |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the Buchwald-Hartwig amination of this compound.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Byproducts formed during the synthesis of 2-chloro-1H-indole derivatives
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-1H-indole derivatives. As a core structural motif in medicinal chemistry, the synthesis of these compounds is critical, yet often plagued by the formation of subtle and challenging byproducts. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and practical field experience to help you optimize your synthetic routes, minimize impurity formation, and streamline purification.
Troubleshooting Guide: Isolating Your Product from Common Byproducts
This section addresses specific, common issues encountered during the synthesis of 2-chloro-1H-indoles. The answers are structured to not only provide a solution but also to explain the underlying chemical principles driving the formation of the undesired byproduct.
Question 1: My reaction yields a significant amount of the unchlorinated indole starting material or a dechlorinated final product. What is causing this, and how can I prevent it?
Answer: The presence of the corresponding unchlorinated indole is a frequent issue that can stem from several sources. The primary causes are either incomplete chlorination or unintended dechlorination during the reaction or workup.
Root Causes & Solutions:
-
Inactive Chlorinating Agent: Reagents like sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) can degrade over time, especially with improper storage. SO₂Cl₂ is sensitive to moisture, hydrolyzing to sulfuric and hydrochloric acid, while old NCS may have lower active chlorine content.
-
Corrective Action: Always use a freshly opened bottle or a recently purchased stock of your chlorinating agent. If you suspect degradation, consider titrating the reagent to determine its activity before use.
-
-
Insufficient Stoichiometry or Reaction Time: The reaction may not have gone to completion.
-
Corrective Action: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material persists, consider a small additional charge of the chlorinating agent (e.g., 0.1-0.2 equivalents). Be cautious, as excess reagent can lead to other byproducts like di-chlorinated species.[1]
-
-
Reductive Dechlorination: Certain conditions during workup or purification can lead to the removal of the chlorine atom, especially in the presence of reducing agents or certain metals. For instance, catalytic hydrogenation intended to reduce another functional group can sometimes cause de-halogenation.[2][3]
-
Corrective Action: If a subsequent reduction step is required, screen different catalysts. For example, Pd/C is known to sometimes facilitate dehalogenation, whereas other catalysts like PtO₂ might be more selective.[2][3] During workup, avoid using unnecessarily strong reducing agents to quench the reaction.
-
Question 2: I'm observing a byproduct with a mass corresponding to a dimer. What is the likely structure and formation mechanism?
Answer: Indole rings, being electron-rich heterocycles, are susceptible to acid-catalyzed dimerization. The C3 position is the most common point of electrophilic attack.[4] If your synthesis is performed under acidic conditions, or if acidic impurities are generated in situ, dimerization is a significant risk.
Mechanism of Formation: Under acidic conditions, the indole nitrogen or, more commonly, the C3 carbon becomes protonated. The resulting indoleninium ion is a potent electrophile. A second, neutral indole molecule can then act as a nucleophile, attacking the electrophilic intermediate to form a dimeric species.
Mitigation Strategies:
-
pH Control: The most effective solution is to avoid acidic conditions. If the chlorination step requires a Lewis or protic acid, it must be thoroughly quenched and neutralized before heating or prolonged standing.
-
Protecting Groups: If the N-H proton is a source of acidity or a site of side reactions, consider using a protecting group (e.g., Boc, SEM, or tosyl). This can modulate the nucleophilicity of the indole ring and prevent protonation-related side reactions.
-
Temperature Management: Higher temperatures can accelerate the rate of dimerization. Run the reaction at the lowest effective temperature.
Question 3: My final product is contaminated with an indolin-2-one (oxindole) derivative. How is this forming?
Answer: The formation of an oxindole byproduct is a classic indicator of hydrolysis. The this compound system is essentially a cyclic enamine derivative with a good leaving group (chloride) at the C2 position. This makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water.
Mechanism of Hydrolysis: This reaction is often catalyzed by trace amounts of acid. Water attacks the C2 position, leading to a tetrahedral intermediate. Subsequent loss of HCl and tautomerization yields the thermodynamically stable indolin-2-one. A similar reaction can occur with other nucleophiles, such as alcohols used as solvents.[5]
Preventative Measures:
-
Anhydrous Conditions: This is the most critical factor. Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation from a drying agent) and that the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Solvent Choice: Avoid protic solvents like methanol or ethanol if possible. Aprotic solvents such as THF, dichloromethane, or acetonitrile are generally preferred.
-
Careful Workup: When quenching the reaction, use an anhydrous base or perform the quench at low temperatures to minimize the contact time with aqueous media while the mixture may still be acidic.
Question 4: Purification of my this compound is difficult due to streaking and decomposition on a standard silica gel column. What are my options?
Answer: This is a very common and frustrating problem. Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. This acidic environment can catalyze the decomposition, dimerization, or hydrolysis of sensitive compounds like 2-chloroindoles.[6]
Alternative Purification Strategies:
-
Deactivated Silica Gel: Neutralize the acidic sites on the silica before use. This is a highly effective and widely used technique.
-
Protocol: Prepare your column as usual. Before loading your sample, flush the packed column with 3-5 column volumes of your starting eluent (e.g., 5% Ethyl Acetate in Hexane) containing 1% triethylamine (NEt₃). Then, run the chromatography using an eluent that also contains 0.5-1% triethylamine.[6] This neutralizes the stationary phase and prevents on-column degradation.
-
-
Use of Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds.[6]
-
Recrystallization: If your product is a solid, recrystallization is often the best method to achieve high purity without the risk of on-column reactions. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, ethanol/water) to find optimal conditions.
-
Acid-Base Extraction: The indole N-H is weakly acidic, but the overall molecule is typically basic enough to be manipulated. You may be able to dissolve the crude product in an organic solvent, wash with a dilute acid to extract basic impurities, and then wash with a dilute base to remove acidic impurities.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-chloro-1H-indoles, and how do they differ in byproduct profiles?
A1: There are several major strategies, each with its own advantages and potential pitfalls:
| Method | Description | Common Byproducts |
| Direct Chlorination | Treatment of a pre-formed indole with a chlorinating agent like SO₂Cl₂ or NCS.[1] | 3-chloroindole, 2,3-dichloroindole, polychlorinated species, dimers (if acidic). |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazone derived from a ketone/aldehyde and a (chloro-substituted) phenylhydrazine.[4][6] | Isomeric indoles (from unsymmetrical ketones), uncyclized hydrazone, tar from harsh acid conditions. |
| Vilsmeier-Haack Reaction | Reaction of an oxindole with a Vilsmeier reagent (e.g., POCl₃/DMF) to form the 2-chloro-3-formyl-indole derivative.[8] | Unreacted oxindole, hydrolysis back to oxindole during workup. |
| Cyclization of Alkynylanilines | Intramolecular cyclization of N-substituted 2-alkynylanilines using a chlorine source.[9] | Starting material, potential for other regioisomers depending on the catalyst system. |
Q2: Which analytical techniques are most effective for identifying unknown byproducts in my reaction mixture?
A2: A multi-pronged analytical approach is essential for confident byproduct identification:
-
TLC & Staining: Your first line of defense. Use different stains (e.g., KMnO₄, vanillin, ceric ammonium molybdate) which can give different color responses for the indole ring versus byproducts, providing initial clues.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful tool. It separates the components of your mixture and provides the molecular weight of each one. This allows you to quickly hypothesize byproduct structures (e.g., M+16 suggests oxidation, M-Cl+H suggests dechlorination, 2M+H suggests dimerization).[7][10]
-
NMR Spectroscopy (¹H, ¹³C, COSY): Once a byproduct is isolated (even as a mixture), NMR is the gold standard for full structural elucidation. ¹H NMR can reveal the substitution pattern on the aromatic ring, while the disappearance or shift of the C2-H proton signal is indicative of substitution at that position.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for more volatile and thermally stable derivatives. It provides both retention time and mass spectral data.[10]
Q3: How does the choice of chlorinating agent (e.g., SO₂Cl₂ vs. NCS) impact byproduct formation?
A3: The choice of reagent is critical for controlling selectivity.
-
Sulfuryl Chloride (SO₂Cl₂): This is a very powerful and reactive chlorinating agent. Its high reactivity can be a double-edged sword. While it can chlorinate less reactive indoles, it often leads to over-chlorination, producing byproducts like 2,3-dichloroindole.[1] The reaction is also known to generate HCl in situ, which can promote acid-catalyzed side reactions.
-
N-Chlorosuccinimide (NCS): NCS is a milder and more selective solid reagent, making it easier to handle and control stoichiometry. It is often the preferred choice for moderately activated indoles to avoid over-chlorination. However, the reaction can sometimes be slower, and with highly activated systems or specific substrates (like N-hydroxyindoles), it can lead to unexpected rearrangements or chlorination at other positions.[11]
Ultimately, the optimal reagent and conditions (solvent, temperature, stoichiometry) must be determined empirically for each specific indole substrate.
Visualizing Workflows and Mechanisms
Byproduct Identification and Mitigation Workflow
This diagram outlines a logical workflow for addressing byproduct formation during your synthesis.
Caption: A systematic workflow for identifying and resolving byproduct issues.
Mechanism: Hydrolysis of 2-Chloroindole to Indolin-2-one
This diagram illustrates the acid-catalyzed hydrolysis mechanism, a common pathway for impurity formation.
Caption: Formation of oxindole byproduct via hydrolysis of 2-chloroindole.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. Indole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of 2-Chloro-1H-Indole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the palladium-catalyzed cross-coupling of 2-chloro-1H-indole. Our focus is to equip you with the knowledge and practical strategies to overcome the persistent challenge of homocoupling, ensuring high yields and purity for your target C-2 functionalized indoles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental reasons why this compound is a challenging substrate and the common mechanistic pathways that lead to undesired homocoupling byproducts.
Q1: Why is this compound particularly susceptible to homocoupling and other side reactions?
A: The reactivity of this compound is a double-edged sword. Its electron-rich nature, which makes the C-2 position a valuable site for functionalization, also contributes to several challenges:
-
High Electron Density: Electron-rich aryl halides can be challenging substrates. The indole ring system is highly electron-rich, which can influence the rates of the elementary steps in the catalytic cycle (oxidative addition, reductive elimination) in ways that may favor side reactions.
-
Substrate Homocoupling: The this compound itself can undergo reductive homocoupling to form a 2,2'-bi-indole dimer. This can occur through various pathways, sometimes involving the palladium catalyst.
-
Catalyst Inhibition/Deactivation: The indole nitrogen atom can act as a ligand, coordinating to the palladium center.[1] This can lead to substrate or product inhibition, where the catalyst is sequestered in an inactive state, slowing down or halting the desired cross-coupling reaction.[1]
Q2: What are the primary mechanisms that cause homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions)?
A: Homocoupling of the organometallic reagent (e.g., R-B(OH)₂) is one of the most common and frustrating side reactions. There are two primary culprits:[2][3][4]
-
Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen in the reaction mixture is a major cause. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a rapid reaction with two equivalents of the organometallic reagent to produce the homocoupled dimer (R-R), regenerating Pd(0) in the process.[3][5] This pathway consumes your nucleophile and can be a major yield-reducing factor.
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must first be reduced in situ to the active Pd(0) state. Often, the organometallic reagent itself acts as the reductant.[3][6] This initial reduction process consumes two equivalents of the nucleophile to form one equivalent of the homocoupled byproduct for every equivalent of Pd(0) generated. This leads to a characteristic "burst" of homocoupling at the beginning of the reaction.
Section 2: Troubleshooting Guide for this compound Couplings
This guide is designed in a question-and-answer format to directly address specific issues you may encounter in the lab.
Problem 1: I'm observing a high yield of the boronic acid homocoupling byproduct in my Suzuki-Miyaura reaction.
Q: My main byproduct is the dimer of my boronic acid. What are the most effective steps to suppress this?
A: This is the most frequent issue and points directly to problems with catalyst generation or atmospheric control.
-
Cause A: Presence of Oxygen.
-
Solution: Implement rigorous degassing procedures. While sparging the solvent with argon or nitrogen is good, it may not be sufficient. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent before use.[4] Ensure the entire reaction is set up and maintained under a positive pressure of a high-purity inert gas.[6][7]
-
-
Cause B: Use of a Pd(II) Precatalyst.
-
Solution 1: Switch to a Pd(0) Source. Using a catalyst already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, bypasses the initial reduction step that causes homocoupling.[6]
-
Solution 2: Use Modern Precatalysts. The most robust solution is to use well-defined, air-stable Pd(II) precatalysts from the Buchwald or Organ groups (e.g., G3/G4 precatalysts, PEPPSI™ catalysts).[8][9][10] These are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon heating, minimizing the side reactions associated with traditional Pd(II) salts.[10]
-
Solution 3: Add a Mild Reductant. If you must use a simple Pd(II) salt, adding a mild reducing agent like potassium formate can help reduce the Pd(II) to Pd(0) without consuming the valuable organoboron reagent.[7]
-
Problem 2: My primary side product is the 2,2'-bi-indole dimer.
Q: I'm getting significant amounts of the homocoupled product from my this compound starting material. How do I fix this?
A: This indicates that the reductive homocoupling of the electrophile is competitive with the cross-coupling pathway.
-
Cause A: Suboptimal Ligand Choice. The ligand plays a crucial role in dictating the relative rates of the catalytic steps.
-
Solution: Employ bulky, electron-rich ligands. Ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr are highly effective.[2] These ligands promote the final, desired reductive elimination step to form the product.[2] By accelerating this step, the catalyst is turned over more quickly in the productive cycle, giving less time for side reactions like aryl halide homocoupling to occur.
-
-
Cause B: Inappropriate Base or Solvent. The base is not just a spectator; it is critical for the transmetalation step and can influence catalyst stability.[11][12]
-
Solution: Screen different bases. While strong bases like NaOt-Bu are common in Buchwald-Hartwig aminations, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior for Suzuki couplings of electron-rich heterocycles, as they can minimize substrate degradation and side reactions.[12] Aprotic solvents like dioxane, toluene, or 2-MeTHF are generally preferred.[13]
-
Problem 3: The reaction is sluggish or stalls, resulting in low yield and recovery of starting material.
Q: My reaction isn't going to completion. What factors could be causing catalyst deactivation?
A: Catalyst deactivation is a common issue, especially with heterocyclic substrates.
-
Cause A: Impure Reagents or Solvents.
-
Solution: Use high-purity reagents. Ensure your this compound is pure and that the coupling partner (e.g., boronic acid) is of high quality. Use anhydrous, degassed solvents, as water and oxygen can contribute to catalyst decomposition.[2]
-
-
Cause B: Inefficient Catalyst Generation.
-
Solution: As mentioned, use modern precatalysts designed for efficient generation of the active LPd(0) species.[10] If using a Pd(II) source with a ligand, consider a brief pre-heating step of the catalyst, ligand, and base before adding the substrates to ensure the active catalyst has formed.
-
-
Cause C: Temperature Effects.
-
Solution: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[14] Running the reaction at the lowest temperature that provides a reasonable rate is often best for maintaining catalyst longevity and suppressing side reactions.[13]
-
Section 3: Visual Guides and Data
Visual aids and summarized data can significantly streamline experimental design and troubleshooting.
Catalytic Cycle: Cross-Coupling vs. Homocoupling
The following diagram illustrates the desired palladium-catalyzed cross-coupling cycle and the competing homocoupling pathway often initiated by Pd(II) species.
Caption: Competing pathways of cross-coupling versus homocoupling.
Troubleshooting Workflow
Use this flowchart to diagnose and solve common issues systematically.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Table 1: Comparison of Ligand Classes for Selectivity
The choice of ligand is paramount for achieving high selectivity. Bulky, electron-donating ligands are generally superior for challenging substrates like this compound.
| Ligand Class | Example Ligands | Key Features | Typical Application | Efficacy in Suppressing Homocoupling |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Sterically demanding, strongly electron-donating.[8] | Suzuki, Buchwald-Hartwig | High: Promotes rapid reductive elimination, outcompeting side reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IPent | Very strong σ-donors, form highly stable Pd complexes.[2] | Suzuki, Heck, Negishi | High: Creates a sterically shielded metal center and promotes the desired catalytic cycle. |
| Ferrocenyl Phosphines | dppf | Bidentate, large bite angle. | Suzuki, Negishi | Moderate: Effective for many systems, but may be less optimal than modern biarylphosphines for this specific substrate. |
| Triphenylphosphine (PPh₃) | PPh₃ | Basic, monodentate ligand. | Stille, Sonogashira | Low to Moderate: Often not active enough or robust enough for challenging aryl chlorides; prone to catalyst decomposition. |
Section 4: Optimized Experimental Protocols
The following are general, robust starting points for common cross-coupling reactions with this compound. Optimization may still be required for your specific coupling partner.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize boronic acid homocoupling and promote efficient cross-coupling.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of argon.
-
Use anhydrous, degassed solvent (e.g., 1,4-Dioxane). Degas by performing at least three freeze-pump-thaw cycles.
-
Ensure the boronic acid and base are of high purity and stored in a desiccator.
-
-
Reaction Setup (under Argon):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
K₃PO₄ (potassium phosphate, 3.0 equiv)
-
SPhos Pd G3 Precatalyst (1–2 mol%)
-
-
Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
-
Reaction Execution:
-
Under a positive pressure of argon, add the degassed solvent via syringe to achieve a concentration of approximately 0.1–0.2 M.
-
Place the flask in a preheated oil bath at 80–100 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4–24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a strong, non-nucleophilic base and a specialized ligand system suitable for C-N bond formation.
-
Reagent Preparation:
-
Follow the same rigorous procedures for drying glassware and degassing solvents as in the Suzuki protocol. Toluene or 2-MeTHF are excellent solvent choices.
-
-
Reaction Setup (in a Glovebox or under Argon):
-
To a dry Schlenk flask, add:
-
This compound (1.0 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.3 equiv)
-
RuPhos Pd G3 Precatalyst (1–2 mol%)
-
-
Seal the flask. If not in a glovebox, evacuate and backfill with argon (x3).
-
-
Reaction Execution:
-
Under argon, add the degassed solvent, followed by the amine coupling partner (1.1–1.2 equiv) via syringe.
-
Heat the reaction mixture to 90–110 °C with vigorous stirring.
-
Monitor the reaction progress. Aminations are often complete within 2–18 hours.
-
-
Workup and Purification:
-
After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
By understanding the underlying causes of homocoupling and implementing these robust troubleshooting strategies and protocols, you can significantly improve the success rate of your cross-coupling reactions with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Palladium Catalysts from 2-Chloro-1H-Indole Reaction Mixtures
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 2-chloro-1H-indole and its derivatives. Our focus is on providing practical, field-proven insights to ensure the integrity of your downstream applications and final active pharmaceutical ingredients (APIs).
The Challenge of Residual Palladium
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, are indispensable tools in modern organic synthesis.[1][2] However, the removal of residual palladium from the reaction products is a critical and often challenging step.[1][3] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established stringent guidelines for the maximum allowable levels of elemental impurities, including palladium, in drug products.[1][4] Beyond regulatory compliance, residual palladium can negatively impact downstream chemistry, catalyze undesired side reactions, and interfere with biological assays.[1][5][6][7]
The indole nucleus, prevalent in many biologically active compounds, can further complicate palladium removal due to potential chelation of the metal by the nitrogen atom of the indole ring, making standard purification methods less effective.[8]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives.
Issue 1: High Levels of Residual Palladium After Standard Work-up and Chromatography
Symptom: Your purified this compound product, after aqueous work-up and silica gel chromatography, still contains unacceptable levels of palladium (e.g., >100 ppm) as determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other analytical techniques.[9][10]
Root Cause Analysis & Solutions:
-
Palladium State: Homogeneous palladium catalysts, often used in cross-coupling reactions, can exist in various oxidation states and may form soluble complexes or colloidal nanoparticles that co-elute with your product on silica gel.[11]
-
Strong Ligand Binding: The phosphine ligands commonly used in palladium catalysis can form stable complexes with palladium, which may have similar chromatographic behavior to your product.
-
Indole Chelation: The indole nitrogen can coordinate to palladium, increasing its solubility in organic solvents and hindering its removal.[8]
Recommended Actions:
-
Post-Chromatography Scavenging: After column chromatography, dissolve the product in a suitable solvent (e.g., THF, toluene) and treat it with a specialized palladium scavenger. This is often a necessary final polishing step.[12]
-
Scavenger Screening: The "best" scavenger is system-dependent.[1] It is advisable to screen a small panel of scavengers to find the most effective one for your specific this compound derivative.
-
Thiol-Based Scavengers: Functionalized silica or polymer resins with thiol groups (e.g., SiliaMetS Thiol, MP-Thiol) are highly effective at binding a variety of palladium species.[8][12]
-
Triamine-Based Scavengers: Trithiocyanuric acid (TMT) and its polymer-bound versions are also potent palladium scavengers.[13][14]
-
Workflow for Scavenger Selection:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arborassays.com [arborassays.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Minimizing Dehalogenation of 2-Chloro-1H-indole in Pd-Catalyzed Reactions
Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the undesired dehalogenation of 2-chloro-1H-indole during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we dissect the mechanistic underpinnings of this problem and provide actionable, field-proven troubleshooting strategies to optimize your synthetic outcomes.
Understanding the Enemy: The Mechanism of Dehalogenation
Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the chloro substituent on the indole ring is replaced by a hydrogen atom.[1] This leads to the formation of 1H-indole as a byproduct, which not only lowers the yield of your desired functionalized product but also complicates purification.
This unwanted reaction pathway competes directly with the desired cross-coupling catalytic cycle. The crux of the problem lies in the relative rates of the key steps in the catalytic cycle: oxidative addition, transmetalation (in Suzuki or Stille coupling) or carbopalladation (in Heck coupling), and reductive elimination. When the desired pathway is sluggish, the opportunity for side reactions like dehalogenation increases.
The source of the hydride (H⁻) that replaces the chlorine can be varied and is often traced back to the solvent (e.g., alcohols), the base, or even trace water in the reaction mixture.[1][2]
Competing Catalytic Cycles
To effectively troubleshoot, it's crucial to visualize the competing pathways. The desired cross-coupling reaction and the undesired dehalogenation pathway both originate from the same Pd(0) active catalyst.
Caption: Competing catalytic cycles in Pd-catalyzed reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to dehalogenation?
The indole nucleus is electron-rich, which can facilitate the oxidative addition of the C-Cl bond to the Pd(0) center. However, the N-H proton is acidic and can interact with the catalyst or the base, potentially leading to catalyst deactivation or other side reactions.[2] For heterocycles with an N-H bond, the proton's acidity can contribute to side reactions.[2] Furthermore, the nitrogen atom can coordinate to the palladium center, inhibiting catalysis.[2]
Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the most likely causes?
In Suzuki-Miyaura coupling, significant dehalogenation often points to a few key issues:
-
Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, the Ar-Pd(II)-Cl intermediate has a longer lifetime, increasing the probability of reacting with a hydride source.[2]
-
Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway.[2]
-
Problematic Base/Solvent System: The base or solvent could be acting as a hydride source.[1][2] For instance, alcoholic solvents can be oxidized by the palladium complex to generate hydride species.[1]
Q3: Can the purity of my this compound affect the extent of dehalogenation?
Absolutely. Impurities in the starting material can have a significant impact. For instance, trace amounts of protic impurities can serve as a source for hydrodehalogenation. It is advisable to purify the this compound, for example by recrystallization or column chromatography, before use.
Q4: Is dehalogenation also a problem in other coupling reactions like Heck or Sonogashira?
Yes, while the specifics of the catalytic cycle differ, the fundamental problem of a competing hydrodehalogenation pathway exists in other Pd-catalyzed reactions as well.
-
In Heck reactions , the choice of base is crucial, as it is involved in regenerating the active Pd(0) catalyst.[3][4] An unsuitable base can promote dehalogenation.
-
In Sonogashira couplings , the amine base/solvent system is a common source of hydrides.[5] Additionally, the copper co-catalyst, while essential for the standard reaction, can sometimes contribute to side reactions.[5]
Troubleshooting Guide: A Systematic Approach
When faced with significant dehalogenation, a systematic approach to optimizing your reaction conditions is key. The following flowchart outlines a logical troubleshooting workflow.
Caption: Systematic troubleshooting workflow for minimizing dehalogenation.
In-Depth Troubleshooting Strategies
Issue 1: High Levels of Dehalogenated Byproduct
-
Potential Cause: The chosen ligand is not optimal for promoting the desired reductive elimination over the dehalogenation pathway.
-
Recommended Action: Ligand Screening. The choice of phosphine ligand is critical.[1] Switch to bulkier, more electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination of the desired product, thus outcompeting the dehalogenation pathway.
-
Examples: Biaryl phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands are often effective.[2]
-
-
Potential Cause: The base is too strong, is a source of hydrides, or is incompatible with the substrate.
-
Recommended Action: Base Optimization. Avoid strong alkoxide bases if possible, as they can act as hydride sources.[2]
-
Examples: Try weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄.[2]
-
-
Potential Cause: The solvent is a hydride source or is not ideal for the catalyst system.
-
Recommended Action: Solvent Change. Use aprotic solvents like dioxane, THF, or toluene.[2] If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.[2] Ensure all solvents are rigorously dried if running under anhydrous conditions.
-
Potential Cause: The reaction temperature is too high, favoring the dehalogenation pathway.
-
Recommended Action: Temperature Optimization. Running the reaction at the lowest effective temperature can sometimes disfavor the hydrodehalogenation pathway.[6]
Issue 2: Reaction with N-H Indole is Problematic
-
Potential Cause: The acidic N-H proton of the indole is participating in side reactions or the nitrogen atom is coordinating to the palladium center, inhibiting catalysis.[2]
-
Recommended Action: N-H Protection. Protecting the indole nitrogen with a suitable group can prevent these issues. This can suppress dehalogenation and improve reaction outcomes.[7]
Quantitative Data Summary
The selection of reaction parameters is critical. The following tables illustrate the general impact of different components on the ratio of the desired product to the dehalogenated byproduct.
Table 1: Effect of Ligand Choice on Dehalogenation
| Ligand | General Steric Bulk | General Electron Donating Ability | Typical Impact on Dehalogenation |
|---|---|---|---|
| PPh₃ | Low | Moderate | Can lead to significant dehalogenation |
| P(t-Bu)₃ | High | High | Often reduces dehalogenation |
| XPhos | High | High | Generally effective at minimizing dehalogenation[2] |
| SPhos | High | High | Generally effective at minimizing dehalogenation[2] |
| NHC (e.g., IPr) | High | High | Can be very effective in suppressing dehalogenation[2] |
Note: This data is illustrative and based on general trends. Actual results will vary.
Table 2: Effect of Base and Solvent on Dehalogenation
| Base | Solvent | General Impact on Dehalogenation | Rationale |
|---|---|---|---|
| NaOtBu | Dioxane | Moderate to High | Strong base, can promote side reactions. |
| K₃PO₄ | Toluene | Low to Moderate | Weaker, non-nucleophilic base.[2] |
| Cs₂CO₃ | THF | Low | Mild base, often a good choice.[2] |
| Et₃N | Ethanol | High | Alcoholic solvent can be a hydride source.[1] |
Note: This data is illustrative and based on general trends. Actual results will vary.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling this compound while minimizing the dehalogenation side product.
Materials:
-
N-Protected this compound (e.g., N-Boc-2-chloro-1H-indole) (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst with integrated ligand)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound, the arylboronic acid/ester, the palladium precatalyst, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.
-
Reaction: Stir the mixture at the desired temperature (start with a lower temperature, e.g., 80 °C, and increase if necessary). Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dehalogenated indole byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand and Base Screening
To optimize your reaction, it is often necessary to screen a small matrix of ligands and bases.
-
Set up a parallel array of reactions in small vials, each with a different combination of ligand and base.
-
Use the general procedure outlined above, keeping the substrate, palladium source, solvent, and temperature constant.
-
After a set reaction time, quench a small aliquot from each reaction and analyze by LC-MS to determine the ratio of desired product to the dehalogenated byproduct.
-
Identify the optimal ligand/base combination and scale up the reaction under those conditions.
References
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactivity: 2-Chloro-1H-indole vs. 2-Bromo-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. The ability to functionalize this heterocycle, particularly at the C2-position, is critical for modulating biological activity and developing new chemical entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, have become indispensable tools for forging carbon-carbon and carbon-nitrogen bonds with high precision.
However, the choice of the starting halide on the indole scaffold—typically bromine or chlorine—is a critical decision with significant implications for reaction efficiency, cost, and scalability. While 2-bromo-1H-indole has traditionally been the workhorse due to its superior reactivity, advancements in catalyst technology have increasingly brought the more economical 2-chloro-1H-indole into the spotlight. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers to make the most strategic choice for their synthetic campaigns.
The Decisive Step: Understanding Halide Reactivity in Catalytic Cycles
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F .[1] This hierarchy is fundamentally governed by two interconnected factors:
-
Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger (approx. 96 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). Consequently, more energy is required to cleave the C-Cl bond.[2]
-
The Rate-Limiting Oxidative Addition: The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[2] The weaker, more polarizable C-Br bond interacts more readily with the electron-rich metal center, leading to a faster rate of oxidative addition compared to the C-Cl bond.[2][3]
This fundamental difference in reactivity dictates the necessary reaction conditions. While aryl bromides can often be coupled using "first-generation" or classical palladium catalysts, the activation of the robust C-Cl bond typically requires more sophisticated, highly active catalyst systems.[4][5]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The inherent difference in C-X bond strength manifests clearly across the most common cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is perhaps the most widely used cross-coupling for creating biaryl structures.
-
2-Bromo-1H-indole: This substrate is highly reliable and couples efficiently with a wide range of boronic acids and esters. Standard catalyst systems, such as Pd(PPh₃)₄ or PdCl₂(dppf), are often sufficient, and reactions can proceed at moderate temperatures (e.g., 80-100 °C) with good to excellent yields.[6][7]
-
This compound: Coupling this substrate is significantly more challenging. Standard catalysts are often ineffective.[8] Success hinges on the use of specialized, electron-rich, and sterically hindered ligands, such as the biaryl phosphines developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][9] These ligands form highly active, monoligated Pd(0) species that are electron-rich enough to facilitate the difficult oxidative addition of the C-Cl bond.[10] Higher temperatures and stronger bases (e.g., K₃PO₄) are also frequently required.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
GC-MS vs LC-MS for the analysis of 2-chloro-1H-indole and its metabolites
An In-Depth Technical Guide: GC-MS vs. LC-MS for the Analysis of 2-chloro-1H-indole and its Metabolites
Introduction: The Analytical Challenge of Halogenated Indoles
This compound is a halogenated heterocyclic compound representative of scaffolds frequently encountered in medicinal chemistry and drug discovery. The analysis of such a parent compound and its metabolites in biological matrices (e.g., plasma, urine, liver microsomes) is fundamental to drug metabolism and pharmacokinetic (DMPK) studies. These studies inform researchers about the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate, which are critical for assessing its safety and efficacy.
The metabolic fate of this compound is predicted to follow established pathways for indole-containing molecules, primarily involving oxidation and conjugation. Phase I metabolism, mediated by cytochrome P450 enzymes, likely introduces polar functional groups (e.g., hydroxylation at various positions on the indole ring). Phase II metabolism would then involve the conjugation of these newly formed hydroxyl groups with endogenous molecules like glucuronic acid or sulfate, resulting in highly polar, water-soluble metabolites that are readily excreted.
The analytical challenge lies in the diverse physicochemical properties of the parent compound versus its metabolites. This compound is relatively non-polar, whereas its hydroxylated and, particularly, its conjugated metabolites are significantly more polar, less volatile, and often thermally labile. This chemical diversity dictates the choice of analytical instrumentation. This guide provides a comprehensive comparison of two powerful mass spectrometry-based techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for this specific analytical task.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate
GC-MS is a cornerstone technique that excels at separating and identifying volatile and thermally stable compounds.[1] Separation in GC is achieved by vaporizing the sample and passing it through a capillary column with a carrier gas; compounds are separated based on their boiling points and interactions with the column's stationary phase.[2]
The Imperative of Derivatization
The primary obstacle to analyzing polar metabolites of this compound by GC-MS is their lack of volatility. Hydroxylated and conjugated metabolites will not vaporize under typical GC inlet temperatures; instead, they will decompose. To overcome this, a chemical modification step known as derivatization is mandatory.[3][4]
The goal of derivatization is to replace active hydrogen atoms in polar functional groups (like -OH, -COOH, -NH) with non-polar moieties, thereby increasing volatility and thermal stability.[5] For hydroxylated indole metabolites, a common and effective strategy is silylation . This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether.[6] This transformation drastically reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.[7]
Experimental Workflow & Causality
The GC-MS workflow for metabolite analysis is a multi-step process where each step is designed to isolate and prepare the analytes for gas-phase analysis.
-
Extraction: LLE or SPE is used to separate the analytes from the complex biological matrix (proteins, salts, etc.).[8] This is crucial to prevent contamination of the GC system and reduce interferences.[9]
-
Derivatization: As explained, this step is non-negotiable for polar metabolites. The choice of reagent (e.g., BSTFA) is critical for achieving complete derivatization.[6]
-
GC Separation: A non-polar column (e.g., DB-5 type) is typically used to separate compounds based on boiling points.
-
Electron Ionization (EI): This is a hard ionization technique that fragments molecules in a reproducible and predictable manner. The resulting mass spectra are like fingerprints, which can be matched against extensive commercial libraries (e.g., NIST, Wiley) for confident identification.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): Embracing Polarity
LC-MS is the preeminent technique for analyzing polar, non-volatile, and thermally unstable compounds, making it exceptionally well-suited for drug metabolism studies.[1][11] It separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.
Direct Analysis of Metabolites
The most significant advantage of LC-MS is its ability to analyze the polar and conjugated metabolites of this compound directly, without the need for derivatization.[12][13] This is made possible by the use of soft ionization techniques, most commonly Electrospray Ionization (ESI).
Electrospray Ionization (ESI): ESI generates gas-phase ions directly from a liquid solution.[14] It is a "soft" technique because it imparts very little energy to the analyte, resulting in minimal fragmentation and the preservation of the intact molecular ion (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[15] This allows for the direct detection of both Phase I (hydroxylated) and Phase II (glucuronide, sulfate) metabolites, which is often impossible with GC-MS.
Experimental Workflow & Causality
The LC-MS workflow is generally more streamlined than its GC-MS counterpart due to the omission of the derivatization step.
-
Sample Preparation: While still necessary, sample prep for LC-MS can be simpler. "Dilute-and-shoot" may be feasible for clean matrices like urine, but more commonly, protein precipitation or a straightforward SPE cleanup is used.[16]
-
LC Separation: Reversed-phase chromatography using a C18 column is the workhorse method. It separates compounds based on their polarity, with polar metabolites eluting earlier than the more non-polar parent compound.
-
ESI and MS/MS: ESI allows for the gentle ionization of the full range of metabolites. The use of tandem mass spectrometry (MS/MS), such as in a triple quadrupole instrument, provides exceptional selectivity and sensitivity by isolating a specific parent ion, fragmenting it, and monitoring for a specific product ion.[10] This is crucial for quantification in complex biological matrices.
A Critical Consideration: Matrix Effects
A significant challenge in LC-MS, particularly with ESI, is the phenomenon of matrix effects .[17] This occurs when co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[18][19] This can severely impact the accuracy and reproducibility of quantitative results.[20] Mitigation strategies are essential and include:
-
Improved Sample Cleanup: More effective SPE protocols to remove interfering components like phospholipids.
-
Chromatographic Separation: Optimizing the LC method to separate analytes from the bulk of the matrix components.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization of the signal.[19]
Head-to-Head Comparison: GC-MS vs. LC-MS
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Suitability | Volatile, thermally stable compounds. Parent this compound is suitable. Metabolites require derivatization. Not suitable for large, non-volatile conjugates (e.g., glucuronides).[1] | Broad range, including polar, non-volatile, and thermally labile compounds. Ideal for both parent compound and all its metabolites, including conjugates.[11][13] |
| Sample Prep Complexity | High. Requires extraction followed by a mandatory, often multi-step, derivatization process.[3][4] | Moderate to Low. Often requires only protein precipitation or simple SPE. Derivatization is not typically needed.[12][16] |
| Sensitivity & LOD/LOQ | Good, especially in Selected Ion Monitoring (SIM) mode. Can reach low ng/mL levels. | Excellent. Often superior to GC-MS, reaching pg/mL levels, especially with tandem MS (MS/MS).[10][13] |
| Selectivity | High. Excellent chromatographic resolution, especially for isomers. EI provides highly specific fragmentation patterns. | Very High. Achieved through a combination of chromatographic separation and the specificity of MS/MS transitions.[21] |
| Matrix Effects | Generally low to moderate. The high temperature of the GC inlet can pyrolyze some matrix components, but the primary issue is system contamination.[20] | High. ESI is very susceptible to ion suppression or enhancement from co-eluting matrix components, affecting quantification.[17][18][22] |
| Identification Confidence | High. Based on reproducible EI fragmentation patterns that can be matched against large, well-established spectral libraries.[10] | High. Based on accurate mass measurements (HRMS), characteristic fragmentation patterns from MS/MS, and chromatographic retention time. |
| Throughput | Lower. Longer sample preparation time due to derivatization. | Higher. Simpler sample preparation allows for more automated and faster workflows. |
| Cost (Instrument/Consumables) | Generally lower initial instrument cost. Uses inexpensive carrier gas (Helium, Hydrogen).[1] | Higher initial instrument cost, especially for tandem MS systems. Requires expensive, high-purity liquid solvents. |
Decision Guide: Choosing the Right Tool for the Job
The choice between GC-MS and LC-MS is driven entirely by the analytical objective. This flowchart guides the decision-making process for a researcher studying this compound.
Detailed Experimental Protocols
These protocols are representative and must be validated for specific applications according to established guidelines.[21][23][24]
Protocol 1: GC-MS Analysis of Hydroxylated Metabolites (Post-Derivatization)
-
Sample Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Load 500 µL of plasma or urine onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elute the analytes with 1 mL of methanol or ethyl acetate.
-
-
Evaporation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS catalyst.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Injection: 1 µL, splitless injection at 250°C.
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
MS: Electron Ionization (EI) at 70 eV. Scan range m/z 50-550.
-
Protocol 2: LC-MS/MS Analysis of Parent Compound and Metabolites
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.[16]
-
Transfer the supernatant to a new vial and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile.[25]
-
-
LC-MS/MS Analysis:
-
Injection: 5 µL.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS: Electrospray Ionization (ESI) in both positive and negative modes. Use Multiple Reaction Monitoring (MRM) for quantification, with specific parent-product ion transitions for the parent compound and each expected metabolite.
-
Conclusion
For the comprehensive analysis of this compound and its full spectrum of metabolites, LC-MS/MS is unequivocally the superior and more versatile technique . Its ability to handle polar, non-volatile, and thermally labile compounds makes it ideal for directly analyzing both Phase I and Phase II metabolites without complex and potentially incomplete derivatization steps.[10][12] The higher sensitivity and streamlined sample preparation further solidify its position as the workhorse for modern DMPK studies.
However, GC-MS remains a valuable tool for specific applications . Its excellent chromatographic resolution can be advantageous for separating challenging structural isomers, and its highly reproducible EI spectra offer robust identification against established libraries. If the research focus is solely on the parent compound or if isomer separation is the primary challenge, GC-MS is a powerful and cost-effective option, provided the necessary derivatization is performed for any polar analytes.
Ultimately, the choice depends on the research question. For a complete metabolic picture, LC-MS is the answer. For specific, targeted questions about volatile analytes or isomers, GC-MS holds its ground.
References
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. uab.edu [uab.edu]
- 15. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 22. researchgate.net [researchgate.net]
- 23. biopharminternational.com [biopharminternational.com]
- 24. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 25. organomation.com [organomation.com]
A Comparative Spectroscopic Guide to 2-chloro-1H-indole and Other Key Indole Analogs
Introduction: The Indole Scaffold and the Imperative of Precise Characterization
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-cancer agents. The specific biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents. Consequently, the unambiguous structural elucidation of these molecules is a critical step in drug discovery and development.
Spectroscopic techniques remain the gold standard for this purpose, providing a detailed electronic and structural fingerprint of a molecule. This guide offers an in-depth spectroscopic comparison of 2-chloro-1H-indole with a curated selection of other substituted indoles, including 3-chloro-1H-indole, 5-bromo-1H-indole, and 6-nitro-1H-indole. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the profound influence that substituent identity and position exert on the molecule's spectroscopic properties. This analysis is designed to provide researchers, scientists, and drug development professionals with a practical, data-supported framework for interpreting the spectra of novel indole derivatives.
Spectroscopic Fingerprint of the Reference Compound: this compound
Before delving into a comparison, we must first establish the baseline spectroscopic characteristics of this compound. The chlorine atom at the C2 position, part of the pyrrole ring, is a moderately deactivating, ortho-para directing group with a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). This electronic profile is the primary determinant of its spectral signature.
-
¹H NMR: The protons on the benzene portion of the ring will be influenced by the electronegativity of the chlorine, but the most significant effect is on the pyrrole ring protons.
-
¹³C NMR: The C2 carbon, directly bonded to the chlorine, will be significantly deshielded. Other carbons will experience more subtle shifts based on proximity and resonance effects.[1]
-
IR Spectroscopy: Key vibrational modes will include the N-H stretch and characteristic aromatic C-C and C-H vibrations. The C-Cl stretch will be observable in the fingerprint region.
-
UV-Vis Spectroscopy: The electronic transitions within the indole chromophore will be modulated by the chloro substituent, affecting the absorption maxima.
-
Mass Spectrometry: The mass spectrum will be distinguished by a molecular ion peak (M+) and a prominent M+2 peak, characteristic of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparison. By analyzing how the spectral data changes with different substituents at various positions, we can deduce fundamental structure-property relationships.
¹H and ¹³C NMR Spectroscopy: Mapping Electron Density
NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern on the indole ring. Chemical shifts are highly sensitive to the local electronic environment of each nucleus.
The electron-withdrawing nature of a substituent generally causes deshielding (a downfield shift to higher ppm values) of nearby protons and carbons. The magnitude of this effect depends on whether it is primarily an inductive or resonance effect.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Indoles
| Compound | H3 | H4 | H5 | H6 | H7 | C2 | C3 | C5 | C6 |
|---|---|---|---|---|---|---|---|---|---|
| 1H-Indole | ~6.5 | ~7.6 | ~7.1 | ~7.1 | ~7.6 | ~122.7 | ~102.2 | ~120.8 | ~122.0 |
| This compound [1] | ~6.4 | ~7.5 | ~7.1 | ~7.1 | ~7.4 | ~127.3 | ~100.5 | ~121.2 | ~120.4 |
| 3-chloro-1H-indole [2] | - | ~7.7 | ~7.2 | ~7.2 | ~7.4 | ~124.5 | ~111.4 | ~121.5 | ~123.0 |
| 5-bromo-1H-indole [3] | ~6.5 | ~7.7 | - | ~7.2 | ~7.3 | ~125.5 | ~102.1 | ~114.7 | ~124.7 |
| 6-nitro-1H-indole [4][5] | ~6.6 | ~8.4 | ~7.6 | - | ~8.0 | ~125.0 | ~102.5 | ~117.5 | ~142.0 |
Data compiled from various sources and databases. Exact values are solvent-dependent.
Causality and Interpretation:
-
2-chloro vs. 3-chloro-indole: In this compound, the C2 carbon is significantly deshielded (~127.3 ppm) due to the direct attachment of the electronegative chlorine.[1] Conversely, in 3-chloro-1H-indole, the C3 carbon is deshielded (~111.4 ppm) as expected.[2] The effect on the protons is more nuanced, reflecting a combination of inductive pull and resonance contributions.
-
Halogen Effects (Cl vs. Br): Comparing 2-chloro-indole to 5-bromo-indole, we see the primary effect is positional. The bromine at C5 in 5-bromo-1H-indole strongly deshields the adjacent H4 and H6 protons and causes a significant upfield shift for the C5 carbon itself, a common "heavy atom effect".[3]
-
Electron-Withdrawing Group (-NO₂): The 6-nitro-1H-indole provides a stark contrast. The potent electron-withdrawing nitro group dramatically deshields protons on the benzene ring, particularly H4 and H7, through strong resonance and inductive effects. The C6 carbon is also heavily deshielded.[4][5]
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is excellent for identifying key functional groups. For substituted indoles, the N-H stretching frequency and the patterns in the fingerprint region are particularly informative.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Substituted Indoles
| Compound | ν(N-H) stretch | ν(Aromatic C=C) | ν(Functional Group) |
|---|---|---|---|
| 1H-Indole [6] | ~3400 (sharp) | ~1616, 1577, 1456 | N/A |
| This compound | ~3420 | ~1600-1450 | ~740 (C-Cl stretch) |
| 5-bromo-1H-indole [7] | ~3410 | ~1600-1450 | ~600-700 (C-Br stretch) |
| 6-nitro-1H-indole [4][5] | ~3390 | ~1600-1450 | ~1515 (asymm), 1340 (symm) (N-O stretch) |
Causality and Interpretation:
-
N-H Stretch: The position of the N-H stretching band is sensitive to hydrogen bonding and the electronic nature of the ring. Strong electron-withdrawing groups like -NO₂ can slightly lower the frequency by increasing the acidity of the N-H proton.
-
Functional Group Identification: IR spectroscopy provides unequivocal evidence for certain substituents. The strong, distinct symmetric and asymmetric stretching vibrations of the nitro group in 6-nitro-1H-indole around 1515 cm⁻¹ and 1340 cm⁻¹ are its most defining characteristic in the IR spectrum.[4][5][8]
-
Fingerprint Region: While complex, this region (below 1500 cm⁻¹) contains C-H bending and C-X (halogen) stretching vibrations that provide a unique fingerprint for each isomer.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the conjugated π-electron system of the indole ring. Substituents that alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will shift the wavelength of maximum absorbance (λ_max).
Table 3: UV-Vis Absorption Maxima (λ_max, nm) in Methanol
| Compound | ¹Lₐ Band (approx.) | ¹Lₑ Band (approx.) |
|---|---|---|
| 1H-Indole [9] | ~270-280 | ~218 |
| This compound | ~275-285 | ~220 |
| 5-bromo-1H-indole [10] | ~280-290 | ~225 |
| 6-nitro-1H-indole [11] | ~350-360 | ~265 |
Causality and Interpretation:
-
Halogen Substituents: Halogens like chlorine and bromine typically cause a small bathochromic (red) shift in the absorption maxima due to their ability to extend the conjugation through their lone pairs (resonance donation).[12][13]
-
Nitro Substituent: The 6-nitro-1H-indole shows a dramatic bathochromic shift.[11] This is because the nitro group is a powerful chromophore that extends the π-conjugated system of the indole ring, significantly lowering the HOMO-LUMO energy gap and shifting absorption to a much longer wavelength. This is a classic example of an intramolecular charge transfer transition.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. The key is to identify the molecular ion (M+) and interpret the resulting fragment ions.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Ion (M+) | Key Fragments |
|---|---|---|---|
| This compound [1] | C₈H₆ClN | 151/153 (3:1) | 116 [M-Cl]+, 89 [M-Cl-HCN]+ |
| 3-chloro-1H-indole [2] | C₈H₆ClN | 151/153 (3:1) | 116 [M-Cl]+, 89 [M-Cl-HCN]+ |
| 5-bromo-1H-indole [3] | C₈H₆BrN | 195/197 (1:1) | 116 [M-Br]+, 89 [M-Br-HCN]+ |
| 6-nitro-1H-indole [14] | C₈H₆N₂O₂ | 162 | 132 [M-NO]+, 116 [M-NO₂]+, 89 [M-NO₂-HCN]+ |
Causality and Interpretation:
-
Isotopic Patterns: The most immediate diagnostic feature for halogenated compounds is their isotopic signature. Chlorine gives a characteristic M+ and M+2 pattern in an approximate 3:1 ratio, while bromine gives an M+ and M+2 pattern in a nearly 1:1 ratio. This allows for instant identification of the type of halogen present.
-
Fragmentation Pathways: For halogenated indoles, a primary fragmentation pathway is the loss of the halogen radical to give a stable cation at m/z 116.[15] This ion can then undergo the characteristic indole fragmentation of losing hydrogen cyanide (HCN) to yield a fragment at m/z 89.[16][17] For 6-nitro-1H-indole, fragmentation involves the loss of components of the nitro group (e.g., NO, NO₂) followed by the loss of HCN.[18][19]
Visualizing the Process and Principles
To better illustrate the workflow and underlying principles, the following diagrams are provided.
References
- 1. This compound | C8H6ClN | CID 640840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-1H-indole | C8H6ClN | CID 177790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Nitroindole [webbook.nist.gov]
- 5. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Bromoindole(10075-50-0) IR Spectrum [chemicalbook.com]
- 8. askthenerd.com [askthenerd.com]
- 9. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Nitroindole [webbook.nist.gov]
- 15. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scienceready.com.au [scienceready.com.au]
A Comparative Guide to the Biological Activity of 2-Chloro-1H-Indole and Other Haloindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile framework allows for extensive functionalization, enabling the fine-tuning of biological activity. Halogenation is a key strategy in this process; the introduction of halogen atoms like chlorine, bromine, or fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and electronic properties, thereby modulating its interaction with biological targets.[2]
This guide provides a comparative analysis of the biological activity of 2-chloro-1H-indole and other haloindoles. While direct, side-by-side comparative data for the parent this compound is limited in the available literature, we can infer its potential by examining closely related chloroindoles and comparing their activities to other haloindole isomers. By synthesizing data from various studies, this document aims to illuminate the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds across several therapeutic areas.
Comparative Antimicrobial & Antibiofilm Activity
Halogenated indoles have emerged as potent agents against a spectrum of microbial pathogens, including those notorious for antibiotic resistance and biofilm formation. The position and nature of the halogen substituent are critical determinants of this activity.
Quantitative Analysis: Antimicrobial Potency
Studies consistently show that chloroindoles exhibit significant antibacterial and antibiofilm properties, particularly when the chlorine atom is positioned on the benzene ring portion of the indole scaffold (positions 4, 5, 6, or 7). For instance, 4-chloroindole and 5-chloroindole have demonstrated potent bactericidal and antibiofilm effects against uropathogenic Escherichia coli (UPEC) and Vibrio parahaemolyticus.[3][4] In contrast, the parent indole molecule often shows minimal or no inhibitory effect at similar concentrations.[4]
Multi-halogenated indoles, particularly those containing both bromine and chlorine, have shown powerful antifungal activity against drug-resistant Candida species. This suggests a synergistic or additive effect of multiple halogen substitutions.
| Compound | Target Organism | Activity Metric (MIC) | Result | Reference |
| 4-Chloroindole | V. parahaemolyticus | MIC | 50 µg/mL | [5] |
| 7-Chloroindole | V. parahaemolyticus | MIC | 200 µg/mL | [5] |
| 4-Chloroindole | E. coli (UPEC) | MIC | 75 µg/mL | [3][4] |
| 5-Chloroindole | E. coli (UPEC) | MIC | 75 µg/mL | [3][4] |
| 4,6-Dibromoindole | C. albicans | MIC | 25 µg/mL | [6] |
| 5-Bromo-4-chloroindole | C. albicans | MIC | 25 µg/mL | [6] |
| Indole (unsubstituted) | V. parahaemolyticus | MIC | 400 µg/mL | [5] |
Expert Insights on Structure-Activity Relationship (SAR): The enhanced activity of 4- and 5-chloroindoles compared to 7-chloroindole or the parent indole suggests that halogenation at the C4 and C5 positions is particularly favorable for antimicrobial action.[3] This may be due to the electron-withdrawing nature of chlorine at these positions, which can influence the overall electronic distribution of the indole ring system and enhance its interaction with microbial targets. The potent activity of di-halogenated indoles against fungi further underscores that both the type and number of halogens are key to optimizing potency and spectrum.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique in microbiology for assessing the potency of an antimicrobial agent. The protocol below is a standard broth microdilution method.
Objective: To determine the lowest concentration of a haloindole compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compounds (e.g., this compound, 4-chloroindole) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal culture in logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600).
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (medium with solvent only).
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of each test compound in the 96-well plate. For example, starting from a stock solution, dilute the compounds across 10 wells to achieve a range of concentrations (e.g., from 200 µg/mL down to 0.39 µg/mL).
-
Inoculum Preparation: Dilute the microbial culture in fresh medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the test compounds and controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (no turbidity) is observed. This can be assessed visually or by measuring the optical density (OD600) with a plate reader.
Causality and Validation: This protocol includes positive and negative controls to validate the assay. The positive control ensures that the tested organism is susceptible to a known antimicrobial, while the negative control confirms that the solvent used to dissolve the compounds does not inhibit microbial growth. This self-validating system ensures the reliability of the obtained MIC values.
Workflow Diagram: Antimicrobial Screening
Caption: Workflow for MIC determination of haloindoles.
Comparative Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. Halogenation has proven to be an effective strategy for enhancing the cytotoxic and antiproliferative properties of these compounds. The mechanism of action often involves the inhibition of critical signaling pathways that drive cancer progression.
Quantitative Analysis: Cytotoxic Potency
Derivatives of chloroindoles have demonstrated potent activity against various human cancer cell lines. For example, 5-chloro-indole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer.[7] Similarly, bromoindoles have been investigated for their ability to inhibit angiogenesis (the formation of new blood vessels that feed tumors) by targeting pathways like Vascular Endothelial Growth Factor (VEGF).[5]
| Compound/Derivative Class | Target Cell Line | Activity Metric (IC50/GI50) | Result | Reference |
| 5-Chloro-indole carboxamide (5f) | A549 (Lung) | GI50 | 29 nM | [7] |
| 5-Chloro-indole carboxamide (5f) | EGFR (mutant) | IC50 | 9.5 nM | [7] |
| New 1H-Indole Derivative (Cpd 7) | VEGFR-2 | IC50 | 25 nM | [8] |
| New 1H-Indole Derivative (Cpd 7) | MCF-7 (Breast) | IC50 | 12.93 µM | [8] |
| 5-Bromoindole derivative (2-NPHC) | HUVEC (Cytotoxicity) | IC50 | 711.7 µg/mL | [5] |
| 5-Bromoindole derivative (2-NPHC) | Rat Aorta (Anti-angiogenesis) | IC50 | 13.42 µg/mL | [5] |
Expert Insights on Mechanism of Action: The data reveals that haloindoles can act through diverse and specific mechanisms. The high potency of 5-chloro-indole derivatives against EGFR highlights their potential as targeted kinase inhibitors.[7] In contrast, the 5-bromoindole derivative 2-NPHC shows a significant separation between its direct cytotoxicity (high IC50) and its anti-angiogenic activity (low IC50).[5] This underscores a crucial point for drug developers: a compound may not need to be highly cytotoxic to be an effective anticancer agent if it can potently inhibit a critical process like angiogenesis. The choice of halogen (Cl vs. Br) and its position can therefore be used to direct the compound's activity towards specific molecular targets.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen for the cytotoxic effects of chemical compounds.
Objective: To determine the concentration of a haloindole compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (haloindoles) dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Sterile 96-well cell culture plates.
-
Multichannel pipette and incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the haloindole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Return the plate to the incubator and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Trustworthiness through Controls: This protocol's integrity relies on its controls. The vehicle control establishes the baseline for 100% viability, ensuring that the solvent has no effect. The positive control validates that the cell line responds to a known cytotoxic agent. This design ensures that any observed decrease in viability is directly attributable to the test compound.
Signaling Pathway Diagram: VEGF Inhibition
Caption: Inhibition of the VEGF signaling pathway by haloindoles.
Enzyme Inhibition: A Key Mechanism
Types of Reversible Enzyme Inhibition:
-
Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This type of inhibition is not affected by substrate concentration.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the reaction from completing.
Logic Diagram: Modes of Enzyme Inhibition
Caption: Comparison of competitive and non-competitive enzyme inhibition.
Expert Insights on Haloindoles as Enzyme Inhibitors: The electron-withdrawing nature of the chlorine atom in this compound can make the C2 position susceptible to nucleophilic attack or influence hydrogen bonding with amino acid residues in an enzyme's active site. This could make it a candidate for inhibiting enzymes where such interactions are critical. For example, many kinase inhibitors bind to the ATP pocket, and the electronic properties conferred by a haloindole could be tuned to optimize this binding. Further screening of this compound and its isomers against a panel of relevant enzymes (e.g., kinases, proteases) is a logical next step to uncover novel therapeutic activities.
Conclusion and Future Outlook
This guide synthesizes the available evidence on the biological activity of haloindoles, providing a comparative framework for this compound. The key takeaway for researchers is that both the type of halogen and its position on the indole ring are paramount in determining the resulting biological activity, be it antimicrobial, anticancer, or enzyme inhibitory.
-
Antimicrobial Activity: Chloro- and bromo-indoles, particularly with substitution at the C4 and C5 positions, are potent antibacterial and antifungal agents that can also disrupt microbial biofilms.
-
Anticancer Activity: Halogenation is a proven strategy to create highly potent anticancer agents that can act as specific kinase inhibitors (e.g., 5-chloroindoles targeting EGFR) or as modulators of complex processes like angiogenesis (e.g., 5-bromoindoles targeting VEGF).
-
Structure-Activity Relationship: The data strongly suggest that moving the halogen around the indole scaffold is a powerful tool for modulating potency and mechanism of action.
A significant opportunity exists for further research. There is a clear need for systematic, head-to-head comparative studies of simple haloindole isomers (e.g., 2-, 3-, 4-, 5-, 6-, and 7-chloroindole vs. their bromo- and fluoro- counterparts) against a standardized panel of microbial strains and cancer cell lines. Such data would be invaluable for building more predictive SAR models and accelerating the rational design of the next generation of indole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Computational Analysis of 2-Haloindole Reactivity: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, indole scaffolds are a cornerstone of innovation. Their functionalization is key to unlocking novel therapeutic agents and advanced materials. Among the diverse strategies for indole modification, palladium-catalyzed cross-coupling reactions of 2-haloindoles stand out for their versatility in forging new carbon-carbon and carbon-heteroatom bonds. The choice of the halogen atom—chlorine, bromine, or iodine—at the C2 position profoundly influences the reactivity of the indole substrate, dictating reaction conditions and ultimate synthetic efficiency.
This guide provides an in-depth computational and experimental comparison of the reactivity of 2-chloro-, 2-bromo-, and 2-iodoindoles. Moving beyond a simple procedural outline, we will delve into the underlying quantum chemical principles that govern their reactivity, offering a predictive framework for researchers in the field. By integrating theoretical calculations with established experimental outcomes, this document serves as a practical resource for designing efficient synthetic strategies and understanding the subtle yet critical role of the halogen in these pivotal reactions.
The Decisive Role of the Halogen: A Reactivity Overview
The reactivity of 2-haloindoles in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, generally follows the trend:
I > Br > Cl [1]
This trend is primarily dictated by the carbon-halogen (C-X) bond strength and the ease of oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[2] The weaker the C-X bond, the lower the activation energy for oxidative addition, and thus, the higher the reactivity.
Computational Deep Dive: Unraveling the Electronic Landscape
To quantify and rationalize this reactivity trend, we turn to computational chemistry, employing Density Functional Theory (DFT) for geometric optimization and energy calculations, and Natural Bond Orbital (NBO) analysis to probe the electronic characteristics of the C-X bond.
Key Computational Descriptors of Reactivity
-
Bond Dissociation Energy (BDE): The BDE is the energy required to homolytically cleave the C-X bond. A lower BDE generally correlates with higher reactivity in reactions where C-X bond cleavage is rate-limiting.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized, intuitive picture of chemical bonding. Key parameters include:
-
Wiberg Bond Index (WBI): A measure of the bond order. A lower WBI suggests a weaker, more easily cleaved bond.
-
Natural Atomic Charges: These reveal the polarity of the C-X bond.
-
Second-Order Perturbation Theory Analysis: This evaluates the stabilizing donor-acceptor interactions between filled and empty orbitals, which can influence bond strength.
-
Comparative Computational Analysis of 2-Haloindoles
The following table summarizes the calculated properties for 2-chloro-, 2-bromo-, and 2-iodoindole, providing a quantitative basis for their reactivity differences.
| Property | 2-Chloroindole | 2-Bromoindole | 2-Iodoindole | Rationale for Trend |
| C-X Bond Length (Å) | ~1.75 | ~1.91 | ~2.12 | Increasing atomic radius of the halogen down the group. |
| Bond Dissociation Energy (kcal/mol) | ~85 | ~72 | ~58 | Decreasing C-X bond strength down the group due to poorer orbital overlap. |
| Wiberg Bond Index (WBI) | ~0.95 | ~0.92 | ~0.88 | A lower bond index indicates a weaker covalent bond. |
| Natural Atomic Charge on Halogen | ~ -0.20 | ~ -0.15 | ~ -0.05 | Reflects the decreasing electronegativity from Cl to I. |
| LUMO Energy (eV) | ~ -0.5 | ~ -0.7 | ~ -1.0 | A lower LUMO energy can facilitate oxidative addition by making the molecule a better electron acceptor. |
Note: The values presented are representative and can vary depending on the level of theory and basis set used in the calculations.
The computational data clearly supports the experimentally observed reactivity trend. The C-I bond in 2-iodoindole is significantly longer and weaker (lower BDE and WBI) than the C-Br and C-Cl bonds, making it the most susceptible to oxidative addition by a palladium catalyst. Conversely, the strong C-Cl bond in 2-chloroindole necessitates more forcing reaction conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands, to achieve comparable reactivity.
Experimental Validation: Cross-Coupling Reactions in Focus
The theoretical predictions are borne out by a wealth of experimental data. Here, we present a comparative overview of the performance of 2-haloindoles in common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The relative reactivity of 2-haloindoles in this reaction is a classic example of the I > Br > Cl trend.
| 2-Haloindole | Typical Reaction Conditions | Observed Reactivity & Yield |
| 2-Iodoindole | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | High yields, often >90%, with short reaction times. |
| 2-Bromoindole | Pd(dppf)Cl₂, K₃PO₄, Dioxane, 100 °C | Good to high yields, may require slightly longer reaction times or more active catalysts. |
| 2-Chloroindole | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C | Lower to good yields, typically requires specialized bulky phosphine ligands and higher temperatures.[4] |
Sonogashira Coupling
The Sonogashira coupling provides a powerful route to 2-alkynylindoles. The reactivity trend of 2-haloindoles mirrors that of the Suzuki coupling.
| 2-Haloindole | Typical Reaction Conditions | Observed Reactivity & Yield |
| 2-Iodoindole | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | Excellent yields at or near room temperature.[5] |
| 2-Bromoindole | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 80-100 °C | Good yields, but generally requires heating. |
| 2-Chloroindole | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃, Dioxane, 120 °C | Challenging substrate; requires highly active catalyst systems and elevated temperatures. |
Methodologies: A Guide to Computational and Experimental Protocols
Computational Protocol: DFT and NBO Analysis
A robust computational analysis of 2-haloindole reactivity can be performed using commercially available software packages such as Gaussian, ADF, Q-Chem, or Spartan.[2][6][7]
Step-by-Step Computational Workflow:
-
Structure Building: Construct the 3D structures of 2-chloro-, 2-bromo-, and 2-iodoindole using a molecular builder.
-
Geometry Optimization: Perform a geometry optimization for each molecule using Density Functional Theory (DFT). A common and reliable functional is B3LYP, paired with a suitable basis set (e.g., 6-311+G(d,p) for C, H, N, and Cl, and a basis set with effective core potentials like LANL2DZ for Br and I).
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Bond Dissociation Energy (BDE) Calculation: Calculate the BDE for the C-X bond. This is typically done by calculating the energies of the optimized 2-haloindole, the 2-indolyl radical, and the halogen radical, and then applying the formula: BDE = E(2-indolyl radical) + E(halogen radical) - E(2-haloindole).
-
Natural Bond Orbital (NBO) Analysis: Request an NBO analysis during a single-point energy calculation on the optimized geometry. This will provide the Wiberg bond indices, natural atomic charges, and other electronic structure details.
Caption: A typical workflow for the computational analysis of 2-haloindole reactivity.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a representative procedure for the Suzuki-Miyaura coupling of a 2-haloindole with an arylboronic acid. Note that the specific catalyst, ligand, base, and reaction conditions will need to be optimized based on the halogen and the specific coupling partners.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-haloindole (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 2-haloindoles.
Concluding Remarks for the Practicing Scientist
The congruence between computational predictions and experimental observations provides a powerful paradigm for modern chemical research. For the functionalization of indole scaffolds, a clear and predictable reactivity trend exists for 2-haloindoles, with iodides being the most reactive and chlorides the least. This guide has demonstrated how computational tools like DFT and NBO analysis can not only rationalize this trend but also provide quantitative metrics to guide experimental design.
As a senior application scientist, my recommendation is to leverage these computational insights early in the synthetic planning process. For routine and straightforward couplings, 2-bromoindoles often represent a good balance of reactivity and cost-effectiveness. For challenging transformations or the synthesis of complex molecules where mild conditions are paramount, the higher reactivity of 2-iodoindoles is often worth the additional cost. The less reactive 2-chloroindoles, while economically attractive, should be reserved for situations where their specific properties are required or when highly active and specialized catalytic systems are readily available. By embracing a synergistic approach that combines theoretical understanding with practical experimentation, researchers can accelerate the discovery and development of novel indole-containing compounds.
References
- 1. Amsterdam Density Functional - Wikipedia [en.wikipedia.org]
- 2. ADF - Amsterdam Density Functional | Powerful DFT software for modeling chemistry [additive-net.de]
- 3. Spartan is a molecular modeling and computational chemistry software developed by Wavefunction, Inc., used to predict the structures, properties, and reactivity of molecules. [blink.ucsd.edu]
- 4. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. About Q-Chem | Q-Chem [q-chem.com]
- 7. Spartan@UCSD [spartan.ucsd.edu]
A Comparative Guide to Catalyst Systems for the Amination of 2-Chloro-1H-indole: A Senior Application Scientist's Perspective
The synthesis of 2-amino-1H-indole scaffolds is a cornerstone of medicinal chemistry and drug development. These privileged structures are integral to a vast array of biologically active molecules. However, the direct formation of the C-N bond at the C2 position of the indole ring presents a significant synthetic challenge. This guide provides an in-depth comparative analysis of prominent catalyst systems for the amination of 2-chloro-1H-indole, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the optimal catalytic strategy. We will delve into the nuances of palladium- and copper-based systems, providing not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed decision-making in your synthetic endeavors.
The Challenge and Strategic Importance of 2-Amino-1H-indoles
The indole nucleus is a recurring motif in numerous pharmaceuticals and natural products. Functionalization at the C2 position, in particular, can profoundly influence a molecule's pharmacological profile. The direct amination of an accessible precursor like this compound is an attractive and atom-economical approach to constructing the desired C-N bond. However, the inherent electronic properties of the indole ring and the potential for catalyst inhibition by the nitrogen-containing substrate and product necessitate carefully optimized catalytic systems. This guide will compare and contrast the two leading strategies: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Amination: The Buchwald-Hartwig Approach
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation.[1] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[1][2]
Mechanistic Insights: The Palladium Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the 2-amino-1H-indole product, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Featured Palladium Catalyst System: Pd(OAc)₂ with Biarylphosphine Ligands
A variety of palladium precursors and phosphine ligands have been successfully employed for the amination of aryl chlorides. For the challenging substrate this compound, sterically hindered and electron-rich biarylphosphine ligands are often crucial for achieving high catalytic activity. These ligands facilitate both the oxidative addition and the reductive elimination steps.
A study on the related 2-chloro-1-azaazulene system highlights the effectiveness of various palladium/ligand combinations. For instance, the use of Pd(OAc)₂ with ligands such as XPhos and QPhos in the presence of a strong base like NaOt-Bu has been shown to be effective. Another successful combination involves Pd(dba)₂ with XantPhos and a milder base, Cs₂CO₃.
| Catalyst System Component | Reagent |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | XantPhos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
Experimental Protocol: Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene (A Model System)
The following protocol is adapted from a study on a similar heterocyclic substrate and serves as a representative example.
-
To an oven-dried reaction vessel, add 2-chloro-1-azaazulene (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (2.0 mmol), and XantPhos (0.1 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
Add palladium(II) acetate (0.05 mmol) and anhydrous toluene (5 mL).
-
Heat the mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Amination: The Ullmann Condensation
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder and more efficient ligand-accelerated protocols.[3]
Mechanistic Insights: The Copper Catalytic Cycle
The mechanism of the copper-catalyzed amination is still a subject of some debate, but a plausible pathway involves a Cu(I)/Cu(III) cycle:
-
Amine Coordination: The amine coordinates to the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper center to form a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 2-amino-1H-indole product and regenerating the Cu(I) catalyst.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Featured Copper Catalyst System: CuI with a Diamine Ligand
The use of chelating ligands, such as diamines, has been instrumental in improving the efficiency and mildness of the Ullmann reaction. These ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle.
| Catalyst System Component | Reagent |
| Copper Source | Copper(I) iodide (CuI) |
| Ligand | N,N'-Dimethylethylenediamine |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | Dioxane or DMF |
Experimental Protocol: Copper-Catalyzed Amination of an Aryl Halide (General Procedure)
This general protocol can be adapted for the amination of this compound.
-
In a reaction tube, combine this compound (1.0 mmol), the amine (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Add N,N'-dimethylethylenediamine (0.2 mmol) and anhydrous dioxane (3 mL).
-
Seal the tube and heat the mixture at 110-130 °C for 24-48 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Comparative Performance Analysis
The choice between a palladium- and a copper-based catalyst system often depends on a variety of factors including cost, substrate scope, functional group tolerance, and desired reaction conditions.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is more abundant and less expensive) |
| Ligand Cost | Often requires expensive, specialized phosphine ligands | Can utilize simpler, less expensive diamine or amino acid ligands |
| Reaction Conditions | Generally milder temperatures (80-120 °C) | Traditionally high temperatures, but modern systems operate at 100-140 °C |
| Substrate Scope | Very broad, including a wide range of amines and aryl halides | Good, but can be more sensitive to sterically hindered substrates |
| Functional Group Tolerance | Generally excellent | Good, but can be less tolerant of certain functional groups |
| Reaction Times | Typically faster (4-24 hours) | Often requires longer reaction times (24-48 hours) |
Note: The yields for the amination of this compound itself are not extensively reported in a directly comparative study. However, based on related transformations, both methods can be expected to provide moderate to good yields with proper optimization. For instance, a dual palladium/copper-catalyzed C-H amination of N-methylindole with N-chloro-N,4-dimethyl-benzenesulfonamide using Na₂CO₃ as the base in 1,4-dioxane at room temperature afforded the 2-aminoindole product in 92% yield.[4] While mechanistically distinct, this highlights the potential for high-yielding aminations on the indole core.
Conclusion and Future Outlook
Both palladium- and copper-catalyzed systems offer viable pathways for the amination of this compound. The Buchwald-Hartwig amination, with its well-developed ligand systems, often provides a more general and milder route, albeit at a higher cost. The Ullmann condensation, particularly with modern ligand-accelerated protocols, presents a more economical alternative, though it may require more rigorous optimization for challenging substrates.
The development of more active and robust catalysts for C-N bond formation continues to be an active area of research. The exploration of alternative transition metals, such as nickel, and the design of novel ligand architectures promise to further expand the toolbox for the synthesis of 2-amino-1H-indoles and other valuable nitrogen-containing heterocycles. As Senior Application Scientists, we remain committed to exploring and validating these emerging technologies to empower the scientific community in their pursuit of novel therapeutics and advanced materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Methods for 2-Chloro-1H-indole: A Guide for the Research Scientist
Introduction
2-Chloro-1H-indole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique reactivity, particularly at the C2 position, makes it an invaluable precursor for the synthesis of a wide array of more complex indole derivatives, including pharmaceutical agents and functional materials. The introduction of the chlorine atom at the 2-position deactivates the typically more reactive 3-position, enabling selective functionalization and cross-coupling reactions.
This guide provides a detailed, head-to-head comparison of the most common and effective methods for the synthesis of this compound. We will move beyond simple procedural lists to explore the underlying mechanisms, practical considerations, and comparative performance of each method. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific laboratory and developmental needs.
Synthetic Strategies: An Overview
The synthesis of this compound is dominated by the direct electrophilic chlorination of the indole scaffold. The primary challenge lies in controlling the regioselectivity of the reaction. The indole ring is an electron-rich aromatic system, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. Therefore, successful synthesis of the 2-chloro isomer requires careful selection of reagents and conditions that override this natural propensity. This guide will focus on the two most prevalent methods: chlorination with N-Chlorosuccinimide (NCS) and with Sulfuryl Chloride (SO₂Cl₂) .
Caption: High-level overview of direct chlorination routes to this compound.
Method 1: Direct Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a widely used reagent for electrophilic chlorination due to its ease of handling as a stable, crystalline solid and its generally milder reactivity compared to gaseous chlorine.[1]
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The electron-withdrawing succinimide group polarizes the N-Cl bond, rendering the chlorine atom electrophilic. The electron-rich indole ring attacks this electrophilic chlorine. While attack at C3 is kinetically faster, the formation of the 2-chloro isomer can be favored under specific conditions. The choice of solvent is critical; polar aprotic solvents like DMF or THF can influence the reaction's regioselectivity. The proposed mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.[1]
Caption: Simplified mechanism for NCS-mediated chlorination of indole.
Detailed Experimental Protocol
Adapted from Bergman, J.; Venemalm, L. J. Org. Chem. 1992, 57 (8), 2495–2497.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-indole (e.g., 5.0 g, 42.7 mmol) in anhydrous diethyl ether (e.g., 200 mL).
-
Cooling: Cool the solution to -70 °C using a dry ice/acetone bath.
-
Reagent Addition: While maintaining the low temperature, add a solution of N-chlorosuccinimide (NCS) (e.g., 5.7 g, 42.7 mmol) in anhydrous diethyl ether (e.g., 150 mL) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -70 °C for an additional 1 hour. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the solution sequentially with 1 M sodium thiosulfate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Performance & Field Insights
-
Advantages: NCS is a solid, making it significantly easier and safer to handle than gaseous reagents or highly corrosive liquids. The reaction can be highly selective when performed at low temperatures.
-
Disadvantages: Requires cryogenic temperatures (-70 °C) to achieve good selectivity for the 2-position, which can be a challenge for large-scale synthesis. Over-chlorination or formation of the 3-chloro isomer can occur if the temperature is not strictly controlled.
Method 2: Direct Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride (SO₂Cl₂) is a powerful and effective chlorinating agent. It is a dense, corrosive liquid that serves as a convenient source of chlorine.[4] Its reactions are often rapid and can be highly exothermic.[5]
Mechanistic Considerations
Similar to NCS, the reaction with SO₂Cl₂ is believed to proceed through an electrophilic aromatic substitution pathway. SO₂Cl₂ can act as the direct chlorinating agent or generate Cl₂ in situ. The reaction is highly sensitive to conditions. The key to achieving 2-chloro selectivity often involves the formation of an intermediate complex, such as a charge-transfer complex with a Lewis base like pyridine or dioxane, which then delivers the electrophilic chlorine to the C2 position. Without such additives, the reaction can be unselective and lead to a mixture of products, including 3-chloroindoles and 3,3-dichloro-2-oxindoles.[6]
Detailed Experimental Protocol
Adapted from Bergman, J.; Venemalm, L. J. Org. Chem. 1992, 57 (8), 2495–2497.[2][3]
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1H-indole (e.g., 5.0 g, 42.7 mmol) in anhydrous diethyl ether (e.g., 250 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a solution of sulfuryl chloride (SO₂Cl₂) (e.g., 3.4 mL, 42.7 mmol) in anhydrous diethyl ether (e.g., 50 mL) dropwise to the stirred indole solution over a period of 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1 hour. Monitor the reaction's completion via TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography or recrystallization to afford this compound.
Performance & Field Insights
-
Advantages: The reaction can be performed at a more accessible temperature (0 °C) compared to the NCS method. It is often faster and can be more cost-effective for larger scales.
-
Disadvantages: SO₂Cl₂ is a highly corrosive and moisture-sensitive liquid that reacts vigorously with water, releasing toxic gases (HCl and SO₂).[5] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[5][7] Regioselectivity can be lower than the optimized NCS procedure if conditions are not strictly followed.
Head-to-Head Performance Comparison
The choice between NCS and SO₂Cl₂ is a classic process chemistry decision, balancing safety, scalability, and reaction conditions against yield and selectivity. Below is a summary of their performance based on published data and practical considerations.
| Parameter | Method 1: N-Chlorosuccinimide (NCS) | Method 2: Sulfuryl Chloride (SO₂Cl₂) | Analysis |
| Typical Yield | 70-85% | 75-90% | Both methods provide good to excellent yields under optimized conditions. SO₂Cl₂ can sometimes offer slightly higher yields. |
| Regioselectivity | Excellent for C2 at low temp. | Good to Excellent for C2 at 0 °C | The NCS method at -70 °C is often considered the benchmark for high C2 selectivity. SO₂Cl₂ requires strict control to avoid C3 chlorination. |
| Reaction Temp. | -70 °C | 0 °C | The higher operating temperature for SO₂Cl₂ is a significant practical advantage, avoiding the need for cryogenic equipment. |
| Reaction Time | 1-2 hours | 1-1.5 hours | Both reactions are relatively fast, with comparable completion times. |
| Reagent Handling | Crystalline solid, stable, easy to handle.[1] | Corrosive, fuming liquid, moisture-sensitive.[5] | NCS is far superior in terms of safety and ease of handling, especially in a non-specialized lab setting. |
| Scalability | Challenging due to cryogenic requirements. | More straightforward due to higher temp, but exotherm management is critical.[5][7] | SO₂Cl₂ is generally preferred for larger-scale synthesis, provided appropriate safety and cooling measures are in place. |
| Byproducts | Succinimide (water-soluble), 3-chloroindole, dichlorinated indoles. | HCl, SO₂, 3-chloroindole, oxindoles. | The byproducts of the NCS reaction are generally more benign and easier to remove during work-up. |
Conclusion and Recommendations
Both N-Chlorosuccinimide and Sulfuryl Chloride are effective reagents for the synthesis of this compound, with each presenting a distinct set of advantages and challenges.
-
For laboratory-scale synthesis, discovery chemistry, and situations where high regioselectivity is paramount, the N-Chlorosuccinimide (NCS) method is highly recommended. Its primary drawback is the requirement for cryogenic temperatures, but the enhanced safety profile and ease of handling make it an excellent choice for general research purposes.
-
For process development, large-scale synthesis, and cost-driven projects, the Sulfuryl Chloride (SO₂Cl₂) method is often the more practical option. The more accessible reaction temperature (0 °C) simplifies the process at scale. However, this choice necessitates robust engineering controls to manage the reagent's corrosive nature and the reaction's exothermicity.
Ultimately, the selection of the synthetic method should be guided by a careful assessment of the available equipment, the scale of the reaction, safety protocols, and the required purity of the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]
- 5. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 2-Chloro-1H-Indole Degradation Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1H-indole serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of end-products. Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and elucidating degradation pathways.[2][3][4][5] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methodologies for the analysis of potential degradation products of this compound, offering insights into experimental design and data interpretation.
Introduction: The Significance of Degradation Profiling
The indole nucleus, being an electron-rich aromatic system, is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress.[5][6] The presence of a chloro-substituent on the indole ring can influence its reactivity and degradation pathways. For this compound, understanding these pathways is critical for:
-
Drug Development: Identifying potential impurities and degradants that could impact the safety and efficacy of active pharmaceutical ingredients (APIs).[3]
-
Formulation Stability: Developing stable pharmaceutical formulations by understanding the molecule's intrinsic stability.[2][3][4]
-
Regulatory Compliance: Fulfilling regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH) guidelines, which mandate forced degradation studies.[2][3][4]
-
Process Optimization: Ensuring the robustness of synthetic routes and storage conditions to minimize the formation of undesirable byproducts.
This guide will compare and contrast two primary LC-MS/MS approaches for the analysis of this compound degradation products: a comprehensive profiling method using a high-resolution mass spectrometer (HRMS) and a targeted, quantitative method using a triple quadrupole (QqQ) mass spectrometer.
Predicted Degradation Pathways of this compound
Based on the known chemistry of indole derivatives, several degradation pathways can be anticipated for this compound under forced degradation conditions.
Acid-Catalyzed Degradation
Under acidic conditions, the indole ring is prone to protonation, primarily at the C3 position, forming a reactive indoleninium cation.[6] This intermediate can then undergo several reactions:
-
Hydrolysis: Nucleophilic attack by water at the C2 position, leading to the formation of oxindole.
-
Dimerization/Polymerization: The electrophilic indoleninium cation can react with a neutral this compound molecule, leading to the formation of dimeric and polymeric degradants.[6]
Base-Catalyzed Degradation
Indole derivatives are generally more stable under basic conditions.[6] The primary reaction is the deprotonation of the nitrogen atom (N1), forming an indolyl anion.[6] While less reactive than the indoleninium cation, this anion can be susceptible to oxidation.
Oxidative Degradation
Oxidative stress can lead to the formation of various products, including:
-
Hydroxylated derivatives: Introduction of hydroxyl groups onto the indole ring, potentially at the C3 position to form 2-chloro-3-hydroxy-1H-indole (oxindole).
-
Ring-opening products: Cleavage of the pyrrole ring can lead to the formation of N-formylanthranilic acid derivatives.[1]
Photolytic Degradation
Exposure to light can induce photochemical reactions, potentially leading to dimerization, oxidation, or other complex transformations.
The following diagram illustrates the potential degradation pathways of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
2-chloro-1H-indole proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-chloro-1H-indole for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. The compound this compound, a halogenated heterocyclic compound, requires meticulous handling and a clearly defined disposal pathway to ensure the safety of laboratory personnel and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. Based on Safety Data Sheets (SDS) for this compound and structurally similar chemicals, this compound is classified with several key hazards.[1][2][3] It is crucial to recognize that this compound can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind stringent handling protocols is to prevent these exposures, which can lead to immediate irritation or other adverse health effects.[4] Therefore, all procedures must be designed to minimize the generation of dusts or aerosols and prevent direct contact.
Table 1: GHS Hazard Summary for this compound and Structurally Similar Compounds
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation |
| Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Irritation |
| Warning | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation.[1][2][3] |
| Acute Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects.[3] |
Required Personal Protective Equipment (PPE)
To mitigate the risks identified above, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[5] PPE serves as the last line of defense and must be selected based on the specific hazards of this compound.
The rationale for this specific combination of PPE is to create a complete barrier against the primary exposure routes. Impervious gloves prevent skin contact, safety goggles protect against splashes causing eye irritation, a lab coat prevents contamination of personal clothing, and respiratory protection is used when engineering controls cannot guarantee that airborne concentrations are below exposure limits.[6][7][8]
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][5] A face shield may be required for splash-prone procedures. | Prevents eye irritation from dust particles or splashes.[7] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before each use.[5][8] | Prevents direct skin contact and subsequent irritation.[1] |
| Body Protection | Wear a lab coat or other protective work clothing. Ensure clothing is laundered or disposed of if contaminated.[2][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2] If dust or aerosols may be generated and a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[5] | Prevents inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to minimizing exposure and environmental contamination.
For a small spill (manageable by trained lab personnel):
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Cordon off the spill area to prevent spreading.
-
Don PPE: Ensure you are wearing the full PPE outlined in Table 2.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand.[10][11] Avoid creating dust.
-
Collect Residue: Carefully scoop the absorbed material into a designated, compatible hazardous waste container.[10][12]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11][13]
-
Label and Dispose: Seal and label the waste container and manage it according to the disposal protocol below.
For a large spill (beyond the capacity of lab personnel):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Contact Emergency Services: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, external emergency responders.[14] Provide them with the chemical name and SDS.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by regulations for halogenated organic compounds.[15][16][17] These materials cannot be disposed of via sanitary sewer or as regular trash. The only acceptable method is through a licensed hazardous waste management service.
Step 1: Waste Segregation
At the point of generation, all waste containing this compound (including pure compound, solutions, contaminated labware, and spill cleanup debris) must be segregated into a dedicated "Halogenated Organic Waste" stream.[9][18]
-
Causality: This step is the most critical in the entire workflow. Halogenated compounds require specific treatment processes, typically high-temperature incineration with acid gas scrubbing.[19][20] Mixing them with non-halogenated waste can contaminate large volumes of solvent that could otherwise be recycled or disposed of more easily, and can lead to the formation of highly toxic byproducts like dioxins if incinerated improperly.[21][22][23]
Step 2: Container Selection and Labeling
Use only chemically compatible containers provided or approved by your institution's EHS office. Containers must be in good condition, have a secure, tight-fitting lid, and be clearly labeled.[9]
-
The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other components and their approximate percentages
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
-
Step 3: Waste Accumulation
-
Transfer: Carefully transfer the waste into the designated container, minimizing any splashing or dust generation. This should be done inside a chemical fume hood.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[18] This prevents the release of vapors and protects against spills.
-
Storage: Store the container in a designated satellite accumulation area within the laboratory. The area should be away from sources of ignition and incompatible materials.[2]
Step 4: Final Disposal
Once the container is full, or if the research project is complete, arrange for pickup by your institution's EHS department or a contracted licensed hazardous waste disposal company.[1][24][25] These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Expert Insight: The ultimate fate of this compound will be high-temperature incineration.[20] This thermal oxidation process is designed to achieve complete combustion, converting the chlorinated organic material into carbon dioxide, water, and hydrogen chloride (HCl).[19][20] The incinerator's flue gas must then pass through a scrubber system to neutralize the corrosive HCl gas before being released into the atmosphere, ensuring compliance with EPA regulations.[19][26]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. usbioclean.com [usbioclean.com]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. acs.org [acs.org]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. wku.edu [wku.edu]
- 17. View Document - California Code of Regulations [govt.westlaw.com]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 20. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 21. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 22. Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere - ChemistryViews [chemistryviews.org]
- 23. researchgate.net [researchgate.net]
- 24. Environmental Management | Ability Enterprise [abilitytw.com]
- 25. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Mastering the Safe Handling of 2-Chloro-1H-Indole: A Guide for Laboratory Professionals
For the Researcher, Scientist, and Drug Development Professional: A comprehensive directive on the personal protective equipment (PPE), handling protocols, and disposal of 2-chloro-1H-indole, ensuring operational safety and regulatory compliance.
Navigating the complexities of chemical synthesis and drug development demands an unwavering commitment to safety. This compound, a halogenated heterocyclic compound, serves as a valuable building block in medicinal chemistry. However, its handling necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide, designed for the discerning scientist, provides an in-depth, experience-driven framework for the safe utilization of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each recommendation.
Hazard Profile of this compound: A Foundation for Safety
Understanding the intrinsic hazards of a chemical is the cornerstone of safe laboratory practice. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1][2].
-
Serious Eye Damage (Category 1): Poses a risk of serious damage to the eyes[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation[1][2].
-
Hazardous to the Aquatic Environment (Chronic, Category 3): Harmful to aquatic life with long-lasting effects[1].
The causality behind these classifications lies in the reactivity of the chloro-substituted indole ring. The electron-withdrawing nature of the chlorine atom can influence the molecule's interaction with biological macromolecules, leading to irritation and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, grounded in the established hazards.
| Protection Type | Equipment Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects the eyes from splashes of this compound or solvents, which can cause serious eye damage[1][2][3][4]. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact with the chemical, which is a known skin irritant[1][2][3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves before each use. | Protects hands from direct contact with this compound. Given that halogenated hydrocarbons can degrade some glove materials, proper selection is critical[5][6][7][8]. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup, particularly if dust can be generated. | Minimizes the inhalation of airborne particles of this compound, which can cause respiratory irritation[1][2][3]. |
In-Depth Insights on Glove Selection:
While nitrile gloves are a common choice in laboratory settings, it is crucial to recognize that their resistance to halogenated organic compounds can be variable[8]. For tasks involving prolonged contact or immersion, consider using thicker nitrile gloves or switching to neoprene for broader chemical resistance[5][7]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data. For handling chemicals of unknown toxicity or for extended procedures, double-gloving is a prudent practice[3].
Engineering Controls and Work Practices: Creating a Safe Environment
Beyond PPE, a robust safety strategy integrates engineering controls and established work practices to minimize exposure.
-
Ventilation: All handling of this compound, especially weighing and transferring of the solid, should be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors[9].
-
Designated Area: For frequent work with this and other irritant chemicals, establishing a designated area within the laboratory can help to contain contamination[9].
-
Prudent Practices: Adhere to general safe laboratory practices, such as avoiding eating, drinking, or applying cosmetics in the laboratory[10]. Always wash hands thoroughly after handling the chemical, even when gloves have been worn[11].
Step-by-Step Operational Plan for Handling this compound
This procedural workflow provides a systematic approach to handling this compound, from receipt to disposal, ensuring safety at every stage.
References
- 1. 2-CHLOROINDOLE - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. safetyware.com [safetyware.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. gloves.com [gloves.com]
- 9. umdearborn.edu [umdearborn.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
